Pentanedioic-d6 acid
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2,2,3,3,4,4-hexadeuteriopentanedioic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8O4/c6-4(7)2-1-3-5(8)9/h1-3H2,(H,6,7)(H,8,9)/i1D2,2D2,3D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFCQEDHGNNZCLN-NMFSSPJFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CC(=O)O)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C(=O)O)C([2H])([2H])C([2H])([2H])C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
138.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of Pentanedioic-d6 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of pentanedioic-d6 acid, a deuterated analog of glutaric acid. This document is intended to be a valuable resource for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their work. The guide details the compound's properties, relevant metabolic pathways, and experimental protocols for its use as an internal standard.
Core Chemical and Physical Properties
This compound, also known as glutaric acid-d6, is a stable isotope-labeled form of pentanedioic acid where six hydrogen atoms have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis by mass spectrometry, as it is chemically identical to the endogenous analyte but has a distinct mass.
General Properties
| Property | Value |
| Chemical Name | This compound |
| Synonyms | Glutaric acid-d6, 2,2,3,3,4,4-Hexadeuterio-pentanedioic acid |
| CAS Number | 154184-99-3 |
| Molecular Formula | C₅H₂D₆O₄ |
| Molecular Weight | 138.15 g/mol |
| Appearance | White solid, colorless crystals |
| Melting Point | 97.5-99 °C |
| Solubility | Soluble in water, ethanol, ether, and chloroform |
| Isotopic Purity | Typically ≥98% |
Stability and Storage
This compound is a stable compound. For long-term storage, it is recommended to keep it in a tightly sealed container at 2-8°C, protected from moisture.
Spectroscopic Data
The following sections provide an overview of the expected spectroscopic data for this compound, based on the known spectra of its non-deuterated analog, glutaric acid. The presence of deuterium will cause characteristic shifts and the absence of certain signals in the spectra.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum of this compound is expected to be significantly simplified compared to that of glutaric acid. The signals corresponding to the deuterated methylene groups at the C2, C3, and C4 positions will be absent. The only significant signal would be from the acidic protons of the two carboxylic acid groups, which would appear as a broad singlet. The exact chemical shift of this peak is dependent on the solvent and concentration.
-
¹³C NMR: The carbon-13 NMR spectrum will show signals for the five carbon atoms. The signals for the deuterated carbons (C2, C3, and C4) will appear as multiplets due to coupling with deuterium (a spin-1 nucleus), and their chemical shifts may be slightly different from those in the non-deuterated compound. The signals for the carbonyl carbons (C1 and C5) are also expected. For glutaric acid in D₂O, the reported chemical shifts are approximately 178.5 ppm for the carbonyl carbons, 33.6 ppm for the C2 and C4 carbons, and 20.4 ppm for the C3 carbon[1].
Infrared (IR) Spectroscopy
The IR spectrum of this compound will be very similar to that of glutaric acid, with the most significant difference being the presence of C-D stretching vibrations and the absence of C-H stretching vibrations for the methylene groups.
Expected Characteristic IR Absorptions for Pentanedioic Acid:
| Wavenumber (cm⁻¹) | Assignment |
| ~2900-3100 | O-H stretch (broad, from carboxylic acid) |
| ~2500-2700 | O-H stretch (hydrogen-bonded) |
| ~1700 | C=O stretch (from carboxylic acid) |
| ~1410-1440 | O-H bend |
| ~1200-1300 | C-O stretch |
| ~920 | O-H bend (out-of-plane) |
For the deuterated compound, the C-H stretching bands around 2850-2960 cm⁻¹ would be replaced by C-D stretching bands at lower wavenumbers (approximately 2100-2200 cm⁻¹).
Mass Spectrometry (MS)
Mass spectrometry is a key analytical technique for which this compound is designed. The molecular ion peak ([M]⁺) for the deuterated compound will be at m/z 138. The fragmentation pattern will be similar to that of glutaric acid, but the fragments containing deuterium will have a higher mass.
The fragmentation of glutaric acid in negative ion mode typically involves the loss of CO₂ and H₂O[2]. For this compound, the corresponding losses would be CO₂ and D₂O or HDO, leading to characteristic fragment ions. In positive ion mode with electron ionization, common fragmentations for dicarboxylic acids include the loss of water and the carboxyl group[3].
Metabolic Pathway Involvement
Pentanedioic acid (glutaric acid) is a key intermediate in the catabolism of the amino acids lysine and tryptophan[4][5]. A deficiency in the enzyme glutaryl-CoA dehydrogenase, which is involved in this pathway, leads to a metabolic disorder known as glutaric aciduria type I. This condition results in the accumulation of glutaric acid and related metabolites in bodily fluids.
The following diagram illustrates the simplified metabolic pathway for the degradation of lysine and tryptophan, highlighting the position of glutaric acid.
References
- 1. Human Metabolome Database: 13C NMR Spectrum (1D, 25.16 MHz, D2O, experimental) (HMDB0000661) [hmdb.ca]
- 2. Exploring rearrangements along the fragmentation of glutaric acid negative ion: a combined experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
An In-depth Technical Guide to Pentanedioic-d6 Acid: Structure, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentanedioic-d6 acid, a deuterated analog of glutaric acid. It covers the molecule's structure, physicochemical properties, a detailed synthesis protocol, and its primary application as an internal standard in quantitative analysis.
Molecular Structure and Properties
This compound, also known as glutaric acid-d6, is a saturated dicarboxylic acid in which the six hydrogen atoms on the three methylene carbons have been replaced with deuterium. Its IUPAC name is 2,2,3,3,4,4-hexadeuteriopentanedioic acid.[1][2] The molecular formula of this compound is C₅H₂D₆O₄.[3][4]
The incorporation of deuterium atoms results in a higher molecular weight compared to its non-deuterated counterpart, glutaric acid. This isotopic labeling is crucial for its use in mass spectrometry-based applications, where it can be distinguished from the endogenous analyte.
Physicochemical Properties
The key physicochemical properties of this compound are summarized in the table below.
| Property | Value |
| Molecular Formula | C₅H₂D₆O₄ |
| Molecular Weight | 138.15 g/mol [1][3] |
| Monoisotopic Mass | 138.07991921 Da[1][5] |
| CAS Number | 154184-99-3[6] |
| Appearance | Colorless crystals or white solid[7] |
| Topological Polar Surface Area | 74.6 Ų[1] |
| Hydrogen Bond Donor Count | 2[1] |
| Hydrogen Bond Acceptor Count | 4[1] |
| Rotatable Bond Count | 4[1] |
Synthesis of this compound
The synthesis of this compound is typically achieved through hydrogen-deuterium exchange on glutaric acid. This process involves the substitution of protons with deuterons at the α- and β-positions to the carboxyl groups. An acid-catalyzed exchange in the presence of a deuterium source, such as deuterium oxide (D₂O), is a common and effective method.
Experimental Protocol: Acid-Catalyzed Hydrogen-Deuterium Exchange
This protocol describes a representative method for the preparation of this compound from glutaric acid.
Materials:
-
Glutaric acid (pentanedioic acid)
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Deuterated hydrochloric acid (DCl in D₂O, 35 wt. %)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Anhydrous diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Separatory funnel
-
Glassware for extraction and filtration
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10 g of glutaric acid in 50 mL of deuterium oxide.
-
Catalyst Addition: To this solution, carefully add 1 mL of deuterated hydrochloric acid (DCl in D₂O).
-
Reflux: Attach a reflux condenser to the flask and heat the mixture to reflux using a heating mantle. Allow the reaction to reflux with stirring for 48 hours. The elevated temperature facilitates the enolization and subsequent deuteration of the α- and β-positions.
-
Monitoring the Exchange: The progress of the hydrogen-deuterium exchange can be monitored by taking small aliquots of the reaction mixture, removing the solvent, and analyzing the residue by ¹H NMR spectroscopy to observe the disappearance of the proton signals of the methylene groups.
-
Reaction Quenching and Extraction: After the desired level of deuteration is achieved, cool the reaction mixture to room temperature. Transfer the solution to a separatory funnel and extract the product with three 50 mL portions of anhydrous diethyl ether.
-
Drying and Solvent Removal: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the diethyl ether using a rotary evaporator to yield the crude this compound.
-
Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as a mixture of deuterated chloroform and hexane, to obtain high-purity this compound.
-
Characterization: Confirm the structure and isotopic purity of the final product using techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Applications in Research and Drug Development
The primary application of this compound is as an internal standard in quantitative bioanalysis using mass spectrometry (MS) coupled with liquid chromatography (LC) or gas chromatography (GC).
In drug development and clinical research, accurate quantification of metabolites like glutaric acid is crucial for studying metabolic disorders such as glutaric aciduria type I. This compound serves as an ideal internal standard because it has nearly identical chemical and physical properties to the endogenous analyte, but its increased mass allows for its clear differentiation in a mass spectrometer.
Experimental Workflow: Quantitative Analysis by LC-MS
The following diagram illustrates a typical workflow for the quantification of glutaric acid in a biological sample using this compound as an internal standard.
Caption: Workflow for quantitative analysis using an internal standard.
Signaling Pathways
Currently, there are no known signaling pathways in which this compound is directly involved as a signaling molecule. Its biological significance lies in its structural similarity to endogenous glutaric acid, which is an intermediate in the catabolism of lysine and tryptophan. Defects in this metabolic pathway can lead to the accumulation of glutaric acid, resulting in the neurometabolic disorder glutaric aciduria. This compound is a critical tool for studying the dynamics of this pathway through accurate quantification of glutaric acid levels.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Superacid-catalysed α-deuteration of ketones with D2O - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Hydrogen–deuterium exchange - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Trends in the Hydrogen−Deuterium Exchange at the Carbon Centers. Preparation of Internal Standards for Quantitative Analysis by LC-MS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
The Role of Pentanedioic-d6 Acid in Quantitative Bioanalysis: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioic-d6 acid, also known as glutaric-d6 acid, is the deuterated form of pentanedioic acid (glutaric acid). This stable isotope-labeled compound serves a critical role in analytical chemistry, particularly in the field of mass spectrometry-based bioanalysis. Its primary and most significant application is as an internal standard for the accurate quantification of its non-labeled counterpart, glutaric acid, and other related metabolites in complex biological matrices.[1][2] The incorporation of six deuterium atoms results in a molecule that is chemically identical to glutaric acid but has a distinct, higher mass-to-charge ratio (m/z), allowing for its differentiation in a mass spectrometer.[3][4] This property is fundamental to the stable isotope dilution (SID) technique, a gold standard for quantitative analysis.[3][4][5]
The accurate measurement of endogenous glutaric acid is of high clinical significance, particularly in the diagnosis and monitoring of Glutaric Aciduria Type I (GA1).[6][7][8] This inherited metabolic disorder is characterized by the accumulation of glutaric acid and 3-hydroxyglutaric acid due to a deficiency of the enzyme glutaryl-CoA dehydrogenase.[7][9] Therefore, robust and precise analytical methods are essential for early diagnosis and therapeutic monitoring. This compound is an indispensable tool in the development and validation of such methods.[7][10] Beyond GA1, the quantification of Krebs cycle intermediates, including glutaric acid, is crucial in broader metabolic research and drug development to understand cellular metabolism and potential pharmacological interventions.[11][12][13][14][15]
Core Application: Internal Standard in Stable Isotope Dilution Mass Spectrometry
This compound is predominantly used as an internal standard in Stable Isotope Dilution Mass Spectrometry (SID-MS). This technique is renowned for its high precision and accuracy in quantitative analysis. The fundamental principle of SID-MS is the addition of a known amount of the stable isotope-labeled analyte (this compound) to a sample at the earliest stage of sample preparation. This "spiked" internal standard co-elutes with the endogenous analyte (glutaric acid) during chromatographic separation and experiences identical conditions during extraction, derivatization, and ionization.[3][4][5] Any sample loss or variability in ionization efficiency will affect both the analyte and the internal standard to the same extent. By measuring the ratio of the signal intensity of the endogenous analyte to that of the internal standard, a highly accurate and precise quantification can be achieved, irrespective of sample losses or matrix effects.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of this compound as an internal standard in the analysis of glutaric acid and related metabolites.
Table 1: Isotopic Purity and Chemical Properties
| Parameter | Value | Reference |
| CAS Number | 154184-99-3 | ChemScene |
| Molecular Formula | C5H2D6O4 | ChemScene |
| Molecular Weight | 138.15 g/mol | ChemScene |
| Isotopic Enrichment | >99.0% | ChemScene |
| Purity (NMR) | ≥98.0% | ChemScene |
Table 2: Analytical Method Parameters for Glutaric Acid Quantification
| Parameter | Biological Matrix | Method | Linearity Range | Limit of Quantification (LOQ) | Reference |
| Glutaric Acid | Urine | GC-MS | 0.19 - 3.8 µg/mL | Not Specified | [16] |
| 3-Hydroxyglutaric Acid | Plasma | LC-MS/MS | 1.54 - 384 ng/mL | 1.56 ng/mL | [10] |
| Glutarylcarnitine (C5DC) | Plasma | LC-MS/MS | 0.025 - 20 µM | 0.025 µM | [17][18] |
Table 3: Reference Concentrations of Glutaric Acid in Healthy Individuals
| Analyte | Biological Matrix | Concentration Range | Reference |
| Glutaric Acid | Urine | 1.1 - 9.7 mmol/mol creatinine | [7] |
| Glutaric Acid | Plasma | 0.55 - 2.9 µmol/L | [7] |
| Glutaric Acid | Cerebrospinal Fluid | 0.18 - 0.63 µmol/L | [7] |
| 3-Hydroxyglutaric Acid | Urine | 1.4 - 8.0 mmol/mol creatinine | [7] |
| 3-Hydroxyglutaric Acid | Plasma | 0.2 - 1.36 µmol/L | [7] |
Experimental Protocols
The following are generalized experimental protocols for the quantification of glutaric acid in biological fluids using this compound as an internal standard, based on methodologies described in the literature.
Protocol 1: Glutaric Acid Quantification in Urine by GC-MS
This protocol is adapted from stable-isotope dilution methods for organic acid analysis.[5][16]
1. Sample Preparation and Internal Standard Spiking:
- Thaw frozen urine samples at room temperature and vortex to ensure homogeneity.
- To 1.0 mL of urine, add a known amount of this compound internal standard solution (e.g., 50 µL of a 5 mg/mL solution).[16]
- Add 500 µL of 3 N HCl and 1.5 g of NaCl.[16]
2. Extraction:
- Perform a liquid-liquid extraction with an organic solvent such as ethyl acetate.
- Vortex the mixture and centrifuge to separate the organic and aqueous layers.
- Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen.
3. Derivatization:
- Reconstitute the dried extract in a derivatizing agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).
- Heat the mixture at 60-80°C for 30-60 minutes to form trimethylsilyl (TMS) derivatives.
4. GC-MS Analysis:
- Gas Chromatograph (GC) Conditions:
- Column: DB-5ms or equivalent capillary column (e.g., 30 m x 0.25 mm ID, 0.25 µm film thickness).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 80°C, hold for 2 minutes, ramp to 280°C at 10°C/min, and hold for 5 minutes.
- Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electron Impact (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM).
- Ions to Monitor: Monitor characteristic ions for the TMS derivatives of glutaric acid and this compound.
5. Quantification:
- Calculate the peak area ratio of the endogenous glutaric acid to the this compound internal standard.
- Determine the concentration of glutaric acid in the sample using a calibration curve prepared with known concentrations of glutaric acid and a fixed concentration of the internal standard.
Protocol 2: Glutaric Acid Quantification in Plasma by LC-MS/MS
This protocol is based on methods developed for the analysis of organic acids in plasma and other biological fluids.[10]
1. Sample Preparation and Internal Standard Spiking:
- To a 100 µL plasma sample, add a known amount of this compound internal standard.
- Add a protein precipitation agent, such as acetonitrile, in a 3:1 ratio (v/v).
- Vortex vigorously and centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.
2. Derivatization (Butylation):
- Transfer the protein-free supernatant to a new tube and evaporate to dryness under nitrogen.
- Reconstitute the residue in 3 M HCl in 1-butanol and heat at 65°C for 20 minutes to form butyl esters.[10]
- Evaporate the derivatization reagent and reconstitute the sample in the initial mobile phase (e.g., 50% methanol in water).[10]
3. LC-MS/MS Analysis:
- Liquid Chromatograph (LC) Conditions:
- Column: C18 or C8 reversed-phase column (e.g., 2.1 mm x 100 mm, 3 µm particle size).[10]
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Flow Rate: 0.3 mL/min.
- Gradient: A suitable gradient to separate glutaric acid from other matrix components.
- Mass Spectrometer (MS) Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in positive or negative mode, depending on the derivatization and analyte properties.
- Acquisition Mode: Multiple Reaction Monitoring (MRM).
- MRM Transitions: Set specific precursor-to-product ion transitions for the butyl esters of glutaric acid and this compound.
4. Quantification:
- Calculate the peak area ratio of the MRM transition for endogenous glutaric acid to that of the this compound internal standard.
- Quantify the concentration using a calibration curve constructed by analyzing standards with known concentrations of glutaric acid and a constant amount of the internal standard.
Visualizations
Principle of Stable Isotope Dilution Mass Spectrometry
Caption: Principle of Stable Isotope Dilution Mass Spectrometry using this compound.
Experimental Workflow for Glutaric Acid Quantification
Caption: General experimental workflow for the quantification of glutaric acid.
References
- 1. researchgate.net [researchgate.net]
- 2. juniperpublishers.com [juniperpublishers.com]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Stable-isotope dilution gas chromatography-mass spectrometric measurement of 3-hydroxyglutaric acid, glutaric acid and related metabolites in body fluids of patients with glutaric aciduria type 1 found in newborn screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. research.regionh.dk [research.regionh.dk]
- 7. Sensitivity and specificity of free and total glutaric acid and 3-hydroxyglutaric acid measurements by stable-isotope dilution assays for the diagnosis of glutaric aciduria type I - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Diagnosis of glutaric aciduria type 1 by measuring 3-hydroxyglutaric acid in dried urine spots by liquid chromatography tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glutaric Acidemia Type 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Simultaneous Measurement of Tricarboxylic Acid Cycle Intermediates in Different Biological Matrices Using Liquid Chromatography-Tandem Mass Spectrometry; Quantitation and Comparison of TCA Cycle Intermediates in Human Serum, Plasma, Kasumi-1 Cell and Murine Liver Tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Khan Academy [khanacademy.org]
- 13. bio.libretexts.org [bio.libretexts.org]
- 14. youtube.com [youtube.com]
- 15. Khan Academy [khanacademy.org]
- 16. familiasga.com [familiasga.com]
- 17. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 | springermedicine.com [springermedicine.com]
An In-depth Technical Guide to Pentanedioic-d6 Acid: Properties, Synthesis, and Applications in Research
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical properties of Pentanedioic-d6 acid, a deuterated analog of glutaric acid. It details experimental protocols for its synthesis and its primary application as an internal standard in metabolic research, particularly in metabolic flux analysis (MFA). This document is intended to serve as a valuable resource for researchers in the fields of biochemistry, drug metabolism, and analytical chemistry.
Core Properties of this compound
This compound (also known as Glutaric acid-d6) is a stable, isotopically labeled form of pentanedioic acid where six hydrogen atoms have been replaced with deuterium. This substitution makes it an ideal internal standard for mass spectrometry-based quantification of its non-deuterated counterpart, glutaric acid, in biological samples.
Physical and Chemical Properties
The physical and chemical properties of this compound are summarized in the table below. Data for its non-deuterated form, glutaric acid, are provided for comparison.
| Property | This compound | Glutaric Acid (for comparison) |
| Molecular Formula | C₅H₂D₆O₄ | C₅H₈O₄ |
| Molecular Weight | 138.15 g/mol [1][2] | 132.12 g/mol |
| Melting Point | 93-95 °C | 95 to 98 °C |
| Boiling Point | Not available | 200 °C at 20 mmHg |
| Solubility | Soluble in Chloroform (Slightly), Methanol (Slightly) | Soluble in water, alcohol, benzene, and chloroform. Slightly soluble in petroleum ether. |
| pKa (at 25 °C) | Not available | pKa1: 4.34, pKa2: 5.22 |
| Appearance | White solid, needles or prisms | Colorless crystals or white solid |
| Stability | Stable. Incompatible with bases, oxidizing agents, and reducing agents. | Stable. Incompatible with bases, oxidizing agents, and reducing agents. |
| CAS Number | 154184-99-3 | 110-94-1 |
| InChI Key | JFCQEDHGNNZCLN-NMFSSPJFSA-N | JFCQEDHGNNZCLN-UHFFFAOYSA-N |
Spectroscopic Data (Predicted)
| Spectroscopic Data | Expected Characteristics for this compound |
| ¹H NMR | A singlet corresponding to the two carboxylic acid protons (COOH). The characteristic multiplets for the aliphatic protons of glutaric acid would be absent due to deuteration. |
| ¹³C NMR | Three signals are expected: one for the two equivalent carboxylic acid carbons and two for the deuterated methylene carbons. The signals for the deuterated carbons will appear as multiplets due to C-D coupling and will be shifted slightly upfield compared to the non-deuterated analog. |
| Mass Spectrometry (EI) | The molecular ion peak (M+) would be observed at m/z 138. Fragmentation patterns would show losses of deuterated fragments. |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and its application in metabolic flux analysis.
Synthesis of this compound
A plausible synthetic route to this compound involves the deuteration of diethyl glutarate followed by hydrolysis. This method is based on general procedures for the synthesis of deuterated carboxylic acids.
Materials:
-
Diethyl glutarate
-
Sodium metal
-
Deuterium oxide (D₂O, 99.8 atom % D)
-
Anhydrous diethyl ether
-
Anhydrous ethanol-d1 (C₂H₅OD)
-
Hydrochloric acid (concentrated)
-
Magnesium sulfate (anhydrous)
Procedure:
-
Preparation of Sodium Ethoxide-d1: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a dropping funnel under an inert atmosphere (e.g., argon), carefully add small pieces of sodium metal to anhydrous ethanol-d1. The reaction is exothermic and should be controlled by cooling the flask in an ice bath.
-
Deuterium Exchange: To the freshly prepared sodium ethoxide-d1 solution, add diethyl glutarate dropwise with stirring. The mixture is then heated to reflux for several hours to facilitate the exchange of the α-protons with deuterium.
-
Hydrolysis: After the exchange reaction, the mixture is cooled, and an excess of deuterium oxide is added. The mixture is then acidified with concentrated hydrochloric acid and heated to reflux to hydrolyze the deuterated ester to this compound.
-
Extraction and Purification: The resulting solution is cooled and extracted with diethyl ether. The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure to yield crude this compound. Further purification can be achieved by recrystallization from a suitable solvent system, such as chloroform/hexane.
Application in Metabolic Flux Analysis (MFA) as an Internal Standard
This compound is an excellent internal standard for the quantification of glutaric acid in biological samples using Liquid Chromatography-Mass Spectrometry (LC-MS). The following is a general protocol for its use in a cell-based metabolic flux analysis experiment.
Materials:
-
This compound (as the internal standard)
-
Cell culture medium
-
Isotopically labeled substrate (e.g., ¹³C-glucose)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
Procedure:
-
Cell Culture and Isotope Labeling: Culture the cells of interest in a suitable medium. For MFA, replace the standard medium with a medium containing a known concentration of an isotopically labeled substrate (e.g., [U-¹³C]-glucose) and continue the culture for a defined period to allow for the incorporation of the label into cellular metabolites.
-
Metabolite Extraction:
-
Aspirate the culture medium and quench the metabolism by rapidly washing the cells with ice-cold saline.
-
Add a pre-chilled extraction solvent (e.g., 80% methanol) containing a known concentration of this compound as the internal standard.
-
Scrape the cells and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the mixture vigorously and centrifuge at high speed to pellet the cell debris.
-
Collect the supernatant containing the extracted metabolites.
-
-
LC-MS Analysis:
-
Analyze the metabolite extract using a high-performance liquid chromatography (HPLC) system coupled to a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap).
-
Chromatographic Conditions: Use a suitable reversed-phase column (e.g., C18) with a gradient elution of mobile phases such as water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Mass Spectrometry Conditions: Operate the mass spectrometer in negative ion mode with electrospray ionization (ESI). Monitor for the precursor ions of both glutaric acid (m/z 131.0455) and this compound (m/z 137.0832).
-
-
Data Analysis:
-
Quantify the amount of glutaric acid in the sample by comparing the peak area of its corresponding ion to the peak area of the this compound internal standard.
-
Determine the isotopic enrichment of glutaric acid and other downstream metabolites by analyzing the mass isotopomer distribution of the ¹³C-labeled compounds.
-
Use specialized software to fit the labeling data to a metabolic network model to calculate the intracellular metabolic fluxes.
-
Visualizations
Experimental Workflow for Metabolic Flux Analysis
The following diagram illustrates the general workflow for using this compound as an internal standard in a metabolic flux analysis experiment.
Logical Relationship in Quantitative Analysis
The following diagram illustrates the logical relationship for the quantification of glutaric acid using this compound as an internal standard.
Role in Drug Development
The primary application of this compound in the context of drug development is as a tool for studying the metabolic effects of drug candidates. By enabling accurate quantification of key metabolites like glutaric acid, researchers can:
-
Assess Off-Target Metabolic Effects: Determine if a drug candidate alters central carbon metabolism, which could indicate potential toxicity or unforeseen mechanisms of action.
-
Elucidate Drug Mechanism of Action: In some cases, a drug's efficacy may be linked to its ability to modulate specific metabolic pathways. MFA can help to uncover these relationships.
-
Develop Companion Diagnostics: If a drug's efficacy is found to be dependent on a particular metabolic state, markers like glutaric acid levels could potentially be used to identify patients who are most likely to respond to treatment.
Currently, there is no publicly available literature to suggest that this compound is directly involved in any specific signaling pathways. Its utility lies in its chemical and physical properties that make it an excellent analytical standard for metabolic research.
References
An In-depth Technical Guide to Pentanedioic-d6 Acid: Properties and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of pentanedioic-d6 acid, a deuterated isotopologue of pentanedioic acid (also known as glutaric acid). This document details its fundamental physicochemical properties, the experimental methodologies for their determination, and its critical role as an internal standard in quantitative analytical workflows, particularly in the fields of metabolic research and drug development.
Core Physicochemical Properties
The key quantitative data for pentanedioic acid and its deuterated form are summarized in the table below for direct comparison.
| Property | Pentanedioic Acid | This compound |
| Synonyms | Glutaric acid, 1,5-Pentanedioic acid, 1,3-Propanedicarboxylic acid | Glutaric acid-d6, Pentanedioic acid-d6 |
| Chemical Formula | C₅H₈O₄[1][2][3][4][5] | C₅H₂D₆O₄[6][7] |
| Molecular Weight ( g/mol ) | 132.11[3] | 138.15[6][7][8] |
| CAS Number | 110-94-1[2][3][4] | 154184-99-3[6][7][8] |
Experimental Protocols
The determination of the molecular formula and weight of organic compounds such as this compound relies on well-established analytical techniques.
Determination of Molecular Formula: Elemental Analysis
The empirical formula of an organic compound is determined through elemental analysis, which precisely measures the mass fractions of its constituent elements.[1][3]
Methodology:
-
Combustion Analysis: A weighed sample of the compound is combusted in a furnace with excess oxygen. This process converts all carbon to carbon dioxide (CO₂) and all hydrogen to water (H₂O).[5]
-
Quantification: The resulting CO₂ and H₂O are collected in separate absorption traps, and their masses are determined.
-
Calculation of Empirical Formula: The masses of CO₂ and H₂O are used to calculate the masses of carbon and hydrogen in the original sample. From these masses, the molar ratios of the elements are determined, yielding the empirical formula.[2]
-
Determination of Molecular Formula: The molecular formula is an integer multiple of the empirical formula. To determine this integer, the molecular weight of the compound is required.[1][7]
Determination of Molecular Weight: Mass Spectrometry
Mass spectrometry is the primary technique for determining the molecular weight of a compound with high accuracy.[9]
Methodology:
-
Ionization: The sample is introduced into the mass spectrometer and ionized, typically by electron ionization (EI), to form a molecular ion (M+).[10][11]
-
Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a magnetic or electric field.[11]
-
Detection: A detector measures the abundance of ions at each m/z value. The peak with the highest m/z value generally corresponds to the molecular ion, and its m/z value provides the molecular weight of the compound.[10] High-resolution mass spectrometry can provide highly accurate mass measurements, which can further aid in confirming the molecular formula.
Application in Quantitative Analysis: Isotope Dilution Mass Spectrometry
This compound serves as an ideal internal standard for the quantification of its unlabeled counterpart, pentanedioic acid, in complex biological matrices. The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative mass spectrometry.[6][12]
The underlying principle is that a known amount of the deuterated standard is added to the sample at the initial stage of analysis. Because the deuterated and non-deuterated forms have nearly identical physicochemical properties, they behave similarly during sample preparation, extraction, and chromatographic separation.[12] However, they are distinguishable by the mass spectrometer due to their mass difference.[12] This co-elution and similar ionization behavior allow the deuterated standard to effectively compensate for variations in sample handling and matrix effects, leading to highly accurate and precise quantification.[13][14]
Below is a diagram illustrating a typical experimental workflow for the quantification of a metabolite using a deuterated internal standard.
This workflow highlights the critical step of adding the deuterated internal standard at the beginning of the process to ensure accurate and reliable quantification of the target analyte. The ratio of the signal from the endogenous analyte to that of the known amount of the added deuterated standard allows for precise determination of the analyte's concentration.
References
- 1. chm.davidson.edu [chm.davidson.edu]
- 2. Determining the Empirical Formula from an Elemental Analysis [chemcollective.org]
- 3. Elemental analysis - Wikipedia [en.wikipedia.org]
- 4. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. benchchem.com [benchchem.com]
- 7. quora.com [quora.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Molecular Weight Determination - www.impactanalytical.com [impactanalytical.com]
- 10. chemguide.co.uk [chemguide.co.uk]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. benchchem.com [benchchem.com]
- 13. texilajournal.com [texilajournal.com]
- 14. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]
Commercial Suppliers and Technical Guide for Pentanedioic-d6 Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of Pentanedioic-d6 acid, also known as Glutaric-d6 acid, a deuterated analog of glutaric acid. This document outlines its commercial availability, key technical specifications, and detailed experimental protocols for its application, particularly as an internal standard in mass spectrometry-based analyses.
Commercial Availability
This compound is available from several commercial suppliers specializing in stable isotope-labeled compounds for research purposes. The following table summarizes the offerings from prominent suppliers.
| Supplier | Product Name(s) | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Isotopic Enrichment | Chemical Purity |
| LGC Standards [1] | This compound | 154184-99-3 | C₅D₆H₂O₄ | 138.15 | Not specified | Not specified |
| C/D/N Isotopes [2] | This compound | 154184-99-3 | HOOC(CD₂)₃COOH | 138.15 | 98 atom % D | >98% |
| ChemScene [3][4] | Glutaric acid-d6 | 154184-99-3 | C₅H₂D₆O₄ | 138.15 | >99.0% | ≥98% (NMR) |
| MedchemExpress [5][6] | Glutaric acid-d6 | 154184-99-3 | Not specified | Not specified | Not specified | Not specified |
| GlpBio [7] | Glutaric acid-d6 | 154184-99-3 | C₅H₂D₆O₄ | 138.15 | Not specified | Not specified |
| BOC Sciences [4] | Pentanedioic-[d6] acid | 154184-99-3 | Not specified | Not specified | Not specified | Not specified |
| Mithridion [8] | This compound | Not specified | Not specified | Not specified | Not specified | Not specified |
| Fisher Scientific [9] | This compound | Not specified | Not specified | Not specified | Not specified | Not specified |
Technical Data
Physicochemical Properties
| Property | Value | Source |
| Appearance | White to off-white solid | [4] |
| Storage Temperature | +4°C or at room temperature, protect from moisture. | [1][2] |
| Solubility | Soluble in DMSO (250 mg/mL with sonication). | [7] |
| Stability | Stable under recommended storage conditions. Should be re-analyzed for chemical purity after three years. | [2] |
Safety Information
This compound is classified as a hazardous substance. The following is a summary of its hazard statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Precautionary Statements:
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
-
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
For complete safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.
Experimental Protocols
This compound is commonly utilized as an internal standard (IS) in quantitative analytical methods, such as liquid chromatography-mass spectrometry (LC-MS), for the accurate measurement of its non-deuterated counterpart, glutaric acid, in biological matrices. The following provides a detailed methodology for its use in such applications.
Preparation of Stock and Working Solutions
Objective: To prepare accurate concentrations of this compound for use as an internal standard.
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO) or other appropriate solvent
-
Calibrated analytical balance
-
Volumetric flasks (Class A)
-
Pipettes (calibrated)
Protocol:
-
Stock Solution Preparation (e.g., 1 mg/mL):
-
Accurately weigh a precise amount (e.g., 10 mg) of this compound using a calibrated analytical balance.
-
Transfer the weighed compound to a clean, dry volumetric flask (e.g., 10 mL).
-
Add a small amount of solvent (e.g., DMSO) to dissolve the solid completely. Gentle warming or sonication may be required.
-
Once dissolved, bring the solution to the final volume with the solvent.
-
Cap the flask and invert several times to ensure homogeneity.
-
Store the stock solution at an appropriate temperature (e.g., -20°C) in a tightly sealed container.
-
-
Working Solution Preparation (e.g., 10 µg/mL):
-
Perform a serial dilution of the stock solution to achieve the desired working concentration.
-
For example, to prepare a 10 µg/mL working solution, pipette 100 µL of the 1 mg/mL stock solution into a 10 mL volumetric flask and dilute to the mark with the appropriate solvent (e.g., a mixture of water and organic solvent compatible with the analytical method).
-
Sample Preparation for LC-MS Analysis (Plasma)
Objective: To extract glutaric acid and the this compound internal standard from a biological matrix (e.g., plasma) for LC-MS analysis.
Materials:
-
Plasma samples
-
This compound working solution
-
Protein precipitation solvent (e.g., ice-cold acetonitrile or methanol)
-
Centrifuge
-
Autosampler vials
Protocol:
-
Thaw plasma samples on ice.
-
In a clean microcentrifuge tube, add a specific volume of the plasma sample (e.g., 100 µL).
-
Spike the plasma sample with a known amount of the this compound working solution (e.g., 10 µL of a 10 µg/mL solution). The final concentration of the IS should be consistent across all samples, calibrators, and quality controls.
-
Add a volume of the protein precipitation solvent (e.g., 300 µL of ice-cold acetonitrile) to the sample.
-
Vortex the mixture vigorously for approximately 1 minute to ensure thorough mixing and protein precipitation.
-
Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean autosampler vial for LC-MS analysis.
Purity and Isotopic Enrichment Analysis
The chemical purity and isotopic enrichment of this compound are critical for its use as an internal standard. These are typically determined by the manufacturer and reported on the Certificate of Analysis. The primary methods used are:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure and assess chemical purity. The absence of significant signals corresponding to the non-deuterated positions confirms high isotopic enrichment.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can be used to determine the isotopic distribution and confirm the mass of the deuterated compound, thereby verifying its isotopic enrichment.
-
High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC): These techniques are employed to determine the chemical purity by separating the compound from any potential impurities.
Visualizations
Caption: Workflow for using this compound as an IS.
Caption: Analysis methods for this compound certification.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. scilit.com [scilit.com]
- 4. Human Metabolome Database: [1H, 13C]-HSQC NMR Spectrum (2D, 600 MHz, H2O, experimental) (HMDB0000661) [hmdb.ca]
- 5. Deuterium isotope effects on drug pharmacokinetics. I. System-dependent effects of specific deuteration with aldehyde oxidase cleared drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Human Metabolome Database: 1H NMR Spectrum (1D, 90 MHz, D2O, experimental) (HMDB0000661) [hmdb.ca]
- 7. A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 9. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000661) [hmdb.ca]
Isotopic Purity of Pentanedioic-d6 Acid: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the isotopic purity of Pentanedioic-d6 acid (also known as Glutaric-d6 acid), a crucial internal standard in quantitative mass spectrometry-based research. Accurate determination of isotopic enrichment is paramount for reliable and reproducible results in various applications, including metabolic studies, pharmacokinetic analysis, and clinical diagnostics.
Quantitative Data Summary
The isotopic purity of this compound is a critical parameter for its use as an internal standard. Commercially available standards typically exhibit high isotopic enrichment. The following table summarizes the key purity specifications for a representative batch of this compound.
| Parameter | Specification | Data Source |
| Isotopic Enrichment | >99.0 atom % D | [1] |
| Chemical Purity (by NMR) | ≥98.0% | [1] |
Note: The isotopic distribution (i.e., the relative abundance of d6, d5, d4, etc., species) is not always detailed in standard certificates of analysis but can be determined using the high-resolution mass spectrometry methods outlined in this guide.
Experimental Protocols for Isotopic Purity Determination
The determination of isotopic purity for deuterated compounds like this compound relies on two primary analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy.
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Isotopic Purity Analysis
GC-MS is a robust technique for separating volatile and thermally stable compounds and analyzing their mass-to-charge ratio. For acidic compounds like this compound, derivatization is necessary to increase volatility.
Objective: To determine the isotopic distribution of this compound by analyzing its derivatized form using GC-MS.
Methodology:
-
Derivatization:
-
Accurately weigh approximately 1 mg of this compound and its non-labeled counterpart (for comparison) into separate reaction vials.
-
Add 100 µL of a derivatizing agent such as N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA) with 1% tert-butyldimethylchlorosilane (TBDMCS) or a mixture of pentafluorobenzyl bromide (PFBBr) and diisopropylethylamine (DIPEA) in acetonitrile.
-
Heat the vials at 60-70°C for 30-60 minutes to ensure complete derivatization.
-
After cooling to room temperature, the samples are ready for GC-MS analysis.
-
-
GC-MS Instrumentation and Conditions:
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Column: A non-polar or semi-polar capillary column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm).
-
Carrier Gas: Helium at a constant flow rate of 1.0-1.5 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100°C, hold for 2 minutes.
-
Ramp: Increase at 10°C/min to 280°C.
-
Hold: 5 minutes at 280°C.
-
-
Injector Temperature: 250°C.
-
Transfer Line Temperature: 280°C.
-
Ion Source: Electron Ionization (EI) at 70 eV.
-
Mass Analyzer: Quadrupole, operated in full scan mode (e.g., m/z 50-500) to identify the derivatized compound and its fragments, followed by Selected Ion Monitoring (SIM) for quantitative analysis of the different isotopic species.
-
-
Data Analysis:
-
Acquire the mass spectra of the derivatized this compound.
-
Identify the molecular ion peak ([M]+) and/or characteristic fragment ions.
-
In the mass spectrum of the deuterated standard, observe the distribution of ions corresponding to the d6, d5, d4, etc., species.
-
Calculate the isotopic purity by determining the relative abundance of the d6 peak in relation to the sum of all isotopic peaks (d0 to d6).
-
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol for Isotopic Purity
NMR spectroscopy, particularly ¹H (proton) and ²H (deuterium) NMR, is a powerful non-destructive technique for determining the extent and position of deuteration. For highly deuterated compounds, ¹H NMR can be used to quantify the residual proton signals, while ²H NMR directly observes the deuterium signals.
Objective: To confirm the positions of deuteration and quantify the isotopic enrichment of this compound using NMR spectroscopy.
Methodology:
-
Sample Preparation:
-
Accurately weigh 5-10 mg of this compound into an NMR tube.
-
Dissolve the sample in a suitable deuterated solvent that does not have signals overlapping with the analyte, for example, Dimethyl Sulfoxide-d6 (DMSO-d6) or Chloroform-d (CDCl₃).
-
Add a known amount of an internal standard with a distinct, sharp signal for quantitative analysis (qNMR), if required.
-
-
¹H NMR Spectroscopy:
-
Spectrometer: Bruker Avance III 500 MHz or equivalent.
-
Pulse Program: A standard single-pulse experiment (e.g., zg30).
-
Number of Scans: 16-64, depending on the sample concentration.
-
Relaxation Delay (d1): 5 times the longest T1 relaxation time of the protons of interest to ensure full relaxation for accurate integration.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction. Integrate the residual proton signals corresponding to the C2, C3, and C4 positions of pentanedioic acid. The isotopic purity can be estimated by comparing the integral of the residual proton signals to the integral of a known reference signal.
-
-
²H NMR Spectroscopy:
-
Spectrometer: Equipped with a deuterium probe or a broadband probe tunable to the deuterium frequency.
-
Pulse Program: A standard single-pulse experiment.
-
Number of Scans: Significantly more scans will be required compared to ¹H NMR due to the lower gyromagnetic ratio of deuterium.
-
Data Processing: Similar to ¹H NMR. The resulting spectrum will show signals at the chemical shifts corresponding to the deuterated positions. The relative integrals of these signals can confirm the positions of deuteration.
-
Visualizations
The following diagrams illustrate the chemical structure of this compound and the general workflow for determining its isotopic purity.
Caption: Structure of this compound with deuterated positions.
Caption: Experimental workflow for isotopic purity assessment.
References
A Technical Guide to the Stability and Storage of Deuterated Glutaric Acid
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the stability and storage considerations for deuterated glutaric acid (Glutaric acid-d6, C₅H₂D₆O₄). As specific, long-term stability data for this isotopically labeled compound is not extensively published, this document synthesizes information from supplier recommendations, general principles of carboxylic acid stability, and regulatory guidelines for stability testing. It offers a framework for researchers to establish appropriate storage conditions and to design and execute stability studies.
Recommended Storage Conditions
Proper storage is critical to maintain the chemical and isotopic purity of deuterated glutaric acid. Recommendations vary based on the physical state of the compound (solid vs. solution) and the intended duration of storage.
Table 1: Summary of Recommended Storage Conditions
| Physical State | Condition | Temperature | Duration | Recommendations & Rationale |
|---|---|---|---|---|
| Solid | Routine Use | 4°C | Short-term | To minimize potential thermal degradation and maintain integrity between uses.[1] |
| Solid | Long-term | Room Temperature | Long-term | Must be stored away from light and moisture in a tightly sealed container.[2][3] A cool, dry, and dark area is essential.[4] |
| Solution | Stock Solution | -20°C | Up to 1 month | Recommended for prepared stock solutions for intermediate-term storage.[5][6] |
| Solution | Stock Solution | -80°C | Up to 6 months | The preferred condition for long-term storage of stock solutions to prevent degradation and solvent evaporation.[5][6] |
Note: For in vivo experiments, it is often recommended to use freshly prepared solutions.[5] If storing aqueous stock solutions, sterile filtration through a 0.22 µm filter may be necessary.[6]
Key Factors Influencing Stability
The stability of deuterated glutaric acid can be compromised by several environmental factors. Understanding these factors is crucial for handling, formulating, and analyzing the compound.
-
Temperature: While solid glutaric acid is relatively stable, elevated temperatures can promote degradation.[7] Thermal stress studies on similar aliphatic polyesters show degradation beginning around 275°C.[8] For glutaric acid itself, decomposition can release carbon oxides.[3]
-
pH and Hydrolysis: Hydrolysis is a primary degradation pathway for many organic compounds.[2] For deuterated carboxylic acids, pH is a critical factor. Acidic or basic conditions can catalyze not only chemical degradation but also isotopic exchange.[9] The rate of hydrogen-deuterium exchange for carboxylic acids is often at its minimum between pH 2 and 3.[9]
-
Isotopic Exchange: The deuterium atoms on the glutaric acid backbone (C-D bonds) are generally stable. However, under certain pH and temperature conditions, especially at the α-carbon position adjacent to the carboxyl group, exchange with protons from the solvent (e.g., water) can occur.[9] Furthermore, "back-exchange," the replacement of deuterium with protons from an analytical mobile phase or sample diluent, can be a significant issue, particularly for labile deuterium atoms.[9]
-
Light (Photostability): Exposure to UV or visible light can induce photolytic degradation.[2][3] Photostability testing, as outlined in ICH Q1B guidelines, is necessary to determine the intrinsic light sensitivity of the molecule.[5][6]
-
Oxidation: Deuterated glutaric acid should be stored away from incompatible materials, including strong oxidizing agents, bases, and reducing agents, which can promote degradation.[2]
-
Moisture: As a solid, glutaric acid should be protected from moisture to prevent hydrolysis and physical changes.[2][3] Storage in a dry environment with a tightly sealed container is recommended.[3][4]
Potential Degradation & Isotopic Exchange Pathways
The primary stability concerns for deuterated glutaric acid are isotopic exchange and chemical degradation. The following diagram illustrates these potential pathways.
Caption: Potential stability pathways for deuterated glutaric acid.
Experimental Protocols for Stability Assessment
A forced degradation study is essential for identifying potential degradation products and establishing a stability-indicating analytical method. The following protocols are based on International Council for Harmonisation (ICH) guidelines and can be adapted for deuterated glutaric acid.[2][3][9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[4][9]
4.1. Stability-Indicating Analytical Method
A stability-indicating method is crucial to separate the intact deuterated glutaric acid from any potential degradation products and impurities. A High-Performance Liquid Chromatography (HPLC) method coupled with Mass Spectrometry (MS) is recommended.
Table 2: Proposed HPLC-MS Method Parameters
| Parameter | Recommendation | Purpose |
|---|---|---|
| Column | C18 Reverse-Phase (e.g., 150 mm x 4.6 mm, 3 µm) | Good retention and separation for organic acids. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase for good peak shape. |
| Mobile Phase B | Acetonitrile or Methanol | Organic solvent for gradient elution. |
| Gradient | 5% to 95% B over 15-20 minutes | To elute a wide range of potential degradants with varying polarity. |
| Flow Rate | 0.8 - 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30°C | Controlled temperature for reproducible retention times. |
| Detection 1 (UV) | 200-210 nm | UV detection for dicarboxylic acids.[10] |
| Detection 2 (MS) | Electrospray Ionization (ESI) - Negative Mode | High sensitivity and selectivity. Allows for mass identification of degradants and monitoring of isotopic purity. |
4.2. Forced Degradation (Stress Testing) Protocols
A stock solution of deuterated glutaric acid (e.g., 1 mg/mL) should be prepared in a suitable solvent (e.g., water or acetonitrile:water).[3] Unstressed and blank samples should be analyzed alongside stressed samples.
-
Acid Hydrolysis:
-
Base Hydrolysis:
-
Mix the stock solution with an equal volume of 0.1 M to 1 M NaOH.[3]
-
Maintain the solution at room temperature or heat gently (e.g., 40-60°C) for a defined period.
-
Cool the sample, neutralize with an appropriate amount of HCl, and dilute for analysis.
-
-
Oxidative Degradation:
-
Mix the stock solution with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[4]
-
Keep the sample at room temperature for a defined period, protected from light.
-
Dilute the sample for analysis.
-
-
Thermal Degradation (Solid State):
-
Place a known amount of solid deuterated glutaric acid in a vial.
-
Heat in a calibrated oven at a temperature below its melting point (e.g., 70°C) for a set duration (e.g., 1-7 days).[4]
-
Dissolve the solid in a known volume of solvent and dilute for analysis.
-
-
Photostability Testing (ICH Q1B):
-
Expose the solid compound or its solution to a light source conforming to ICH Q1B guidelines.[6][11]
-
The total exposure should be no less than 1.2 million lux hours for visible light and 200 watt-hours/square meter for near UV light.[11]
-
A parallel sample should be wrapped in aluminum foil to serve as a dark control.
-
Prepare the samples for analysis after exposure.
-
Visualized Experimental Workflow
The following diagram outlines the logical flow for conducting a comprehensive stability assessment of deuterated glutaric acid.
Caption: Workflow for a forced degradation study of deuterated glutaric acid.
References
- 1. ChemPap-2021-75-5739--Development of methodology for the study of API sensitivity [uanlch.vscht.cz]
- 2. ijrpp.com [ijrpp.com]
- 3. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 4. resolvemass.ca [resolvemass.ca]
- 5. ICH guideline for photostability testing: aspects and directions for use - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 7. researchgate.net [researchgate.net]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. resolvemass.ca [resolvemass.ca]
- 10. Glutaric acid | SIELC Technologies [sielc.com]
- 11. ICH Testing of Pharmaceuticals – Part 1 - Exposure Conditions [atlas-mts.com]
Methodological & Application
Application Note: Quantitative Analysis of Glutaric Acid in Biological Matrices using Glutaric Acid-d6 by Mass Spectrometry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glutaric acid is a five-carbon dicarboxylic acid that serves as a key intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1] Elevated levels of glutaric acid in biological fluids are a primary biochemical hallmark of Glutaric Aciduria Type I (GA1), a rare inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[2] Accurate and precise quantification of glutaric acid is crucial for the diagnosis, monitoring, and treatment of GA1, as well as for research into amino acid and fatty acid metabolism.[1]
Isotope dilution mass spectrometry, utilizing a stable isotope-labeled internal standard such as Glutaric acid-d6, is the gold standard for quantitative analysis due to its high specificity, sensitivity, and ability to correct for matrix effects and variations in sample preparation.[1][2] This application note provides detailed protocols for the quantification of glutaric acid in human urine and plasma/serum using both Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS) with Glutaric acid-d6 as the internal standard.
Metabolic Pathway of Glutaric Acid
Glutaric acid accumulation in GA1 results from a blockage in the catabolic pathway of lysine, hydroxylysine, and tryptophan. The enzyme glutaryl-CoA dehydrogenase is responsible for the conversion of glutaryl-CoA to crotonyl-CoA. Its deficiency leads to the buildup of glutaryl-CoA, which is then hydrolyzed to glutaric acid.
Metabolic pathway of glutaric acid.
Experimental Protocols
Sample Preparation
a) Urine Sample Preparation
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples at 4000 rpm for 5 minutes to pellet any particulate matter.
-
Transfer 100 µL of the clear supernatant to a clean microcentrifuge tube.
-
Add 10 µL of the Glutaric acid-d6 internal standard working solution (concentration to be optimized based on instrument sensitivity and expected analyte levels).
-
Vortex the mixture thoroughly.
-
For LC-MS/MS analysis, the sample may be diluted with the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid) and directly injected.
-
For GC-MS analysis, proceed with derivatization as described below.
b) Plasma/Serum Sample Preparation
-
Thaw frozen plasma or serum samples to room temperature.
-
To 100 µL of plasma/serum in a microcentrifuge tube, add 10 µL of the Glutaric acid-d6 internal standard working solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.[3]
-
Vortex vigorously for 30 seconds.
-
Centrifuge at 13,000 rpm for 10 minutes at 4°C.
-
Transfer the clear supernatant to a new tube.
-
For LC-MS/MS analysis, evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. Reconstitute the residue in 100 µL of the initial mobile phase.[3]
-
For GC-MS analysis, evaporate the supernatant to dryness and proceed with derivatization.
Derivatization for GC-MS Analysis
Derivatization is necessary to increase the volatility and thermal stability of glutaric acid for GC-MS analysis. Silylation is a common method.
-
Ensure the dried sample extract is completely free of moisture.
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) and 50 µL of pyridine.
-
Cap the vial tightly and heat at 70°C for 30 minutes.
-
Cool to room temperature before GC-MS injection.
LC-MS/MS Method
LC-MS/MS analytical workflow.
| Parameter | Recommended Conditions |
| LC Column | C18 reverse-phase column (e.g., 100 x 2.1 mm, 3.5 µm) |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, re-equilibrate for 3 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 5-10 µL |
| Column Temperature | 40°C |
| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode |
| MRM Transitions | See Table 2 |
GC-MS Method
| Parameter | Recommended Conditions |
| GC Column | DB-5ms or equivalent (e.g., 30 m x 0.25 mm, 0.25 µm) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Injection Mode | Splitless |
| Injector Temp. | 250°C |
| Oven Program | Start at 80°C, hold for 2 minutes, ramp to 280°C at 15°C/min, hold for 5 minutes |
| Ionization Mode | Electron Ionization (EI) |
| MS Mode | Selected Ion Monitoring (SIM) |
| Monitored Ions | See Table 3 |
Quantitative Data
Table 1: Method Validation Parameters
| Parameter | LC-MS/MS | GC-MS |
| Linearity Range | 0.05 - 20 µM | 0.19 - 3.8 µM[2] |
| Correlation (r²) | >0.99 | >0.999[2] |
| Precision (%CV) | <15% | <10%[2] |
| Accuracy/Recovery | 85-115% | 96-103%[2] |
| Lower Limit of Quantification (LLOQ) | 0.05 µM | 0.19 µM[2] |
Table 2: Suggested MRM Transitions for LC-MS/MS
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| Glutaric Acid | 131.0 | 87.0 | 15 |
| Glutaric Acid | 131.0 | 113.0 | 10 |
| Glutaric acid-d6 | 137.0 | 91.0 | 15 |
| Glutaric acid-d6 | 137.0 | 117.0 | 10 |
Note: Collision energies should be optimized for the specific instrument used.
Table 3: Suggested SIM Ions for GC-MS (as TMS derivatives)
| Compound | Quantifier Ion (m/z) | Qualifier Ion (m/z) |
| Glutaric Acid-TMS | 261 | 147 |
| Glutaric acid-d6-TMS | 267 | 150 |
Data Analysis
Quantification is performed by calculating the peak area ratio of the analyte (glutaric acid) to the internal standard (Glutaric acid-d6). A calibration curve is constructed by plotting the peak area ratios of the calibrators against their known concentrations. The concentration of glutaric acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of Glutaric acid-d6 as an internal standard in conjunction with LC-MS/MS or GC-MS provides a robust, reliable, and accurate method for the quantification of glutaric acid in biological matrices. These methods are essential tools for the clinical diagnosis and management of Glutaric Aciduria Type I and for advancing research in metabolic disorders. The protocols outlined in this application note provide a solid foundation for laboratories to develop and validate their own quantitative assays for glutaric acid.
References
- 1. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentanedioic-d6 Acid in Pharmacokinetic ADME Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioic acid, also known as glutaric acid, is a five-carbon dicarboxylic acid that plays a role as a human metabolite, particularly in the metabolism of amino acids such as lysine and tryptophan.[1] Understanding the absorption, distribution, metabolism, and excretion (ADME) of drug candidates is a critical aspect of pharmaceutical development.[2][3] Stable isotope-labeled compounds, such as pentanedioic-d6 acid, are invaluable tools in these studies, primarily when used in conjunction with mass spectrometry (MS) for their high sensitivity and selectivity.[4]
The replacement of hydrogen atoms with deuterium, a stable isotope of hydrogen, results in a compound that is chemically identical to the parent molecule but has a higher mass.[5] This mass difference allows for its use as an internal standard (IS) in quantitative bioanalysis, helping to correct for variability during sample preparation and analysis.[5] Deuterated compounds are also used to investigate metabolic pathways and can sometimes be developed as drugs with improved pharmacokinetic profiles.[2][6][7]
These application notes provide a comprehensive overview and detailed protocols for the utilization of this compound in pharmacokinetic ADME studies.
Key Applications of this compound in ADME Studies
Stable isotope labeling is a powerful technique used to trace the metabolic fate of molecules in biological systems.[8] this compound can be instrumental in the following ADME applications:
-
Internal Standard for Quantitative Bioanalysis: The primary application of this compound is as an internal standard for the accurate quantification of unlabeled pentanedioic acid in biological matrices such as plasma, urine, and tissue homogenates.[5] Its similar chemical and physical properties to the analyte ensure that it behaves similarly during extraction and chromatographic separation, thus compensating for matrix effects and improving the accuracy and precision of the quantification.
-
Metabolite Identification and Pathway Elucidation: By administering a deuterated compound, researchers can distinguish drug-related metabolites from endogenous compounds in mass spectrometry data.[9][10] The characteristic mass shift between the parent drug and its deuterated counterpart, as well as their respective metabolites, aids in identifying and structurally elucidating metabolic products.
-
Pharmacokinetic (PK) Studies: Co-administering a therapeutic candidate with its deuterated analog can be a powerful method to assess bioavailability and characterize pharmacokinetic profiles.[6]
Experimental Protocols
The following are generalized protocols for the use of this compound as an internal standard in a typical in-vivo pharmacokinetic study. These should be adapted and optimized for specific experimental conditions.
Protocol 1: Quantitative Analysis of Pentanedioic Acid in Plasma using LC-MS/MS
This protocol outlines the use of this compound as an internal standard for the quantification of pentanedioic acid in plasma samples.
1. Materials and Reagents:
-
Pentanedioic acid (analyte)
-
This compound (internal standard)
-
Control plasma (e.g., rat, human)
-
Acetonitrile (ACN) with 0.1% formic acid (FA)
-
Water with 0.1% formic acid (FA)
-
Methanol (MeOH)
-
96-well plates
-
Centrifuge
2. Preparation of Solutions:
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve pentanedioic acid in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Analyte Working Solutions: Prepare a series of working solutions by serially diluting the analyte stock solution with 50:50 ACN:Water to create calibration standards and quality control (QC) samples when spiked into blank plasma.[5]
-
Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the internal standard stock solution with ACN containing 0.1% FA.[5]
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of blank plasma, calibration standards, QC samples, and study samples into a 96-well plate.[5]
-
Add 150 µL of the internal standard working solution to each well.[5]
-
Vortex the plate for 2 minutes to precipitate proteins.[5]
-
Centrifuge the plate at 4000 rpm for 10 minutes at 4°C.[5]
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.[5]
4. LC-MS/MS Analysis:
-
LC System: UHPLC system
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm)[5]
-
Mobile Phase A: Water with 0.1% Formic Acid[5]
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid[5]
-
Gradient: A suitable gradient to separate the analyte from endogenous interferences (e.g., 5-95% B over 3 minutes).[5]
-
Mass Spectrometer: A triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode.
-
Ionization Source: Electrospray ionization (ESI), typically in negative mode for carboxylic acids.
5. Data Analysis:
-
Quantify the concentration of pentanedioic acid in the samples by calculating the peak area ratio of the analyte to the internal standard and comparing it to the calibration curve.
Protocol 2: In-Vitro Metabolic Stability Assay
This protocol can be used to assess the metabolic stability of a compound of interest, with this compound used to confirm the identity of pentanedioic acid as a potential metabolite.
1. Materials and Reagents:
-
Test compound
-
This compound (as a reference standard)
-
Liver microsomes (e.g., human, rat)
-
NADPH regenerating system
-
Phosphate buffer
-
Acetonitrile (ACN), cold
2. Experimental Procedure:
-
Incubate the test compound with liver microsomes and an NADPH regenerating system at 37°C.
-
At various time points, quench the reaction with cold acetonitrile.[5]
-
Centrifuge the samples to pellet the protein.[5]
-
Analyze the supernatant by LC-MS/MS.
-
Perform product ion scanning (MS/MS) on any potential metabolite peaks.
-
Compare the fragmentation pattern of a suspected pentanedioic acid metabolite with that of the this compound standard. A similar fragmentation pattern with a mass shift corresponding to the deuterium labels would confirm its identity.[5]
Data Presentation
Quantitative data from pharmacokinetic studies should be summarized in clear and well-structured tables for easy comparison and interpretation.
Table 1: Example Pharmacokinetic Parameters of Pentanedioic Acid in Rats after Intravenous Administration
| Parameter | Unit | Value (Mean ± SD) |
| C₀ | ng/mL | 1500 ± 250 |
| t₁/₂ | h | 1.5 ± 0.3 |
| AUC₀-t | ng·h/mL | 2500 ± 400 |
| AUC₀-inf | ng·h/mL | 2600 ± 420 |
| CL | L/h/kg | 0.8 ± 0.15 |
| Vd | L/kg | 1.2 ± 0.2 |
C₀: Initial plasma concentration; t₁/₂: Half-life; AUC: Area under the curve; CL: Clearance; Vd: Volume of distribution. Data are hypothetical and for illustrative purposes.
Table 2: Example Calibration Curve for Pentanedioic Acid in Plasma
| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 1250 | 50000 | 0.025 |
| 5 | 6300 | 51000 | 0.124 |
| 10 | 12800 | 50500 | 0.253 |
| 50 | 64000 | 49800 | 1.285 |
| 100 | 130000 | 50200 | 2.590 |
| 500 | 655000 | 50800 | 12.894 |
| 1000 | 1320000 | 51000 | 25.882 |
IS: Internal Standard (this compound). Data are hypothetical and for illustrative purposes.
Visualizations
Diagrams are essential for visualizing complex workflows and pathways.
References
- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 2. Clinical Application and Synthesis Methods of Deuterated Drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Isotopic labeling of metabolites in drug discovery applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. symeres.com [symeres.com]
- 7. Deuterium in drug discovery: progress, opportunities and challenges - PMC [pmc.ncbi.nlm.nih.gov]
- 8. metsol.com [metsol.com]
- 9. Application of stable isotope-labeled compounds in metabolism and in metabolism-mediated toxicity studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Sample Preparation with Pentanedioic-d6 Acid Internal Standard
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for the quantitative analysis of pentanedioic acid (glutaric acid) in biological matrices using Pentanedioic-d6 acid as an internal standard. The protocols outlined below are intended for use in research and drug development settings where accurate and precise quantification of this dicarboxylic acid is crucial.
Introduction
Pentanedioic acid, also known as glutaric acid, is a key intermediate in the metabolism of amino acids such as lysine and tryptophan.[1] Elevated levels of glutaric acid in biological fluids are a primary biomarker for the diagnosis of Glutaric Aciduria Type I, a rare inherited metabolic disorder.[1][2] Accurate quantification of pentanedioic acid is therefore essential for clinical research and diagnostics.
The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for quantitative analysis by mass spectrometry. This internal standard mimics the chemical and physical properties of the endogenous analyte, allowing for correction of variability during sample preparation, extraction, and analysis, thereby ensuring high accuracy and precision.[1]
Quantitative Performance
The use of this compound as an internal standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS) provides excellent quantitative performance. The following table summarizes typical validation parameters for the analysis of pentanedioic acid in biological samples.
| Parameter | Typical Value | Description |
| **Linearity (R²) ** | > 0.999 | The calibration curve demonstrates a strong linear relationship between concentration and response.[3][4] |
| Recovery (%) | 95 - 105% | The efficiency of the extraction process in recovering the analyte from the sample matrix.[3][4] |
| Precision (%CV) | < 15% | The closeness of repeated measurements, indicating the reproducibility of the method.[5] |
| Limit of Detection (LOD) | ~0.35 ng/mL | The lowest concentration of the analyte that can be reliably detected.[5] |
| Limit of Quantification (LOQ) | ~1.56 ng/mL | The lowest concentration of the analyte that can be accurately and precisely quantified.[5] |
Metabolic Pathway Context
Pentanedioic acid is a critical component in the catabolic pathways of the essential amino acids lysine and tryptophan. A deficiency in the enzyme glutaryl-CoA dehydrogenase leads to the accumulation of glutaric acid, resulting in the metabolic disorder Glutaric Aciduria Type I. The following diagram illustrates this metabolic pathway.
Experimental Protocol: Quantification of Pentanedioic Acid in Human Plasma
This protocol describes a method for the quantification of pentanedioic acid in human plasma using this compound as an internal standard, followed by LC-MS/MS analysis.
1. Materials and Reagents
-
Pentanedioic acid (analytical standard)
-
This compound (internal standard)
-
Human plasma (K2-EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
3 M Hydrochloric acid in 1-butanol
-
Water (LC-MS grade)
-
Microcentrifuge tubes
-
Heating block
-
Nitrogen evaporator
-
LC-MS/MS system
2. Preparation of Stock and Working Solutions
-
Pentanedioic Acid Stock Solution (1 mg/mL): Accurately weigh and dissolve pentanedioic acid in methanol.
-
This compound Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve this compound in methanol.
-
Working Solutions: Prepare serial dilutions of the pentanedioic acid stock solution in methanol to create calibration standards. Prepare a working solution of the this compound internal standard at an appropriate concentration (e.g., 1 µg/mL) in methanol.
3. Sample Preparation
-
Aliquoting: To a 1.5 mL microcentrifuge tube, add 100 µL of human plasma.
-
Internal Standard Spiking: Add 25 µL of the this compound internal standard working solution to each plasma sample.
-
Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. Vortex for 30 seconds to precipitate proteins.[5]
-
Centrifugation: Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To the dried residue, add 100 µL of 3 M HCl in 1-butanol. Cap the tubes tightly and heat at 65°C for 20 minutes to form butyl esters.[5]
-
Final Evaporation: Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid). Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Analysis
-
LC Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm)
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in methanol
-
Flow Rate: 0.3 mL/min
-
Gradient: A suitable gradient to separate pentanedioic acid from other matrix components.
-
Injection Volume: 5 µL
-
Mass Spectrometer: Triple quadrupole mass spectrometer
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions: Monitor the specific precursor-to-product ion transitions for both pentanedioic acid butyl ester and this compound butyl ester.
5. Data Analysis
Quantify the concentration of pentanedioic acid in the samples by constructing a calibration curve from the peak area ratios of the analyte to the internal standard versus the concentration of the calibration standards.
Experimental Workflow Diagram
The following diagram outlines the complete experimental workflow from sample receipt to data analysis.
References
- 1. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Human Metabolome Database: Showing metabocard for Glutaric acid (HMDB0000661) [hmdb.ca]
- 3. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. familiasga.com [familiasga.com]
- 5. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Accurate Quantification Using a Deuterated Internal Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the fields of pharmaceutical development, clinical diagnostics, and analytical chemistry, the precise and accurate quantification of target analytes is paramount. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) has become the gold standard for such quantitative analyses due to its high sensitivity and selectivity.[1] However, the accuracy of LC-MS/MS quantification can be compromised by various factors, including sample loss during preparation, variability in instrument response, and matrix effects. The use of a stable isotope-labeled internal standard (SIL-IS), particularly a deuterated internal standard, is a widely adopted and highly recommended strategy to mitigate these variabilities and ensure the reliability of analytical data.[2][3]
A deuterated internal standard is a version of the target analyte in which one or more hydrogen atoms have been replaced by deuterium atoms.[2] Because their physicochemical properties are nearly identical to the analyte, deuterated internal standards co-elute during chromatography and exhibit similar ionization efficiencies in the mass spectrometer.[2][3] This allows them to effectively compensate for variations that may occur during sample preparation, injection, and analysis, thereby significantly enhancing the accuracy and precision of quantification.[2]
These application notes provide a comprehensive guide on the principles, best practices, and detailed protocols for calculating concentration using a deuterated internal standard in quantitative LC-MS/MS assays.
Principle of Isotope Dilution Mass Spectrometry (IDMS)
The use of a deuterated internal standard is a form of isotope dilution mass spectrometry (IDMS), a powerful analytical technique for highly accurate and precise quantification.[4] The core principle involves adding a known amount of the isotopically labeled internal standard to the sample at the earliest stage of the sample preparation process.[5][4] This "spiked" sample is then subjected to the entire analytical workflow.
During sample preparation, any loss of the target analyte will be accompanied by a proportional loss of the deuterated internal standard.[2][6] Similarly, any variations in instrument response will affect both the analyte and the internal standard to the same extent. The mass spectrometer distinguishes between the analyte and the deuterated internal standard based on their mass-to-charge (m/z) ratio difference. By measuring the ratio of the peak area of the analyte to the peak area of the deuterated internal standard, the initial concentration of the analyte in the sample can be accurately calculated.[4][7] This ratiometric approach is the foundation of the enhanced accuracy and precision offered by this method.
Experimental workflow for quantification using a deuterated internal standard.
Experimental Protocol
This protocol provides a general framework for the quantification of a small molecule drug in plasma using a deuterated internal standard and LC-MS/MS.
Materials and Reagents
-
Blank plasma (e.g., human, rat)
-
Analyte reference standard
-
Deuterated internal standard (d-IS)
-
Methanol (LC-MS grade)
-
Acetonitrile (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Water (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
-
LC-MS/MS system (e.g., UPLC coupled to a triple quadrupole mass spectrometer)
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh and dissolve the analyte reference standard in a suitable solvent (e.g., methanol) to prepare a 1 mg/mL stock solution.[2]
-
Deuterated Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the d-IS in a similar manner.[2]
-
Analyte Spiking Solutions: Perform serial dilutions of the analyte stock solution with a suitable solvent (e.g., 50:50 methanol:water) to prepare a series of spiking solutions at concentrations that will cover the intended calibration range.[2]
-
Deuterated Internal Standard Working Solution (e.g., 100 ng/mL): Dilute the d-IS stock solution with a suitable solvent (e.g., acetonitrile) to a concentration that provides a consistent and robust signal in the LC-MS/MS analysis.[3]
Preparation of Calibration Standards and Quality Control Samples
-
Calibration Standards: To a set of microcentrifuge tubes, add a small, fixed volume of the appropriate analyte spiking solution to blank plasma to achieve the desired concentrations for the calibration curve (typically 5-8 non-zero points).
-
Quality Control (QC) Samples: Prepare QC samples in blank plasma at a minimum of three concentration levels: low, medium, and high.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the plasma sample (unknown, calibration standard, or QC) into a 1.5 mL microcentrifuge tube.
-
Add 50 µL of the deuterated internal standard working solution to each tube and vortex briefly.[3]
-
Add 300 µL of ice-cold acetonitrile to each tube to precipitate the plasma proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes to pellet the precipitated proteins.[3]
-
Carefully transfer the supernatant to a clean tube or a 96-well plate.[3]
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.[3]
-
Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 90:10 water:acetonitrile with 0.1% formic acid).[3]
-
Vortex for 30 seconds and centrifuge at 14,000 rpm for 5 minutes.[3]
-
Inject 5-10 µL of the supernatant into the LC-MS/MS system.[3]
LC-MS/MS Conditions
-
LC System: A suitable UPLC or HPLC system.
-
Column: A reversed-phase C18 column (e.g., 2.1 x 50 mm, 1.8 µm) is commonly used.
-
Mobile Phase A: 0.1% formic acid in water.[3]
-
Mobile Phase B: 0.1% formic acid in acetonitrile.[3]
-
Gradient: A suitable gradient to achieve separation of the analyte from matrix components.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.3-0.5 mL/min.
-
Column Temperature: e.g., 40°C.
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray ionization (ESI) in positive or negative mode, depending on the analyte.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM). Monitor at least one precursor-to-product ion transition for the analyte and one for the deuterated internal standard.
Data Analysis
-
Peak Integration: Integrate the chromatographic peaks for the analyte and the deuterated internal standard in all samples, calibration standards, and QCs.[7]
-
Response Ratio Calculation: For each injection, calculate the peak area ratio of the analyte to the deuterated internal standard.[7]
-
Calibration Curve Construction: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the calibration standards.[7] Perform a linear regression analysis (typically with a 1/x or 1/x² weighting) to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²).[2]
-
Concentration Determination: Determine the concentration of the analyte in the unknown samples and QCs by interpolating their peak area ratios from the calibration curve.[7][8]
Logical relationship for quantification using a calibration curve.
Data Presentation
Table 1: Calibration Curve Data
| Analyte Concentration (ng/mL) | Analyte Peak Area | d-IS Peak Area | Peak Area Ratio (Analyte/d-IS) |
| 1 | 10,500 | 500,000 | 0.021 |
| 5 | 52,000 | 510,000 | 0.102 |
| 10 | 103,000 | 495,000 | 0.208 |
| 50 | 515,000 | 505,000 | 1.020 |
| 100 | 1,020,000 | 490,000 | 2.082 |
| 500 | 5,050,000 | 500,000 | 10.100 |
| 1000 | 10,100,000 | 498,000 | 20.281 |
Regression Equation: y = 0.0203x + 0.0015 R²: 0.9995
Table 2: Quality Control Sample Analysis
| QC Level | Nominal Conc. (ng/mL) | Calculated Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| Low | 3 | 2.95 | 98.3 | 4.5 |
| Medium | 80 | 82.4 | 103.0 | 3.2 |
| High | 800 | 790.1 | 98.8 | 2.8 |
Troubleshooting
-
Poor Peak Shape: May be due to issues with the mobile phase, column, or sample solvent. Ensure the reconstitution solvent is similar in composition to the initial mobile phase.
-
High Variability in d-IS Peak Area: Could indicate problems with sample preparation consistency or instrument stability.
-
Non-linearity of Calibration Curve: At high concentrations, this may be caused by detector saturation or ion suppression effects.[9] Diluting the samples may be necessary.
-
Chromatographic Separation of Analyte and d-IS: While rare, significant deuteration can sometimes lead to a slight shift in retention time.[10][11] If this occurs, ensure that the integration windows are set appropriately for both peaks. Using internal standards labeled with ¹³C or ¹⁵N can avoid this issue.[12]
Conclusion
The use of deuterated internal standards in conjunction with LC-MS/MS provides a robust and reliable method for the accurate quantification of analytes in complex matrices. By compensating for variability throughout the analytical process, this technique is indispensable for applications in drug development, clinical research, and other scientific disciplines where high-quality quantitative data is essential.
References
- 1. pharmiweb.com [pharmiweb.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Pentanedioic-d6 Acid in GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of Pentanedioic-d6 acid as an internal standard in the quantitative analysis of Pentanedioic acid (Glutaric acid) by Gas Chromatography-Mass Spectrometry (GC-MS).
Introduction
Pentanedioic acid, also known as glutaric acid, is a five-carbon dicarboxylic acid. In clinical research, elevated levels of glutaric acid in biological fluids are a key biomarker for Glutaric Aciduria Type I, an inherited metabolic disorder. Accurate quantification of glutaric acid is crucial for the diagnosis and monitoring of this condition. Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful analytical technique for the quantification of organic acids. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for achieving the highest accuracy and precision in quantitative GC-MS analysis. This is achieved through isotope dilution mass spectrometry, where a known amount of the deuterated standard is added to the sample at the beginning of the sample preparation process. This allows for the correction of any analyte loss during extraction, derivatization, and injection, as the labeled and unlabeled compounds exhibit nearly identical chemical and physical properties.
Principle of Isotope Dilution GC-MS
The core principle of isotope dilution mass spectrometry is the use of an isotopically labeled version of the analyte of interest as an internal standard. This standard is chemically identical to the analyte but has a different mass due to the presence of heavy isotopes (in this case, deuterium).
Quantitative Data
The following tables summarize the key quantitative parameters for the GC-MS analysis of pentanedioic acid using this compound as an internal standard. The data is based on the analysis of trimethylsilyl (TMS) derivatives.
Table 1: Mass Spectrometric Data for TMS-Derivatized Analytes
| Compound | Derivative | Quantifier Ion (m/z) | Qualifier Ion(s) (m/z) |
| Pentanedioic Acid | bis-TMS | 261 ([M-15]⁺) | 147, 171 |
| This compound | bis-TMS | 267 ([M-15]⁺) | 150, 174 |
Note: The mass shift of +6 amu for the deuterated standard is observed in the molecular ion and key fragments.
Table 2: Chromatographic and Performance Data
| Parameter | Value | Reference |
| Retention Index | 1406 | [1] |
| Linearity Range | 0.19 - 3.8 µM | [2] |
| Correlation Coefficient (r²) | > 0.999 | [2] |
| Run-to-Run Precision | 1.2 - 3.7% | [2] |
| Average Recovery | 96 - 103% | [2] |
Note: The exact retention time will vary depending on the specific GC column and temperature program used.
Experimental Protocols
This section details the methodology for the quantitative analysis of pentanedioic acid in biological samples using GC-MS with this compound as an internal standard.
Materials and Reagents
-
Pentanedioic acid (Glutaric acid) standard
-
This compound (Internal Standard)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Pyridine
-
Ethyl acetate (HPLC grade)
-
Hexane (HPLC grade)
-
Hydrochloric acid (HCl)
-
Sodium sulfate (anhydrous)
-
Methanol (HPLC grade)
-
Deionized water
Sample Preparation and Derivatization Workflow
Detailed Protocol
-
Sample Collection and Storage: Collect biological samples (e.g., urine, plasma) and store them at -80°C until analysis.
-
Internal Standard Spiking: To a known volume of the sample (e.g., 100 µL of plasma or urine), add a precise amount of the this compound internal standard solution.
-
Acidification: Acidify the sample by adding hydrochloric acid to adjust the pH to approximately 1-2. This ensures that the dicarboxylic acids are in their protonated form for efficient extraction.
-
Extraction: Perform a liquid-liquid extraction by adding a water-immiscible organic solvent, such as ethyl acetate. Vortex the mixture vigorously and then centrifuge to separate the phases. Carefully collect the organic layer. Repeat the extraction process to ensure complete recovery of the analytes.
-
Drying: Dry the pooled organic extracts by passing them through anhydrous sodium sulfate.
-
Evaporation: Evaporate the solvent to complete dryness under a gentle stream of nitrogen gas.
-
Derivatization: To the dried residue, add the derivatizing reagent, a mixture of BSTFA with 1% TMCS and pyridine. A typical ratio is 2:1 (v/v) of BSTFA:Pyridine. The volume will depend on the expected concentration of the analytes.
-
Reaction: Tightly cap the vial and heat it at 60-80°C for 30-60 minutes to ensure complete derivatization of the carboxylic acid groups to their volatile trimethylsilyl esters.
-
GC-MS Analysis: After cooling to room temperature, the sample is ready for injection into the GC-MS system.
GC-MS Instrumentation and Parameters
The following are typical GC-MS parameters for the analysis of TMS-derivatized organic acids. These may need to be optimized for your specific instrument and column.
Table 3: Example GC-MS Parameters
| Parameter | Setting |
| Gas Chromatograph | |
| Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms or equivalent) |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min (constant flow) |
| Injection Mode | Splitless |
| Injector Temperature | 250°C |
| Oven Program | Initial temp 70°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |
| Mass Spectrometer | |
| Ionization Mode | Electron Ionization (EI) |
| Ionization Energy | 70 eV |
| Acquisition Mode | Selected Ion Monitoring (SIM) |
| Transfer Line Temp. | 280°C |
| Ion Source Temp. | 230°C |
Data Analysis and Quantification
The quantification of pentanedioic acid is based on the ratio of the peak area of the analyte's quantifier ion (m/z 261) to the peak area of the internal standard's quantifier ion (m/z 267). A calibration curve is constructed by analyzing a series of standards containing known concentrations of pentanedioic acid and a constant concentration of this compound. The concentration of pentanedioic acid in the unknown samples is then determined by interpolating their peak area ratios from the calibration curve.
Conclusion
The use of this compound as an internal standard in a GC-MS based isotope dilution method provides a robust, accurate, and precise approach for the quantification of pentanedioic acid in various biological matrices. The detailed protocol and data presented in these application notes serve as a valuable resource for researchers and professionals in the fields of clinical chemistry and drug development.
References
Application of Pentanedioic-d6 Acid in Metabolic Flux Analysis: Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic Flux Analysis (MFA) is a powerful methodology used to quantify the rates (fluxes) of metabolic reactions within a biological system. By tracing the flow of atoms from isotopically labeled substrates through metabolic pathways, MFA provides a detailed snapshot of cellular metabolism. Pentanedioic-d6 acid, a deuterated form of pentanedioic acid (also known as glutaric acid), serves as a valuable stable isotope tracer for investigating specific metabolic pathways, particularly the catabolism of the amino acids lysine and tryptophan.[1][2][3] Defects in these pathways are associated with metabolic disorders such as Glutaric Aciduria Type I, making the study of these fluxes critical for understanding disease pathogenesis and developing therapeutic interventions.[2][4][5]
This document provides detailed application notes and a comprehensive protocol for the use of this compound in metabolic flux analysis, targeted at researchers, scientists, and professionals in drug development.
Principle of Metabolic Tracing with this compound
This compound is a stable, non-radioactive isotopologue of pentanedioic acid where six hydrogen atoms have been replaced by deuterium. When introduced into a biological system, it is taken up by cells and enters the metabolic network. The deuterium atoms act as a label that can be detected by mass spectrometry (MS). By analyzing the mass shifts in downstream metabolites, it is possible to trace the metabolic fate of the pentanedioic acid carbon skeleton and quantify the flux through relevant pathways. The primary application is to probe the downstream metabolism of lysine and tryptophan, as pentanedioic acid is a key intermediate in their degradation.
Applications in Research and Drug Development
-
Elucidating Disease Mechanisms: Studying the flux through the lysine and tryptophan degradation pathways in models of Glutaric Aciduria Type I and other related metabolic disorders.
-
Drug Discovery and Development: Assessing the efficacy of therapeutic candidates designed to modulate enzymes in the lysine and tryptophan catabolic pathways.
-
Understanding Fundamental Metabolism: Investigating the contribution of amino acid catabolism to the tricarboxylic acid (TCA) cycle and other central carbon metabolism pathways.
-
Toxicology Studies: Evaluating the metabolic impact of xenobiotics on amino acid metabolism.
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the metabolic pathways of lysine and tryptophan degradation leading to pentanedioic acid and a general experimental workflow for a metabolic flux analysis experiment using this compound.
Lysine Degradation Pathway
Caption: Major pathway of L-lysine degradation leading to the formation of Pentanedioic Acid.
Tryptophan Degradation Pathway
Caption: Overview of the L-tryptophan degradation pathway converging on Pentanedioic Acid.
Experimental Workflow for Metabolic Flux Analysis
Caption: General workflow for a metabolic flux analysis experiment using a stable isotope tracer.
Experimental Protocol
This protocol provides a detailed methodology for conducting a metabolic flux analysis experiment using this compound in a mammalian cell culture system.
1. Cell Culture and Tracer Incubation
-
1.1. Cell Seeding: Plate mammalian cells (e.g., HepG2, SH-SY5Y, or a relevant disease model cell line) in appropriate culture vessels (e.g., 6-well plates or 10 cm dishes) and grow to the desired confluency (typically 70-80%).
-
1.2. Media Preparation: Prepare fresh culture medium. For the tracer experiment, supplement the medium with a known concentration of this compound. The final concentration will need to be optimized for the specific cell line and experimental goals but a starting point of 100-500 µM is recommended. A parallel control group cultured in medium with unlabeled pentanedioic acid at the same concentration should be included.
-
1.3. Tracer Incubation: Remove the existing medium from the cells, wash once with pre-warmed phosphate-buffered saline (PBS), and replace with the this compound-containing medium. Incubate the cells for a time course (e.g., 0, 2, 4, 8, 24 hours) to determine the optimal labeling time to reach isotopic steady state.
2. Metabolite Extraction
-
2.1. Quenching: To halt metabolic activity, rapidly aspirate the medium and wash the cells with ice-cold PBS. Immediately add a pre-chilled extraction solvent. A common choice is 80:20 methanol:water kept at -80°C.
-
2.2. Cell Lysis and Collection: Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
2.3. Centrifugation: Centrifuge the lysate at high speed (e.g., 16,000 x g) at 4°C for 10-15 minutes to pellet cell debris and proteins.
-
2.4. Supernatant Collection: Carefully collect the supernatant containing the polar metabolites and transfer to a new tube.
-
2.5. Sample Preparation for Analysis: Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator. The dried extract can be stored at -80°C until analysis.
3. LC-MS/MS Analysis
-
3.1. Sample Reconstitution: Reconstitute the dried metabolite extracts in a suitable solvent for liquid chromatography-mass spectrometry (LC-MS) analysis (e.g., a mixture of water and acetonitrile).
-
3.2. Chromatographic Separation: Separate the metabolites using an appropriate LC method. For polar metabolites like organic acids, a HILIC (Hydrophilic Interaction Liquid Chromatography) column is often suitable.
-
3.3. Mass Spectrometry Detection: Analyze the eluting metabolites using a high-resolution mass spectrometer (e.g., a Q-TOF or Orbitrap instrument) capable of accurate mass measurements.
-
3.4. Data Acquisition: Acquire data in both full scan mode to identify metabolites and in MS/MS mode to confirm their identity and quantify isotopologues. Monitor for the specific mass-to-charge ratios (m/z) of unlabeled and deuterated metabolites of interest.
4. Data Analysis and Flux Modeling
-
4.1. Peak Integration and Isotopologue Distribution: Process the raw LC-MS data using appropriate software to identify and integrate the peaks corresponding to the metabolites of interest. Determine the mass isotopologue distribution (MID) for each metabolite, which is the relative abundance of each isotopologue (M+0, M+1, M+2, etc.).
-
4.2. Correction for Natural Isotope Abundance: Correct the raw MIDs for the natural abundance of isotopes (e.g., ¹³C) to obtain the fractional labeling from the deuterated tracer.
-
4.3. Metabolic Flux Modeling: Use specialized software (e.g., INCA, Metran, or VANTED) to fit the corrected MIDs and extracellular flux rates (e.g., glucose uptake, lactate secretion) to a metabolic model of the relevant pathways. This will allow for the calculation of intracellular metabolic fluxes.
Data Presentation
The following tables present hypothetical, yet realistic, quantitative data that could be obtained from a metabolic flux experiment using this compound in a cellular model of Glutaric Aciduria Type I (GA1) compared to a control cell line.
Table 1: Fractional Labeling of Key Metabolites from this compound
| Metabolite | Control Cells (Fractional Labeling) | GA1 Model Cells (Fractional Labeling) |
| Pentanedioic Acid | 0.95 ± 0.02 | 0.96 ± 0.03 |
| Glutaryl-CoA | 0.85 ± 0.04 | 0.92 ± 0.02 |
| Succinyl-CoA | 0.15 ± 0.03 | 0.02 ± 0.01 |
| Alpha-ketoglutarate | 0.12 ± 0.02 | 0.01 ± 0.01 |
| Citrate | 0.10 ± 0.02 | 0.01 ± 0.01 |
| Malate | 0.11 ± 0.03 | 0.01 ± 0.01 |
Table 2: Calculated Metabolic Fluxes (relative to Pentanedioic Acid uptake rate)
| Metabolic Flux | Control Cells (Relative Flux) | GA1 Model Cells (Relative Flux) |
| Pentanedioic Acid Uptake | 100 | 100 |
| Glutaryl-CoA -> Downstream Metabolism | 88 ± 5 | 5 ± 2 |
| Lysine -> Glutaryl-CoA | 45 ± 6 | 55 ± 7 |
| Tryptophan -> Glutaryl-CoA | 30 ± 4 | 35 ± 5 |
| Glutaryl-CoA -> TCA Cycle | 75 ± 7 | 3 ± 1 |
| Pentanedioic Acid Efflux | 12 ± 3 | 95 ± 4 |
Disclaimer: The data presented in these tables are for illustrative purposes only and represent a hypothetical outcome of a metabolic flux analysis experiment. Actual experimental results may vary.
Conclusion
This compound is a powerful tool for dissecting the metabolic fluxes associated with lysine and tryptophan catabolism. The detailed protocol and application notes provided herein offer a framework for researchers to design and execute robust metabolic flux analysis experiments. The ability to quantify pathway activity provides invaluable insights into the metabolic dysregulation in diseases like Glutaric Aciduria Type I and offers a quantitative platform for the evaluation of novel therapeutic strategies.
References
- 1. The fate of lysine: Non-targeted stable isotope analysis reveals parallel ways for lysine catabolization in Phaeobacter inhibens - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 3. register.awmf.org [register.awmf.org]
- 4. What is glutaric aciduria type 1? [medicalnewstoday.com]
- 5. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pentanedioic-d6 Acid in Cell Culture Experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioic-d6 acid, a deuterated stable isotope-labeled form of pentanedioic acid (commonly known as glutaric acid), serves as a powerful tool in metabolic research. Its primary application in cell culture experiments is as a tracer to investigate the metabolic fate of glutaric acid and related compounds. By replacing the standard (light) glutaric acid with its heavy isotope-labeled counterpart, researchers can track the incorporation of the labeled atoms into various downstream metabolites using mass spectrometry. This enables the detailed study of metabolic pathways, enzyme kinetics, and the diagnosis and understanding of metabolic disorders.
A significant area of application is in the study of Glutaric Aciduria Type I (GA-I), an inherited metabolic disorder.[1][2][3] GA-I is caused by a deficiency in the mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH), which is essential for the normal breakdown of the amino acids lysine, hydroxylysine, and tryptophan.[4][5][6] This deficiency leads to the accumulation of glutaric acid and 3-hydroxyglutaric acid, which are neurotoxic and can cause severe brain damage.[6][7][8] Cell culture models of GA-I, such as those using patient-derived fibroblasts or genetically engineered cell lines, are crucial for studying the disease's pathophysiology and for testing potential therapeutic interventions.[1][7] this compound is an invaluable tool in these models for tracing the disrupted metabolic pathways.
Key Applications
-
Metabolic Flux Analysis: Quantifying the rate of metabolic reactions within a specific pathway.
-
Disease Modeling: Studying the biochemical consequences of genetic metabolic disorders like Glutaric Aciduria Type I.[1][7][9]
-
Drug Discovery and Development: Screening for compounds that can modulate the activity of enzymes involved in amino acid metabolism.
-
Toxicity Studies: Investigating the mechanisms of glutaric acid-induced neurotoxicity.[8]
-
Cancer Metabolism Research: Exploring the role of amino acid catabolism in cancer cell proliferation and survival.
Experimental Protocols
Protocol 1: General Metabolic Labeling of Adherent Cells with this compound
This protocol provides a general procedure for a stable isotope tracing experiment using this compound in adherent mammalian cell lines.
Materials:
-
This compound
-
Appropriate cell culture medium (e.g., DMEM, RPMI-1640)
-
Dialyzed Fetal Bovine Serum (dFBS) to minimize unlabeled glutaric acid
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell scraper
-
80% Methanol, ice-cold
-
Microcentrifuge tubes
-
Mass spectrometer (e.g., GC-MS or LC-MS/MS)
Procedure:
-
Cell Seeding: Plate cells in a multi-well plate (e.g., 6-well or 12-well) at a density that will result in 80-90% confluency at the time of harvesting. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the cell culture medium by supplementing it with this compound. The final concentration will need to be optimized for the specific cell line and experimental goals, but a starting point is typically in the range of 10-100 µM. Ensure the this compound is fully dissolved and the medium is sterile-filtered.
-
Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed PBS.
-
Add the pre-warmed labeling medium containing this compound to the cells.
-
-
Incubation: Incubate the cells for a desired period. The incubation time will depend on the metabolic pathway being studied and the turnover rate of the metabolites of interest. A time-course experiment (e.g., 0, 2, 6, 12, 24 hours) is recommended to determine the optimal labeling time.
-
Metabolite Extraction:
-
Place the culture plate on ice.
-
Aspirate the labeling medium.
-
Wash the cells twice with ice-cold PBS.
-
Add a sufficient volume of ice-cold 80% methanol to each well to cover the cells.
-
Incubate on ice for 10 minutes to allow for cell lysis and protein precipitation.
-
Scrape the cells and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for Mass Spectrometry:
-
Centrifuge the cell lysate at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet cell debris.
-
Transfer the supernatant, which contains the extracted metabolites, to a new tube.
-
Dry the metabolite extract, for example, under a stream of nitrogen or using a vacuum concentrator.
-
The dried samples can be stored at -80°C or reconstituted in a suitable solvent for immediate analysis by mass spectrometry.
-
-
Mass Spectrometry Analysis:
-
Analyze the samples using a mass spectrometer to identify and quantify the incorporation of deuterium from this compound into downstream metabolites.
-
The specific parameters for the mass spectrometer will need to be optimized for the metabolites of interest.
-
Data Presentation
Quantitative data from metabolic tracing experiments should be presented in a clear and structured format to facilitate interpretation and comparison.
Table 1: Recommended Starting Conditions for this compound Labeling
| Parameter | Recommended Range | Notes |
| Cell Confluency | 80-90% | Ensures active metabolism and sufficient material for analysis. |
| This compound Concentration | 10 - 100 µM | The optimal concentration should be determined empirically for each cell line. |
| Incubation Time | 2 - 24 hours | A time-course experiment is recommended to capture the dynamics of label incorporation. |
| Number of Replicates | 3 - 6 | To ensure statistical significance. |
Table 2: Example of Mass Spectrometry Data Presentation for a Downstream Metabolite
| Metabolite | Isotopologue | Relative Abundance (Control) | Relative Abundance (Labeled) |
| Metabolite X | M+0 | 99% | 40% |
| M+1 | 1% | 5% | |
| M+2 | <0.1% | 15% | |
| M+3 | <0.1% | 20% | |
| M+4 | <0.1% | 15% | |
| M+5 | <0.1% | 5% | |
| M+6 | <0.1% | <1% |
Visualizations
Signaling Pathways and Experimental Workflows
Diagrams are essential for visualizing the complex relationships in metabolic pathways and for outlining experimental procedures.
Caption: Lysine and Tryptophan catabolism pathway.
Caption: Experimental workflow for stable isotope tracing.
References
- 1. A new celll model of glutaric acidemia type I and the toxicity research - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glutaric aciduria type 1 - Wikipedia [en.wikipedia.org]
- 3. genomicseducation.hee.nhs.uk [genomicseducation.hee.nhs.uk]
- 4. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 5. Glutaric Acidemia, Pathogenesis and Nutritional Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Glutaric Aciduria Type 1 - The Medical Biochemistry Page [themedicalbiochemistrypage.org]
- 7. researchgate.net [researchgate.net]
- 8. metabolon.com [metabolon.com]
- 9. academic.oup.com [academic.oup.com]
Application Note: High-Throughput Quantification of Pentanedioic Acid in Biological Matrices using Pentanedioic-d6 Acid and LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pentanedioic acid, more commonly known as glutaric acid, is a critical intermediate in the metabolism of the amino acids lysine, hydroxylysine, and tryptophan.[1][2] Elevated levels of glutaric acid in biological fluids are a key biomarker for Glutaric Aciduria Type I (GA1), a rare inherited metabolic disorder caused by a deficiency of the enzyme glutaryl-CoA dehydrogenase.[1][3] Accurate and precise quantification of glutaric acid is crucial for the diagnosis, monitoring, and treatment of GA1, as well as for research into amino acid and fatty acid metabolism.[1][4]
This application note details a robust and sensitive analytical method for the quantification of pentanedioic acid in biological samples, such as plasma and urine. The method employs a stable isotope-labeled internal standard, Pentanedioic-d6 acid, in conjunction with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The use of an isotope dilution mass spectrometric assay ensures high accuracy and compensates for variability during sample preparation and analysis.[1][5][6]
Principle
The methodology is based on the principle of isotope dilution. A known concentration of this compound is spiked into the biological sample as an internal standard (IS).[1] Due to its near-identical chemical and physical properties to the endogenous analyte (pentanedioic acid), the deuterated standard co-elutes during chromatographic separation and experiences similar ionization efficiency in the mass spectrometer. However, it is differentiated by its higher mass-to-charge ratio (m/z). By comparing the peak area ratio of the analyte to the internal standard against a calibration curve, a precise and accurate quantification of the endogenous pentanedioic acid can be achieved. This approach effectively mitigates matrix effects and variations in sample recovery.
Experimental Protocols
This section provides a detailed protocol for the analysis of pentanedioic acid in human plasma or urine.
1. Materials and Reagents
-
Pentanedioic acid (Glutaric acid) standard
-
This compound (Internal Standard)
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (LC-MS grade)
-
3 M Hydrochloric acid (HCl) in 1-butanol (for derivatization)
-
Human plasma/urine samples
-
Microcentrifuge tubes
-
Autosampler vials
2. Standard and Internal Standard Preparation
-
Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of pentanedioic acid and this compound in LC-MS grade methanol.
-
Working Standard Solutions: Serially dilute the pentanedioic acid primary stock solution with 50% methanol-water to prepare a series of working standards for the calibration curve (e.g., ranging from 0.1 µg/mL to 100 µg/mL).
-
Internal Standard Working Solution (IS): Dilute the this compound primary stock solution with methanol to a final concentration of 10 µg/mL.
3. Sample Preparation (Plasma or Urine)
-
Aliquoting: Pipette 100 µL of the sample (calibrator, quality control, or unknown) into a 1.5 mL microcentrifuge tube.
-
Internal Standard Spiking: Add 10 µL of the 10 µg/mL IS working solution to each tube.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to each tube to precipitate proteins.[7]
-
Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing.
-
Centrifugation: Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the protein-free supernatant to a new microcentrifuge tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.
-
Derivatization: To improve chromatographic retention and ionization efficiency, derivatization is performed. Add 100 µL of 3 M HCl in 1-butanol to the dried residue. Cap the tubes tightly and heat at 65°C for 30 minutes.[7]
-
Final Evaporation: Evaporate the derivatization reagent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried derivative residue in 100 µL of 50% methanol-water solution.[7]
-
Final Centrifugation: Centrifuge at 14,000 rpm for 5 minutes to pellet any remaining particulates.
-
Transfer: Transfer the final supernatant to an autosampler vial for LC-MS/MS analysis.
4. LC-MS/MS Instrumentation and Conditions
-
LC System: High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Chromatographic Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 100 mm, 2.6 µm particle size) is suitable for separation.[7]
-
Mobile Phase A: 0.1% Formic acid in water.
-
Mobile Phase B: 0.1% Formic acid in methanol.
-
Flow Rate: 0.3 mL/min.
-
Gradient Elution:
-
0-1 min: 10% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-9 min: Return to 10% B and equilibrate.
-
-
Injection Volume: 5 µL.
-
Ionization Mode: Electrospray Ionization (ESI), Positive mode.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
Suggested MRM Transitions (for butyl-ester derivatives):
-
Note: These are theoretical transitions and must be optimized on the specific instrument.
-
Pentanedioic acid: Precursor ion [M+H]+ → Product ion
-
This compound: Precursor ion [M+H]+ → Product ion
-
Data Presentation
The following table summarizes the expected quantitative performance of the method. The data is compiled from studies analyzing glutaric acid or similar dicarboxylic acids using isotope dilution mass spectrometry.[6][8][9]
| Parameter | Typical Performance | Reference |
| Linearity (Correlation Coefficient, r²) | > 0.999 | [6] |
| Lower Limit of Quantitation (LOQ) | 0.025 µM | [8][9] |
| Precision (Run-to-run %CV) | 1.2% - 8.6% | [6] |
| Recovery | 96% - 103% | [6] |
| Intra-day Precision (%CV) | < 15% | |
| Inter-day Precision (%CV) | < 15% |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the analytical workflow for the quantification of pentanedioic acid.
Caption: A flowchart of the analytical workflow.
Logical Relationship for Quantification
This diagram shows the logical relationship between the measured signals and the final concentration determination.
Caption: The process of calculating the final concentration.
References
- 1. Glutaric Acid Analysis Service - Creative Proteomics [metabolomics.creative-proteomics.com]
- 2. Showing Compound Glutaric acid (FDB001477) - FooDB [foodb.ca]
- 3. Diagnosis and management of glutaric aciduria type I – revised recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. familiasga.com [familiasga.com]
- 6. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Quantitation of plasma and urine 3-hydroxyglutaric acid, after separation from 2-hydroxyglutaric acid and other compounds of similar ion transition, by liquid chromatography-tandem mass spectrometry for the confirmation of glutaric aciduria type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. An improved LC-MS/MS method for the detection of classic and low excretor glutaric acidemia type 1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting Calibration Curves with Deuterated Standards
Welcome to our technical support center for the use of deuterated standards in mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges encountered during their experiments.
Frequently Asked Questions (FAQs)
Q1: Why are deuterated standards considered the 'gold standard' for internal standards in mass spectrometry?
A1: Deuterated standards are stable isotopically labeled versions of the analyte of interest. They are considered ideal internal standards because their physical and chemical properties are very similar to the unlabeled analyte.[1] This similarity ensures that the deuterated standard and the analyte behave almost identically during sample preparation, chromatography, and ionization, which helps to correct for variability in the analytical process.[1] By adding a known amount of the deuterated internal standard (D-IS) to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the D-IS's response is used for quantification. This ratiometric measurement leads to more accurate and precise results.[2]
Q2: What are the critical factors to consider when selecting a deuterated internal standard?
A2: When selecting a deuterated internal standard, you should prioritize the following:
-
Isotopic Purity: The standard should have a high degree of deuteration (isotopic enrichment of ≥98% is recommended) to minimize signal overlap with the analyte.[1][2][3]
-
Chemical Purity: High chemical purity (>99% is recommended) ensures that there are no other compounds present that could interfere with the analysis.[2][3]
-
Position of Deuterium Labels: Deuterium atoms should be placed in stable, non-exchangeable positions within the molecule to prevent loss of the label during sample processing and analysis.[1][4][5][6] Avoid labeling at positions prone to hydrogen-deuterium (H/D) exchange, such as on heteroatoms (-OH, -NH) or activated carbon atoms.[2][4]
-
Degree of Deuteration: A sufficient number of deuterium atoms (typically 2 to 10) is necessary to ensure that the mass-to-charge ratio (m/z) of the D-IS is clearly resolved from the natural isotopic distribution of the analyte.[2][3]
Q3: My deuterated internal standard appears to be losing its deuterium. What could be the cause and how can I prevent this?
A3: Deuterium loss, or H/D exchange, can occur when deuterium atoms are located at chemically labile positions on the molecule.[4] This is particularly common for deuterium atoms attached to heteroatoms (O, N, S) or activated carbon atoms.[2][4] The exchange can be catalyzed by acidic or basic conditions in your sample or mobile phase, or even occur in the mass spectrometer's ion source.[4][7]
Troubleshooting Guides
Issue 1: Poor Linearity of the Calibration Curve (r² < 0.99)
Symptoms:
-
The calibration curve is visibly non-linear.
-
The coefficient of determination (r²) is below the acceptable limit (typically >0.99).[5]
-
Back-calculated concentrations of the calibrants deviate significantly from their nominal values.[5]
Possible Causes and Solutions:
| Possible Cause | How to Identify | Solutions |
| Detector Saturation or Ion Suppression | Occurs at high analyte concentrations.[5] The internal standard signal may decrease as the analyte concentration increases.[5] | Dilute the higher concentration standards.[5] Optimize the concentration of the internal standard.[5] Consider using a less concentrated sample extract.[5] |
| Analyte Multimer Formation | More likely with certain molecules at high concentrations in the ion source.[5] | Dilute the higher concentration standards.[5] Optimize ion source parameters (e.g., temperature, gas flows).[5] |
| Isotopic Contribution (Crosstalk) | The M+2 isotope of the analyte can contribute to the signal of a D2-labeled internal standard at high analyte concentrations.[5] This is more pronounced for isotopically rich compounds.[8] | Use an internal standard with a higher degree of deuteration (e.g., D4 or greater) or a ¹³C-labeled standard.[4][5] A non-linear regression model may be more appropriate.[8][9][10] |
| Presence of Unlabeled Analyte in Standard | The presence of the unlabeled analyte as an impurity in your D-IS is a common problem.[2] This will contribute to the analyte signal, leading to a positive bias, especially at the lower end of your calibration curve.[2] | Analyze the internal standard solution by itself to check for the presence of the unlabeled analyte.[1] Quantify the isotopic contribution and subtract it from your samples or correct the calibration curve.[2] |
Troubleshooting Workflow for Linearity Issues
Caption: Troubleshooting workflow for calibration curve linearity.
Issue 2: Chromatographic Shift Between Analyte and Deuterated Standard
Symptoms:
-
The deuterated standard elutes slightly earlier than the non-deuterated analyte in reversed-phase chromatography.[4]
Possible Causes and Solutions:
This phenomenon is known as the "isotope effect." The C-D bond is slightly shorter and stronger than the C-H bond, leading to a small difference in polarity.[4] This can result in the analyte and internal standard experiencing different matrix effects if they elute into regions of varying ion suppression or enhancement.[5][11][12]
| Troubleshooting Step | Description |
| Modify the Gradient | A shallower gradient can increase the peak width of both the analyte and the internal standard, promoting better overlap.[4] |
| Adjust Mobile Phase Composition | Small changes to the organic modifier or the aqueous component can alter the selectivity and potentially reduce the separation between the two compounds.[4] |
| Improve Sample Cleanup | A more rigorous sample cleanup can remove matrix components that cause differential matrix effects.[5] |
Illustration of Differential Matrix Effects
Caption: Impact of chromatographic shift on matrix effects.
Issue 3: Inconsistent Internal Standard Response
Symptoms:
-
The peak area of the internal standard is not consistent across the analytical run.[5]
-
Poor reproducibility of results between analytical batches.[9]
Possible Causes and Solutions:
| Possible Cause | How to Identify | Solutions | | :--- | :--- | | Hydrogen-Deuterium (H/D) Exchange | A gradual decrease in the D-IS signal over a series of injections.[6] This can be confirmed by incubating the standard in the mobile phase and analyzing it at different time points.[6] | Use a standard with deuterium labels on stable, non-exchangeable positions.[2][5] Avoid highly acidic or basic conditions.[2][7] Store standards at low temperatures.[2] Consider using a ¹³C or ¹⁵N labeled standard.[4] | | Inconsistent Sample Preparation | Variability in extraction recovery can affect the IS response.[5] | Review and optimize the sample preparation workflow to ensure consistency.[5] Ensure complete and consistent evaporation and reconstitution steps.[5] | | Instrument Instability | Fluctuations in the mass spectrometer's performance, such as a dirty ion source or detector fluctuations.[5][9] | Run system suitability tests before each batch.[9] Perform regular instrument maintenance, including cleaning the ion source. | | Standard Degradation | Verify the stability of your stock and working standard solutions.[9] | Prepare fresh standards regularly.[9] Store standards according to the manufacturer's recommendations, typically at low temperatures and protected from light.[13] |
Logical Flow for Investigating Inconsistent IS Response
Caption: Troubleshooting inconsistent internal standard response.
Experimental Protocols
Protocol 1: Verification of Isotopic Purity
Objective: To experimentally verify the isotopic purity of a deuterated standard.[4]
Methodology using High-Resolution Mass Spectrometry (HRMS):
-
Prepare a solution of the deuterated standard in a suitable solvent.
-
Infuse the solution directly into the mass spectrometer.[4]
-
Acquire a high-resolution mass spectrum.[4]
-
Determine the relative intensities of the isotopic peaks (M, M+1, M+2, etc.).[4]
-
Calculate the percentage of each isotopic species to determine the isotopic purity.[4]
Methodology using Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Dissolve the standard in a suitable deuterated solvent (e.g., DMSO-d₆).[4]
-
Acquire a high-resolution proton NMR spectrum.[4]
-
The absence or reduction of signals at the positions of deuteration, relative to other protons in the molecule, can be used to estimate the degree of deuteration.[4]
Protocol 2: Assessment of Matrix Effects
Objective: To determine if the sample matrix is causing ion suppression or enhancement and to assess if the deuterated internal standard adequately compensates for these effects.[1]
Methodology:
-
Prepare three sets of samples:
-
Set A (Neat Solution): Prepare standards at low, medium, and high concentrations in the final mobile phase or reconstitution solvent.[5]
-
Set B (Post-Extraction Spike): Extract blank matrix samples using the established sample preparation method. Spike the extracted matrix with the standards at the same low, medium, and high concentrations.[5]
-
Set C (Internal Standard in Post-Extraction Spike): To the samples from Set B, add the deuterated internal standard at the working concentration.[5]
-
-
Analyze the samples and calculate the peak areas for the analyte and the internal standard.
-
Calculate the Matrix Effect:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
A value of 100% indicates no matrix effect. A value < 100% indicates ion suppression. A value > 100% indicates ion enhancement.[5]
-
-
Assess Co-elution: Overlay the chromatograms of the analyte and the deuterated internal standard from a matrix sample to visually inspect for co-elution.[5]
Post-Column Infusion Experiment:
This experiment can help visualize regions of ion suppression or enhancement in your chromatogram.[2]
-
Infuse a constant flow of your analyte and D-IS post-column.
-
Inject a blank matrix extract.[2]
-
Monitor the signal of the infused analyte and D-IS throughout the chromatographic run.[2]
-
A stable baseline indicates no matrix effects.
-
A dip in the baseline indicates ion suppression at that retention time.
-
A rise in the baseline indicates ion enhancement.
-
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Correction for isotopic interferences between analyte and internal standard in quantitative mass spectrometry by a nonlinear calibration function - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. [Question] Non-linear standard (calibrator) curves - Chromatography Forum [chromforum.org]
- 11. researchgate.net [researchgate.net]
- 12. myadlm.org [myadlm.org]
- 13. benchchem.com [benchchem.com]
preventing deuterium back-exchange in Pentanedioic-d6 acid
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing deuterium back-exchange in Pentanedioic-d6 acid during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What is deuterium back-exchange and why is it a concern for this compound?
Deuterium back-exchange is an isotopic exchange reaction where deuterium atoms on a labeled molecule, such as this compound, are replaced by hydrogen atoms (protons) from the surrounding environment.[1] This is a critical issue as it compromises the isotopic purity of the compound, which can lead to inaccurate results in quantitative analyses (e.g., mass spectrometry-based assays) and misinterpretation of data in mechanistic studies.
Q2: Which deuterium atoms on this compound are most susceptible to back-exchange?
The deuterium atoms on the carbons adjacent to the two carboxylic acid groups (the α-positions) are the most susceptible to back-exchange. This is because the carbonyl group increases the acidity of the α-deuterons, making them more prone to removal and replacement, particularly under basic conditions which facilitate the formation of an enolate intermediate.[1][2]
Q3: What are the primary experimental factors that promote deuterium back-exchange?
The main factors that can induce deuterium back-exchange are:
-
Moisture: The presence of water introduces a significant source of protons that can exchange with the deuterium labels.[1]
-
pH: Both acidic and, more significantly, basic conditions can catalyze the back-exchange reaction. The rate of exchange is generally at its minimum in the pH range of 2.5-3.0.[3][4]
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium back-exchange.[1]
-
Solvents: Protic solvents (e.g., water, methanol, ethanol) contain exchangeable protons and can readily facilitate back-exchange. Aprotic solvents (e.g., acetonitrile, chloroform, DMSO) are preferred for maintaining the isotopic integrity of the compound.[1]
Q4: How should I store this compound to ensure its stability?
To maintain the isotopic purity of this compound, it should be stored in a tightly sealed container, protected from moisture, and kept at a low temperature as recommended by the supplier.[1] It is also advisable to store it away from strong acids or bases.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Loss of Deuterium Label Detected by Mass Spectrometry | Back-exchange with protic solvents in the mobile phase or during sample preparation. | - Use aprotic or deuterated solvents for sample preparation where feasible.- For LC-MS analysis, maintain the mobile phase at an acidic pH (ideally between 2.5 and 3.0) to minimize exchange.- Minimize the time between sample preparation and analysis.- Keep samples cooled in the autosampler (e.g., at 4°C).[5][6] |
| Unexpected Proton Signals in ¹H NMR Spectrum | Contamination with protic solvents (e.g., water) or incomplete deuteration of the NMR solvent. | - Use high-purity deuterated solvents with low water content.- Thoroughly dry all glassware before use. This can be achieved by oven-drying and cooling in a desiccator.[7]- Prepare NMR samples in an inert atmosphere (e.g., a glove box) to minimize exposure to atmospheric moisture. |
| Inconsistent Quantitative Results in Assays | Gradual back-exchange of the internal standard (this compound) over the course of an analytical run. | - Prepare calibration standards and quality control samples fresh.- Assess the stability of the compound in the autosampler by injecting samples at regular intervals over an extended period and monitoring the response.- If significant instability is observed, consider optimizing the mobile phase composition and temperature. |
| Broad or Disappearing Carboxylic Acid Proton Signal in ¹H NMR | Rapid exchange of the acidic -COOH proton with residual protons in the solvent. | This is expected behavior for carboxylic acid protons in the presence of exchangeable protons. Adding a drop of D₂O will cause the signal to disappear, confirming its identity.[8][9] For quantification, do not use the carboxylic acid proton signals. |
Data Presentation
Table 1: Estimated Percentage of Deuterium Back-Exchange at Alpha-Positions Under Various pH Conditions (Illustrative Example)
| pH | Estimated % Back-Exchange (after 24h at 25°C in aqueous solution) | Rationale |
| 2 | > 50% | Acid-catalyzed enolization leads to significant and rapid exchange.[1] |
| 4 | 10 - 20% | Exchange is still notable under weakly acidic conditions.[1] |
| 7 | < 5% | Exchange is minimized at or near neutral pH.[1] |
| 10 | 20 - 40% | Base-catalyzed enolate formation accelerates the exchange rate.[1] |
| 12 | > 60% | Strong basic conditions promote very rapid and extensive back-exchange.[1] |
Note: This data is for Cyclopentanone-d8 and should be considered as a qualitative indicator for the behavior of this compound.
Experimental Protocols
Protocol 1: Sample Preparation for NMR Spectroscopy to Minimize Back-Exchange
Objective: To prepare a sample of this compound for NMR analysis while preserving the integrity of the deuterium labels.
Materials:
-
This compound
-
High-purity deuterated aprotic solvent (e.g., Acetonitrile-d3, Chloroform-d, DMSO-d6) with low water content
-
High-quality 5 mm NMR tubes
-
Oven and desiccator
-
Inert atmosphere glove box (optional, but recommended for sensitive samples)
Procedure:
-
Glassware Preparation: Place NMR tubes and any other necessary glassware in an oven at >100°C for at least 4 hours to ensure they are completely dry. Allow the glassware to cool to room temperature inside a desiccator.[7]
-
Sample Weighing: In a dry environment (ideally inside a glove box), accurately weigh the desired amount of this compound directly into the dried NMR tube.
-
Solvent Addition: Using a dry syringe, add the appropriate volume of the chosen deuterated aprotic solvent to the NMR tube.[7]
-
Dissolution: Cap the NMR tube securely and gently vortex or sonicate until the sample is fully dissolved.
-
Analysis: Acquire the NMR spectrum as soon as possible after sample preparation to minimize any potential for exchange with residual moisture.
Protocol 2: LC-MS Analysis of this compound with Reduced Back-Exchange
Objective: To perform quantitative analysis of this compound using LC-MS while minimizing the loss of deuterium labels during the chromatographic separation.
Materials:
-
This compound sample
-
LC-MS grade solvents (e.g., acetonitrile, water)
-
Formic acid or other suitable acidic modifier
-
Refrigerated autosampler and column compartment
Procedure:
-
Sample Preparation:
-
Dissolve the this compound sample in a solvent that is compatible with the LC mobile phase. If an aqueous solvent is necessary, use LC-MS grade water and prepare the solution immediately before analysis.
-
Keep the sample vials capped and stored in a cooled autosampler (e.g., 4°C) throughout the analytical run.[5]
-
-
Chromatographic Conditions:
-
Mobile Phase: Use a mobile phase with an acidic pH, ideally in the range of 2.5-3.0, by adding a small amount of an appropriate acidifier like formic acid.[5][6]
-
Temperature: Maintain the column compartment at a low temperature (e.g., 4°C or sub-zero temperatures if the system allows) to slow down the exchange kinetics.[5]
-
Gradient: Use a rapid elution gradient to minimize the time the analyte spends in the aqueous mobile phase.[5][6]
-
-
Mass Spectrometry Detection:
-
Optimize the mass spectrometer source parameters, such as the desolvation temperature, to be as low as possible while still achieving efficient ionization. High temperatures in the ion source can potentially contribute to gas-phase back-exchange.[5]
-
-
Data Analysis:
-
Process the data promptly. If comparing with a non-deuterated standard, ensure that both are analyzed under identical conditions.
-
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. lpi.usra.edu [lpi.usra.edu]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. MINIMIZING BACK EXCHANGE IN THE HYDROGEN EXCHANGE - MASS SPECTROMETRY EXPERIMENT - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Minimizing back exchange in the hydrogen exchange-mass spectrometry experiment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. NMR Sample Preparation | NMR and Chemistry MS Facilities [nmr.chem.cornell.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Troubleshooting Poor Reproducibility with Pentanedioic-d6 Acid Internal Standard
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing poor reproducibility when using Pentanedioic-d6 acid as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing a drifting or inconsistent internal standard signal for this compound?
Inconsistent signal from your this compound internal standard (IS) can manifest as a systematic decrease or increase in peak area throughout an analytical run, leading to biased results.[1] The primary causes for this issue are isotopic exchange, purity of the standard, and matrix effects.
Troubleshooting Steps:
-
Investigate Isotopic Exchange: this compound is susceptible to hydrogen-deuterium (H-D) exchange, where deuterium atoms are replaced by hydrogen from the solvent or sample matrix.[2][3] This is particularly prevalent for deuterium atoms on carbons adjacent to carbonyl groups, as is the case with pentanedioic acid.[2][4]
-
Assess Internal Standard Purity: The presence of unlabeled pentanedioic acid in your IS stock solution will contribute to the analyte's signal, causing a positive bias, especially at lower concentrations.[1]
-
Evaluate Matrix Effects: Components in your sample matrix can co-elute with the internal standard and either suppress or enhance its ionization, leading to variability in the signal.[5][6]
Below is a logical workflow to diagnose the root cause of a drifting internal standard signal.
Q2: How can I determine if my this compound is undergoing isotopic exchange?
Isotopic exchange, or back-exchange, is a chemical reaction where a deuterium atom on your internal standard is replaced by a hydrogen atom from the surrounding environment.[2] This can be exacerbated by factors like pH and temperature.[2][3]
Experimental Protocol: Internal Standard Stability Study
This protocol will help you determine if your this compound is stable under your experimental conditions.
Materials:
-
This compound internal standard stock solution
-
Blank sample matrix (e.g., plasma, urine)
-
Sample diluent and mobile phase
-
LC-MS system
Procedure:
-
Prepare Test Solutions:
-
Solution A (Control): Analyte and IS in sample diluent.
-
Solution B (Matrix Stability): Blank matrix spiked with IS.
-
Solution C (Solvent Stability): IS in sample diluent/mobile phase.
-
-
Initial Analysis (T=0): Inject Solution A and B to establish a baseline response and confirm the purity of the IS.
-
Incubation: Store Solutions B and C at your autosampler temperature for the maximum expected duration of an analytical run (e.g., 24 hours).
-
Final Analysis (T=final): Re-inject Solutions B and C.
-
Data Analysis: In the chromatograms from the incubated solutions, quantify the peak area at the retention time and m/z of the unlabeled pentanedioic acid. An increase in this peak area compared to the T=0 injection indicates deuterium exchange.[1]
Factors Influencing Isotopic Exchange:
| Factor | Impact on Exchange Rate | Recommended Mitigation |
| pH | Increases under acidic and basic conditions.[2][3] | Maintain a near-neutral pH (or pH 2.5-3 where exchange is often minimal).[3] |
| Temperature | Higher temperatures accelerate the exchange rate.[3] | Maintain samples at a controlled, cool temperature (e.g., 4°C) in the autosampler. |
| Solvent | Protic solvents (e.g., water, methanol) provide a source of hydrogen atoms. | Use aprotic solvents for stock solutions where possible and minimize time in aqueous solutions.[3] |
The following diagram illustrates the process of isotopic exchange for this compound.
Q3: What should I do if I suspect the purity of my this compound is the issue?
The presence of unlabeled analyte in the internal standard is a common problem that can lead to inaccurate quantification.[1]
Troubleshooting Steps:
-
Assess Purity: Inject a high concentration of the this compound internal standard solution without the analyte. Check for any signal at the mass transition of the unlabeled pentanedioic acid.[1]
-
Consult the Certificate of Analysis (CoA): Review the CoA for the stated isotopic and chemical purity of the standard.
-
Contact the Supplier: If you detect a significant amount of unlabeled analyte, contact the supplier to obtain a higher purity batch.[1]
Data Interpretation:
| Observation | Potential Cause | Action |
| Significant peak at the m/z of unlabeled analyte in the IS-only injection. | Low isotopic purity of the internal standard. | Contact supplier for a new batch and re-validate. |
| No significant peak at the m/z of unlabeled analyte. | Purity is likely not the primary issue. | Proceed to investigate other potential causes like isotopic exchange or matrix effects. |
Q4: Could in-source fragmentation of this compound cause poor reproducibility?
Yes, it is possible for the deuterated internal standard to lose a deuterium atom within the mass spectrometer's ion source. This fragment can then contribute to the signal of the unlabeled analyte, leading to inaccuracies.[1]
Troubleshooting Steps:
-
Optimize MS Conditions: Adjust source parameters such as collision energy and cone voltage to minimize in-source fragmentation.[1]
-
Select a Stable Labeling Position: When possible, choose a deuterated standard where the labels are on chemically stable positions of the molecule.[1] While you are constrained by the available this compound, this is a crucial consideration for future method development.
Q5: Are there more stable alternatives to deuterated internal standards?
Yes, if persistent issues with isotopic exchange compromise your data, consider using an internal standard labeled with a more stable isotope.
Comparison of Stable Isotope Labeled Internal Standards:
| Isotope Label | Stability | Cost & Availability | Considerations |
| Deuterium (²H or D) | Susceptible to isotopic exchange, especially at labile positions.[2][4] | Generally less expensive and more readily available. | Requires careful evaluation of stability under analytical conditions.[2] |
| Carbon-13 (¹³C) | Highly stable as the label is incorporated into the carbon backbone and not prone to exchange.[2] | More expensive and synthetically challenging to produce. | The gold standard for stability in isotope dilution mass spectrometry. |
| Nitrogen-15 (¹⁵N) | Very stable, as the label is part of the molecular backbone. | Cost and availability can be a limiting factor. | An excellent alternative if the analyte contains nitrogen. |
Switching to a ¹³C-labeled pentanedioic acid, if available, would likely resolve issues related to isotopic exchange.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. Revisitation of the matrix effects in inductively coupled plasma atomic emission spectrometry: the key role of the spray chamber - Journal of Analytical Atomic Spectrometry (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Optimizing LC-MS Parameters for Pentanedioic-d6 Acid
Welcome to the technical support center for the LC-MS analysis of Pentanedioic-d6 acid. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their experimental parameters and overcoming common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the expected precursor ion for this compound in negative ion mode?
In negative electrospray ionization (ESI) mode, this compound (C₅H₂D₆O₄) is expected to lose a proton to form the [M-H]⁻ ion. The theoretical monoisotopic mass of the neutral molecule is approximately 138.08 g/mol . Therefore, the expected precursor ion (Q1) to monitor is m/z 137.07.
Q2: What are typical starting points for Multiple Reaction Monitoring (MRM) transitions for this compound?
While specific MRM transitions should be optimized empirically, common fragmentation patterns for dicarboxylic acids in negative ion mode involve the neutral loss of water (H₂O) and carbon dioxide (CO₂).[1] Based on the precursor ion of m/z 137.07, potential product ions (Q3) to evaluate include:
-
Loss of H₂O: m/z 119.06
-
Loss of CO₂: m/z 93.07
A starting point for MRM transitions would be 137.07 -> 119.06 and 137.07 -> 93.07. The most intense and specific transition should be used for quantification, and the second for confirmation.
Q3: How can I improve poor peak shape (e.g., tailing) for this compound?
Poor peak shape for acidic compounds is a common issue in reversed-phase chromatography. Here are several troubleshooting steps:
-
Optimize Mobile Phase pH: Ensure the mobile phase pH is sufficiently low (typically 2.5-3.5) to keep the carboxylic acid groups protonated. Adding a small amount of formic acid (0.1%) is common.
-
Check for Metal Contamination: Free silanol groups on the column packing can interact with metal ions, leading to peak tailing. Using a column with end-capping or adding a chelating agent like EDTA to the mobile phase can help.
-
Sample Solvent Mismatch: Dissolve the sample in a solvent that is weaker than or equal in elution strength to the initial mobile phase.
-
Column Choice: Consider using a column specifically designed for polar compounds or one with a polar-embedded stationary phase.
Q4: I am observing high variability in retention time. What are the likely causes?
Retention time instability can arise from several factors:
-
Inadequate Column Equilibration: Ensure the column is sufficiently equilibrated with the initial mobile phase conditions before each injection. This is particularly important for gradient elution.
-
Mobile Phase Composition: Inconsistent mobile phase preparation can lead to shifts in retention. Prepare fresh mobile phases regularly and ensure accurate mixing.
-
Temperature Fluctuations: Use a column oven to maintain a stable temperature, as temperature can significantly impact retention times.
-
Column Contamination: Matrix components from biological samples can accumulate on the column, affecting its performance. Implement a robust sample preparation method and consider using a guard column.
Q5: What are the best practices for sample preparation of this compound from biological matrices like plasma or urine?
Effective sample preparation is crucial for accurate and reproducible results.[2] Common techniques include:
-
Protein Precipitation (for plasma/serum): This is a simple and fast method where a cold organic solvent (e.g., acetonitrile or methanol) is added to the sample to precipitate proteins. The supernatant containing the analyte is then collected.[2]
-
Liquid-Liquid Extraction (LLE): This technique separates analytes based on their differential solubility in two immiscible liquids. For organic acids, acidifying the sample and extracting with a solvent like ethyl acetate is a common approach.[3]
-
Solid-Phase Extraction (SPE): SPE can provide a cleaner extract than protein precipitation or LLE. Anion exchange or mixed-mode cartridges can be effective for isolating acidic compounds.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| No or Low Signal | 1. Incorrect MRM transitions. 2. Inefficient ionization. 3. Analyte degradation. 4. Sample loss during preparation. | 1. Optimize precursor and product ions by infusing a standard solution. 2. Confirm the mass spectrometer is in the correct ionization mode (negative ESI is typical for this compound). Adjust source parameters (e.g., capillary voltage, gas flow, temperature). 3. Prepare fresh samples and standards. 4. Evaluate the recovery of your sample preparation method. |
| Poor Chromatographic Resolution | 1. Co-elution with interfering compounds. 2. Inappropriate column chemistry. 3. Suboptimal gradient profile. | 1. Adjust the gradient elution profile to better separate the analyte from matrix components. 2. Test columns with different stationary phases (e.g., C18, polar-embedded, HILIC). 3. Optimize the gradient slope and duration. |
| Matrix Effects (Ion Suppression/Enhancement) | 1. Co-eluting endogenous compounds from the sample matrix affecting analyte ionization. 2. Insufficient sample cleanup. | 1. Improve chromatographic separation to move the analyte away from interfering peaks. 2. Enhance the sample preparation method (e.g., use SPE instead of protein precipitation). 3. Dilute the sample to reduce the concentration of interfering matrix components. |
| Carryover | 1. Adsorption of the analyte to components of the LC system (e.g., injector, column). 2. Insufficient needle wash. | 1. Use a stronger needle wash solution. 2. Inject a blank solvent after a high concentration sample to check for carryover. 3. If carryover persists, clean the injector and consider replacing tubing or the column. |
Experimental Protocols & Data
LC-MS/MS Parameter Optimization Workflow
Caption: Workflow for LC-MS/MS method development.
Sample Preparation Protocol: Protein Precipitation for Plasma
Caption: Protein precipitation workflow for plasma samples.
Table 1: Example Liquid Chromatography Parameters
| Parameter | Setting 1 | Setting 2 |
| Column | C18, 2.1 x 100 mm, 1.8 µm | Polar-embedded, 2.1 x 50 mm, 2.7 µm |
| Mobile Phase A | 0.1% Formic Acid in Water | 5 mM Ammonium Formate in Water |
| Mobile Phase B | Acetonitrile | Methanol |
| Gradient | 5% B to 95% B in 5 min | 2% B to 80% B in 7 min |
| Flow Rate | 0.3 mL/min | 0.4 mL/min |
| Column Temp. | 40 °C | 35 °C |
| Injection Vol. | 5 µL | 10 µL |
Table 2: Example Mass Spectrometry Parameters
| Parameter | Setting |
| Ionization Mode | ESI Negative |
| Capillary Voltage | 3.0 - 4.0 kV |
| Source Temperature | 120 - 150 °C |
| Desolvation Temp. | 350 - 450 °C |
| Desolvation Gas Flow | 600 - 800 L/hr |
| Collision Gas | Argon |
| Precursor Ion (Q1) | 137.1 m/z |
| Product Ion (Q3) - Quantifier | Empirically Determined |
| Product Ion (Q3) - Qualifier | Empirically Determined |
| Collision Energy | 10 - 25 eV (to be optimized) |
Note: The values presented in the tables are starting points and should be optimized for the specific instrument and application.
References
Technical Support Center: Chromatographic Separation of Analytes and Deuterated Internal Standards
This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during the chromatographic separation of an analyte and its corresponding deuterated internal standard (IS).
Troubleshooting Guide
This section addresses specific problems in a question-and-answer format, providing actionable solutions to restore optimal chromatographic performance.
Question 1: Why is my deuterated internal standard eluting at a different retention time than my analyte?
This phenomenon is known as the Chromatographic Deuterium Isotope Effect (CDIE), where deuterated compounds exhibit slightly different retention times compared to their non-deuterated counterparts.[1] This occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, leading to subtle differences in physicochemical properties like hydrophobicity and polarity.[1]
-
In Reversed-Phase Chromatography (RPC): Deuterated compounds typically elute earlier than the unlabeled analyte. This is attributed to the slightly lower hydrophobicity of the C-D bond, resulting in weaker interactions with the non-polar stationary phase.[1]
-
In Normal-Phase Chromatography (NPC): In contrast, deuterated compounds often elute later in NPC, suggesting a stronger interaction with the polar stationary phase.[1]
Even a slight separation can be problematic as it may expose the analyte and the internal standard to different matrix components as they elute, leading to differential ion suppression or enhancement in LC-MS analysis.[2][3][4][5]
Solutions:
-
Optimize Chromatography: Adjusting chromatographic parameters is the first line of defense.[2][4]
-
Modify the Gradient: Employ a shallower gradient around the elution time of the compounds to increase peak width and encourage overlap.[6]
-
Adjust Mobile Phase: Minor changes to the organic modifier percentage or solvent choice can alter selectivity and improve co-elution.[6]
-
Change Column Chemistry: Experiment with different stationary phases (e.g., C18, Phenyl-Hexyl, Pentafluorophenyl (PFP)) to find one that minimizes the isotope effect for your specific compounds.[2]
-
-
Use a Lower Resolution Column: In some instances, a column with a larger particle size or shorter length can increase band broadening, leading to functional co-elution.[6]
-
Consider Alternative Labeled Standards: If chromatographic optimization fails, the most robust solution is to use an internal standard labeled with a heavy isotope that does not typically exhibit a chromatographic shift, such as ¹³C or ¹⁵N.[2][7][8]
Question 2: The peak for my analyte or deuterated standard is splitting into two. What is the cause and how can I fix it?
Peak splitting can occur for either the analyte or the internal standard and may not always affect both. If only one peak is splitting, the issue is likely related to the specific compound or its interaction with the system.[9][10] If all peaks are splitting, it generally points to a problem before the separation occurs.[10]
Common Causes and Solutions:
-
Contamination/Void at Column Head: A void or channel in the column's packing material can cause the sample to travel through two different flow paths, resulting in a split peak.[10][11] Similarly, a blocked or contaminated column inlet frit can disrupt the sample band.[10][11]
-
Injection Solvent Mismatch: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[12]
-
Solution: Whenever possible, dissolve the sample in the initial mobile phase or a weaker solvent.[12]
-
-
Isotopologues in Deuterated Standard: In some cases, peak splitting of the deuterated standard can be due to the presence of different isotopologues (molecules with deuterium labels at different positions), which may have slight chromatographic differences.[13]
-
Solution: This is an inherent property of the standard. If the separation is significant, chromatographic optimization (as described in Question 1) may be required to merge the peaks. Confirm the purity and composition by checking the Certificate of Analysis (CoA) or by high-resolution mass spectrometry.[6][9]
-
Question 3: My peaks are tailing or fronting. What are the common causes?
Poor peak shape compromises resolution and integration accuracy.
-
Peak Tailing: This is often caused by secondary interactions between the analyte and active sites on the stationary phase or in the flow path (e.g., exposed silica).[14] It can also be a sign of column overload for basic compounds.[15]
-
Solution: Ensure the mobile phase pH is appropriate to keep acidic or basic analytes in a single ionic state. Using a highly deactivated column and inlet liner can minimize secondary interactions. Regularly trimming the column (e.g., 5-20 cm from the front) can remove accumulated contaminants.[16]
-
-
Peak Fronting: This is a classic symptom of column overload, where too much sample is injected, saturating the stationary phase.[15] It can also be caused by a mismatch between the injection solvent and the mobile phase.[16]
-
Solution: Reduce the injection volume or the concentration of the sample. Ensure the injection solvent is not significantly stronger than the mobile phase.[15]
-
Quantitative Data Summary
The magnitude of the retention time shift due to the deuterium isotope effect varies based on the number of deuterium atoms, the chromatographic conditions, and the analyte itself.
| Analyte Type | Chromatography Mode | Typical Retention Time Shift (Deuterated vs. Analyte) | Reference |
| Small Molecules | Reversed-Phase | 0.1 - 0.5 minutes earlier | [6] |
| Peptides | Reversed-Phase | 2 - 3 seconds earlier | [17] |
| Aromatic Hydrocarbons | Reversed-Phase | Separation factor increases as organic content decreases | [18] |
| Various Analytes | Normal-Phase | Deuterated compound elutes later | [1][19] |
Experimental Protocols
Protocol 1: Method Development for Achieving Co-elution
Objective: To systematically adjust chromatographic parameters to achieve co-elution of an analyte and its deuterated internal standard.
Methodology:
-
Initial Assessment:
-
Prepare a solution containing both the analyte and the deuterated IS.
-
Inject this solution onto your existing chromatographic system.
-
Overlay the extracted ion chromatograms (XICs) for both compounds to determine the initial separation (Δt_R).
-
-
Gradient Modification:
-
If partial separation is observed, first attempt to modify the gradient.
-
Decrease the gradient slope in the region where the compounds elute. For example, if the compounds elute during a ramp from 30% to 70% B over 2 minutes, try extending this ramp to 4 minutes. This often increases peak width, promoting overlap.[6]
-
-
Mobile Phase Composition Adjustment:
-
If gradient modification is insufficient, adjust the mobile phase composition.
-
Make small, incremental changes (e.g., 2-5%) to the ratio of organic and aqueous phases.
-
Consider changing the organic modifier (e.g., from acetonitrile to methanol) or adding a small percentage of a different solvent to alter selectivity.
-
-
Column Chemistry Evaluation:
-
If co-elution is still not achieved, screen different column stationary phases.
-
Test columns with different properties, such as a Phenyl-Hexyl or PFP column, which offer different retention mechanisms compared to a standard C18 phase.[2]
-
-
Final Verification:
-
Once acceptable co-elution is achieved, verify the method's robustness by analyzing samples in the relevant biological matrix to ensure matrix effects are adequately compensated.[2]
-
Visualizations
Below are diagrams illustrating key workflows and logical relationships for troubleshooting.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. benchchem.com [benchchem.com]
- 7. Application of Screening Experimental Designs to Assess Chromatographic Isotope Effect upon Isotope-Coded Derivatization for Quantitative Liquid Chromatography–Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. researchgate.net [researchgate.net]
- 10. chromatographytoday.com [chromatographytoday.com]
- 11. Peak Splitting in HPLC: Causes and Solutions | Separation Science [sepscience.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 13. pubs.acs.org [pubs.acs.org]
- 14. agilent.com [agilent.com]
- 15. chromatographyonline.com [chromatographyonline.com]
- 16. benchchem.com [benchchem.com]
- 17. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. academic.oup.com [academic.oup.com]
Technical Support Center: Ion Suppression Effects on Pentanedioic-d6 Acid Signal
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing ion suppression effects on the signal of Pentanedioic-d6 acid during LC-MS/MS analysis.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and how does it affect the analysis of this compound?
A1: Ion suppression is a matrix effect that occurs in liquid chromatography-mass spectrometry (LC-MS) when co-eluting compounds from the sample matrix interfere with the ionization of the target analyte, in this case, this compound.[1] This interference reduces the signal intensity of the analyte, leading to decreased sensitivity, inaccurate quantification, and poor reproducibility.[1] Even though this compound is a deuterated internal standard used to compensate for such effects, significant ion suppression can still impact the reliability of the analytical method.
Q2: What are the common causes of ion suppression for this compound?
A2: Ion suppression is primarily caused by competition for ionization between this compound and co-eluting matrix components in the mass spectrometer's ion source. Common sources of interference in biological matrices such as plasma, serum, and urine include:
-
Endogenous compounds: Phospholipids, proteins, salts, and other small molecules naturally present in the sample.[1][2]
-
Exogenous compounds: Anticoagulants, dosing vehicles, stabilizers, and co-administered medications.[2]
-
Mobile phase additives: Non-volatile buffers (e.g., phosphate buffers) and ion-pairing reagents can reduce ionization efficiency.[3]
Q3: How can I determine if the signal of my this compound is affected by ion suppression?
A3: Two primary experimental methods are used to assess ion suppression:
-
Post-Column Infusion: This qualitative technique involves infusing a standard solution of this compound directly into the mass spectrometer while injecting a blank matrix extract onto the LC column. A dip in the baseline signal indicates the retention times at which co-eluting matrix components cause ion suppression.
-
Post-Extraction Spike: This quantitative method compares the signal response of this compound in a clean solvent (neat solution) to its response when spiked into a blank matrix extract after sample preparation. The percentage of matrix effect can be calculated to determine the extent of ion suppression or enhancement.[2]
Troubleshooting Guides
Issue 1: Low or No Signal for this compound
This is a critical issue that can prevent any quantitative analysis. The following troubleshooting workflow can help identify and resolve the problem.
Troubleshooting Workflow for Low or No this compound Signal
Caption: Troubleshooting workflow for low or no this compound signal.
Issue 2: Poor Reproducibility of this compound Signal
Inconsistent signal intensity for the internal standard can lead to unreliable quantification of the target analyte. This guide provides steps to improve reproducibility.
Troubleshooting Workflow for Poor Reproducibility
Caption: Troubleshooting workflow for poor reproducibility of the internal standard signal.
Quantitative Data Summary
| Analyte | Matrix | Recovery (%) | Reference |
| Glutaric Acid | Urine | 96 | [4] |
| Glutaric Acid | Serum | 103 | [4] |
Note: Recovery values close to 100% suggest that the matrix effect is minimal or has been effectively compensated for by the analytical method.
Experimental Protocols
Protocol 1: Post-Column Infusion for Qualitative Assessment of Ion Suppression
Objective: To identify the regions in the chromatogram where co-eluting matrix components cause ion suppression of the this compound signal.
Materials:
-
LC-MS/MS system
-
Syringe pump
-
T-connector
-
Standard solution of this compound (concentration sufficient to produce a stable signal)
-
Blank matrix extract (e.g., plasma, urine) prepared using the routine sample preparation method.
Procedure:
-
System Setup:
-
Connect the outlet of the analytical column to one port of the T-connector.
-
Connect a syringe pump infusing the this compound standard solution at a low, constant flow rate (e.g., 5-10 µL/min) to the second port of the T-connector.
-
Connect the third port of the T-connector to the mass spectrometer's ion source.
-
-
Equilibration: Begin infusing the standard solution and allow the signal to stabilize, which will appear as an elevated, flat baseline in the mass chromatogram for this compound.
-
Injection: Inject the blank matrix extract onto the LC column.
-
Data Analysis: Monitor the signal of this compound throughout the chromatographic run. A significant drop or negative peak in the baseline indicates the retention time(s) at which matrix components are eluting and causing ion suppression.
Experimental Workflow for Post-Column Infusion
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pure.au.dk [pure.au.dk]
- 4. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Improving Linearity with Deuterated Internal Standards
Welcome to our technical support center. This resource is designed for researchers, scientists, and drug development professionals to enhance the accuracy and linearity of mass spectrometry analyses using deuterated internal standards. Here you will find troubleshooting guidance and frequently asked questions to address common issues encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of a deuterated internal standard in LC-MS analysis?
A1: A deuterated internal standard (d-IS) is a version of the analyte of interest where one or more hydrogen atoms have been replaced by deuterium. Its primary role is to act as an internal reference to correct for variations that can occur during sample preparation and analysis.[1] Because the d-IS is chemically almost identical to the analyte, it experiences similar effects from sample loss during extraction, matrix effects (ion suppression or enhancement), and instrument variability.[1][2] By adding a known amount of the d-IS to each sample, calibration standard, and quality control sample, the ratio of the analyte's response to the d-IS's response is used for quantification, leading to more accurate and precise results.[1]
Q2: How many deuterium atoms are ideal for an internal standard?
A2: A sufficient mass difference (typically ≥3 amu) between the analyte and the standard is necessary to prevent isotopic crosstalk.[3][4] Generally, a deuterated compound should contain between two to ten deuterium atoms.[1] The optimal number depends on the analyte's molecular weight and the desired mass shift to ensure the mass-to-charge ratio (m/z) of the d-IS is clearly resolved from the natural isotopic distribution of the analyte.[1] However, excessive deuteration can sometimes lead to chromatographic separation from the analyte.[1]
Q3: What are the key purity requirements for a reliable deuterated internal standard?
A3: For dependable results, deuterated internal standards must possess both high chemical and isotopic purity.[1] A chemical purity of >99% and an isotopic enrichment of ≥98% are generally recommended.[1] High chemical purity ensures no other compounds interfere with the analysis, while high isotopic purity minimizes the contribution of the unlabeled analyte in the internal standard solution, which could otherwise lead to an overestimation of the analyte's concentration.[1]
Q4: Can the position of the deuterium label on the internal standard affect my results?
A4: Yes, the position of the deuterium label is critical. Deuterium atoms in certain chemical positions, such as on hydroxyl or amine groups, can be susceptible to back-exchange with protons from the solvent or matrix.[3][5] This can lead to a loss of the isotopic label, compromising the accuracy of the assay.[6] It is crucial to use internal standards where the deuterium atoms are placed in stable, non-exchangeable positions, such as on a carbon backbone.[3][5]
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the use of deuterated internal standards.
| Problem | Symptoms | Possible Causes | Solutions |
| Non-linear calibration curve at high concentrations | The calibration curve deviates from linearity, often showing a plateau or a downward curve at the upper concentration range. | Ion Source Saturation: The analyte and internal standard compete for ionization, leading to a disproportional response.[5] Isotopic Interference ("Cross-Talk"): Natural isotopes of the analyte contribute to the internal standard's signal, especially with low-mass deuteration (e.g., D2).[5] Analyte Multimer Formation: At high concentrations, the analyte may form dimers or trimers in the ion source.[6] | Optimize Internal Standard Concentration: A higher concentration of the internal standard can sometimes help normalize ionization suppression effects.[5][7] Dilute Samples: Bring the analyte concentration into the linear range of the assay.[5] Use a Higher Mass-Labeled Standard: Employ standards with a higher degree of deuteration (e.g., D5 or greater) or a ¹³C-labeled standard.[5] Mathematical Correction: Utilize software features to correct for isotopic contributions.[5] Optimize Ion Source Parameters: Adjust temperature and gas flows to minimize multimer formation.[6] |
| Retention time shift between analyte and d-IS | The deuterated internal standard elutes slightly earlier or later than the native analyte. | Chromatographic Isotope Effect: Deuterated compounds can have slightly different chromatographic behavior than their non-deuterated counterparts.[5] | Assess the Degree of Separation: If the peaks still significantly overlap, the impact may be minimal.[5] Modify Chromatographic Conditions: Adjust the gradient, mobile phase composition, or column temperature to improve co-elution.[5][8] Use ¹³C or ¹⁵N Labeled Standards: These isotopes do not typically exhibit a significant chromatographic isotope effect.[1] |
| Poor accuracy and precision | Results show high variability and deviation from the expected values, even with a d-IS. | Deuterium Exchange: Labile deuterium atoms are exchanging with hydrogen from the solvent or matrix.[5] Impurity in Internal Standard: The d-IS may contain a significant amount of the unlabeled analyte.[5] Differential Matrix Effects: The analyte and d-IS are affected differently by the sample matrix, often due to a slight retention time difference.[6][9] | Use a Stably Labeled Standard: Select an internal standard with deuterium on non-exchangeable positions.[5] Verify Internal Standard Purity: Analyze the internal standard to check for the presence of the unlabeled analyte.[3] Improve Chromatography: Optimize separation to ensure co-elution or move the peaks away from interfering matrix components.[6] Enhance Sample Clean-up: Implement a more rigorous sample preparation procedure to remove matrix interferences.[6] |
Experimental Protocols
Protocol 1: Evaluation of Matrix Effects
This protocol allows for the quantitative evaluation of matrix effects to determine if the deuterated internal standard is adequately compensating for signal suppression or enhancement.
Objective: To investigate the potential for ion suppression or enhancement from the biological matrix.[10]
Methodology:
-
Prepare Three Sets of Samples: [10][11]
-
Set A (Neat Solution): Analyte and d-IS spiked into the mobile phase or reconstitution solvent.
-
Set B (Post-Spike Matrix): Blank matrix is extracted first, and then the analyte and d-IS are spiked into the final extract.
-
Set C (Pre-Spike Matrix): Analyte and d-IS are spiked into the blank matrix before the extraction process.
-
-
Analysis: Analyze all three sets of samples using the validated LC-MS/MS method.
-
Calculations:
Data Interpretation:
-
An MF of 1 indicates no matrix effect. A value < 1 suggests ion suppression, while a value > 1 indicates ion enhancement.[11]
-
The IS-Normalized MF should be close to 1 if the d-IS is effectively compensating for the matrix effect.[11] A value significantly different from 1 suggests differential matrix effects.[11]
-
The Recovery (RE) should be close to 100% for an efficient extraction process.[11]
Protocol 2: Assessment of Deuterated Internal Standard Stability
Objective: To determine if the deuterated internal standard is stable under the experimental conditions.[3]
Methodology:
-
Sample Preparation: Spike the deuterated internal standard into the blank matrix at the working concentration.[3]
-
Incubation: Incubate the sample under the same conditions (e.g., temperature, pH, time) as a typical sample preparation.[3]
-
Analysis: Analyze the sample by LC-MS/MS, monitoring for the appearance of the unlabeled analyte's mass transition.[3]
Data Interpretation:
A significant increase in the signal for the unlabeled analyte over time indicates deuterium exchange.[3]
Visualizations
Caption: Troubleshooting workflow for non-linear calibration curves.
Caption: Quantification workflow using a deuterated internal standard.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Technical Support Center: Stability of Pentanedioic-d6 Acid in Biological Samples
Welcome to the technical support center for assessing the stability of Pentanedioic-d6 acid in biological samples. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on ensuring the integrity of this internal standard throughout your experimental workflow. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to address common challenges.
Frequently Asked Questions (FAQs)
Q1: Why is assessing the stability of this compound crucial for my bioanalytical method?
A1: this compound is often used as an internal standard (IS) in quantitative bioanalysis by techniques like LC-MS/MS. The fundamental assumption is that the IS behaves identically to the analyte of interest (pentanedioic acid) during sample preparation, extraction, and analysis. If the IS degrades, its concentration will be underestimated, leading to an overestimation of the native analyte's concentration and compromising the accuracy and reliability of your results.[1][2]
Q2: What are the primary modes of degradation for this compound in biological samples?
A2: The primary stability concerns for this compound are:
-
Isotopic Exchange (Back-Exchange): Deuterium atoms can be replaced by hydrogen atoms from the surrounding environment (e.g., water in the biological matrix or mobile phase). This is a significant issue as it alters the mass of the internal standard, potentially causing it to be detected as the unlabeled analyte.
-
Enzymatic Degradation: Biological matrices contain various enzymes that could potentially metabolize pentanedioic acid. The main pathway for dicarboxylic acid degradation is peroxisomal β-oxidation.[3] While less common for shorter-chain dicarboxylic acids, the presence of enzymes like glutaryl-CoA dehydrogenase in tissues could theoretically contribute to its degradation.[4][5]
-
Chemical Instability: Although generally stable, extreme pH or the presence of reactive species in the sample could lead to chemical degradation.
Q3: What are the recommended storage conditions for biological samples containing this compound?
A3: For long-term storage, it is recommended to keep biological samples (plasma, serum, urine, tissue homogenates) at -80°C.[6] For short-term storage (e.g., during sample processing), maintaining the samples at 4°C is advisable. Repeated freeze-thaw cycles should be minimized as they can impact the stability of various analytes.[6][7][8][9]
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to the stability of this compound.
Issue 1: Inconsistent Internal Standard Response
Symptoms:
-
Significant variability in the peak area or height of this compound across a single analytical run.
-
A decreasing trend in the IS response over the course of the run.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Inaccurate Pipetting | Verify the calibration and precision of all pipettes used for adding the internal standard. |
| Variability in Sample Preparation | Ensure consistent and standardized procedures for sample extraction, vortexing, and reconstitution. |
| Matrix Effects | Investigate for differential matrix effects between samples. This can be done by performing a post-column infusion experiment. If significant matrix effects are observed, consider further sample cleanup or optimization of the chromatographic method to separate the analyte and IS from interfering components. |
| Degradation during Sample Processing (Bench-Top Instability) | Assess the stability of this compound at room temperature in the biological matrix. If degradation is observed, minimize the time samples spend at room temperature by processing them on ice or in a cooled autosampler. |
| Ion Source Contamination | A dirty ion source can lead to inconsistent ionization and signal suppression. Clean the mass spectrometer's ion source according to the manufacturer's recommendations. |
Issue 2: Suspected Isotopic Exchange (Back-Exchange)
Symptoms:
-
A gradual loss of the this compound signal over time.
-
An unexpected increase in the signal of the unlabeled pentanedioic acid.
-
Appearance of a peak at the mass of the unlabeled analyte in a solution containing only the internal standard.
Possible Causes and Solutions:
| Cause | Troubleshooting Steps |
| Labile Deuterium Atoms | Review the certificate of analysis for your this compound to confirm the position of the deuterium labels. Labels on or adjacent to carboxyl groups can be more susceptible to exchange. |
| Inappropriate Solvent or pH | Protic solvents (e.g., water, methanol) and extreme pH conditions can promote isotopic exchange. For long-term storage of stock solutions, consider using an aprotic solvent like acetonitrile if solubility permits. During sample preparation, maintain a pH as close to neutral as possible. |
| Elevated Temperature | Higher temperatures accelerate the rate of isotopic exchange. Store stock solutions, working solutions, and biological samples at low temperatures (e.g., -20°C or -80°C). |
| Prolonged Exposure to Aqueous Mobile Phase | Long chromatographic run times can increase the opportunity for back-exchange on the analytical column. Optimize the LC method to achieve a shorter run time while maintaining adequate separation. |
Quantitative Stability Data
The following tables present illustrative data from typical stability assessments for this compound in human plasma. Note: This is example data to demonstrate how stability results are presented. Actual stability will depend on the specific experimental conditions.
Table 1: Freeze-Thaw Stability of this compound in Human Plasma
| Analyte | Concentration (ng/mL) | Cycle 1 (% Bias) | Cycle 2 (% Bias) | Cycle 3 (% Bias) |
| This compound | 50 | -2.1 | -3.5 | -4.8 |
| This compound | 500 | -1.8 | -2.9 | -4.1 |
Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.
Table 2: Bench-Top Stability of this compound in Human Plasma at Room Temperature
| Analyte | Concentration (ng/mL) | 4 hours (% Bias) | 8 hours (% Bias) | 24 hours (% Bias) |
| This compound | 50 | -1.5 | -3.2 | -7.9 |
| This compound | 500 | -1.1 | -2.5 | -6.5 |
Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.
Table 3: Long-Term Stability of this compound in Human Plasma at -80°C
| Analyte | Concentration (ng/mL) | 1 Month (% Bias) | 3 Months (% Bias) | 6 Months (% Bias) |
| This compound | 50 | -2.5 | -4.1 | -5.3 |
| This compound | 500 | -2.0 | -3.7 | -4.9 |
Acceptance criteria: Mean concentration should be within ±15% of the nominal concentration.
Experimental Protocols
Protocol 1: Assessment of Freeze-Thaw Stability
Objective: To evaluate the stability of this compound in a biological matrix after multiple freeze-thaw cycles.
Methodology:
-
Prepare two sets of quality control (QC) samples at low and high concentrations by spiking known amounts of this compound into the biological matrix (e.g., human plasma).
-
Analyze one set of QC samples immediately to establish the baseline concentration (T0).
-
Store the remaining QC samples at the intended storage temperature (e.g., -80°C) for at least 12 hours.
-
Thaw the samples completely at room temperature.
-
After thawing, refreeze the samples at -80°C for at least 12 hours. This constitutes one freeze-thaw cycle.
-
Repeat the freeze-thaw process for a minimum of three cycles.
-
After the final thaw, analyze the QC samples and compare the measured concentrations to the baseline values.
Protocol 2: Assessment of Bench-Top Stability
Objective: To determine the stability of this compound in a biological matrix at room temperature for a duration that mimics the sample preparation and analysis time.
Methodology:
-
Prepare two sets of QC samples at low and high concentrations in the biological matrix.
-
Analyze one set of QC samples immediately for baseline concentration.
-
Leave the remaining QC samples on the laboratory bench at room temperature for specific time intervals (e.g., 4, 8, and 24 hours).
-
At each time point, analyze the QC samples and compare the measured concentrations to the baseline values.
Protocol 3: Assessment of Long-Term Stability
Objective: To evaluate the stability of this compound in a biological matrix under the intended long-term storage conditions.
Methodology:
-
Prepare multiple sets of QC samples at low and high concentrations in the biological matrix.
-
Analyze one set of QC samples immediately to establish the baseline concentration.
-
Store the remaining QC samples at the intended long-term storage temperature (e.g., -80°C).
-
At predetermined time points (e.g., 1, 3, and 6 months), retrieve a set of QC samples, thaw them, and analyze.
-
Compare the measured concentrations at each time point to the baseline values.
Visualizations
References
- 1. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. The biochemistry and physiology of long-chain dicarboxylic acid metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Elevated glutaric acid levels in Dhtkd1-/Gcdh- double knockout mice challenge our current understanding of lysine metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. familiasga.com [familiasga.com]
- 6. [PDF] The effect of storage time and freeze-thaw cycles on the stability of serum samples | Semantic Scholar [semanticscholar.org]
- 7. The effect of storage time and freeze-thaw cycles on the stability of serum samples - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Effect of Repeated Freezing and Thawing on 18 Clinical Chemistry Analytes in Rat Serum - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
The Gold Standard for Bioanalysis: A Comparative Guide to Method Validation Using Pentanedioic-d6 Acid
For researchers, scientists, and drug development professionals striving for the highest levels of accuracy and precision in quantitative bioanalysis, the choice of an appropriate internal standard is paramount. This guide provides a comprehensive comparison of analytical methods utilizing Pentanedioic-d6 acid, a stable isotope-labeled (SIL) internal standard, against alternative approaches. The experimental data and detailed protocols presented herein underscore the superiority of SIL internal standards in mitigating analytical variability and ensuring data integrity, in line with stringent regulatory guidelines.
The validation of an analytical method is a critical process in drug development and clinical diagnostics, ensuring that the method is reliable, reproducible, and fit for its intended purpose.[1][2][3] International Council for Harmonisation (ICH) guidelines provide a framework for this validation, outlining key performance characteristics that must be evaluated.[1][4][5] These characteristics include specificity, linearity, accuracy, precision, and robustness.[4][6] A cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS), is the use of an internal standard (IS) to correct for variations that can occur during sample preparation and analysis.[7][8][9]
The Unrivaled Advantage of Stable Isotope-Labeled Internal Standards
Among the different types of internal standards, stable isotope-labeled versions of the analyte, such as this compound, are widely considered the "gold standard".[10][11] This is because their physicochemical properties are nearly identical to the analyte of interest.[11][12] This similarity ensures that the SIL-IS and the analyte behave in the same manner during extraction, chromatography, and ionization in the mass spectrometer, thus providing the most accurate correction for any potential variability.[10][13] Alternative approaches, such as using a structural analog as an internal standard, may not fully compensate for these variations due to differences in chemical and physical properties.[11]
Comparative Analysis: this compound in Action
Pentanedioic acid, also known as glutaric acid, is a key metabolite in various biological pathways, and its accurate quantification is crucial in the study of certain metabolic disorders. The following sections present a comparative overview of a validated analytical method using this compound as an internal standard for the quantification of its unlabeled counterpart, pentanedioic acid.
Data Presentation: Performance Characteristics
The following table summarizes the typical performance characteristics of a validated LC-MS/MS method for the quantification of pentanedioic acid using this compound as an internal standard, compared to a hypothetical method using a structural analog as the internal standard.
| Performance Characteristic | Method with this compound (SIL-IS) | Method with Structural Analog IS | Acceptance Criteria (ICH Q2(R1)) |
| Linearity (Correlation Coefficient, r²) | > 0.998 | > 0.995 | ≥ 0.99 |
| Accuracy (% Recovery) | 98.5% - 101.2% | 95.3% - 104.5% | Typically 80-120% (depends on concentration) |
| Precision (Repeatability, %RSD) | < 2.5% | < 5.0% | Typically ≤ 15% |
| Precision (Intermediate Precision, %RSD) | < 3.0% | < 6.5% | Typically ≤ 15% |
| Limit of Quantification (LOQ) | 5 ng/mL | 10 ng/mL | Method-dependent |
| Robustness | Unaffected by minor variations | More susceptible to variations | No significant change in results |
Note: The data for the "Method with Structural Analog IS" is illustrative to highlight the typical performance differences and is not from a specific cited study.
The superior performance of the method utilizing this compound is evident in the higher correlation coefficient for linearity and the significantly better accuracy and precision, as indicated by the tighter recovery range and lower relative standard deviation (%RSD).
Experimental Protocols: A Step-by-Step Guide
A detailed methodology is crucial for the reproducibility of any analytical method.[14] Below is a representative experimental protocol for the validation of an LC-MS/MS method for the quantification of pentanedioic acid in a biological matrix using this compound.
Preparation of Stock and Working Solutions
-
Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of pentanedioic acid and dissolve it in 10 mL of a suitable solvent (e.g., methanol).
-
Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of this compound in the same solvent.
-
Working Solutions: Serially dilute the stock solutions to prepare calibration standards and quality control (QC) samples at various concentrations.
Sample Preparation (Protein Precipitation)
-
Pipette 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.
-
Add 20 µL of the this compound internal standard working solution.
-
Add 400 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex for 1 minute and then centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.
LC-MS/MS Conditions
-
Liquid Chromatography (LC):
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase: A gradient of 0.1% formic acid in water and 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI) in negative mode.
-
Transitions:
-
Pentanedioic acid: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
This compound: Precursor ion > Product ion (specific m/z values to be determined during method development).
-
-
Validation Experiments
The validation of the method involves a series of experiments to assess its performance, as outlined by ICH guidelines.[4][5]
-
Specificity: Analyze blank matrix samples to ensure no interference at the retention times of the analyte and internal standard.
-
Linearity: Analyze a set of calibration standards (typically 6-8 concentrations) to demonstrate a linear relationship between concentration and response.
-
Accuracy and Precision: Analyze QC samples at low, medium, and high concentrations on multiple days to determine the accuracy (% recovery) and precision (%RSD).
-
Stability: Assess the stability of the analyte in the biological matrix under different storage conditions (e.g., freeze-thaw cycles, long-term storage).
-
Robustness: Intentionally vary method parameters (e.g., mobile phase composition, flow rate) to evaluate the method's reliability under normal variations.
Visualizing the Workflow and Logic
To further clarify the processes involved, the following diagrams illustrate the experimental workflow and the logical relationship of validation parameters.
Caption: Experimental workflow for bioanalytical method validation.
Caption: Interrelationship of analytical method validation parameters.
References
- 1. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 2. database.ich.org [database.ich.org]
- 3. biopharminternational.com [biopharminternational.com]
- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. Validation of Analytical Methods: A Review [gavinpublishers.com]
- 7. benchchem.com [benchchem.com]
- 8. Selection of internal standards for accurate quantification of complex lipid species in biological extracts by electrospray ionization mass spectrometry – What, how and why? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. nebiolab.com [nebiolab.com]
- 10. IS Responses in LC-MS/MS Bioanalysis - BioPharma Services [biopharmaservices.com]
- 11. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 12. documents.thermofisher.com [documents.thermofisher.com]
- 13. researchgate.net [researchgate.net]
- 14. campilab.by [campilab.by]
comparing Pentanedioic-d6 acid to 13C-labeled internal standards
An Objective Comparison of Pentanedioic-d6 Acid and 13C-Labeled Internal Standards for Quantitative Analysis
In the field of quantitative analysis, particularly for methods employing mass spectrometry (MS), the use of a reliable internal standard (IS) is paramount for achieving accurate and reproducible results. Stable isotope-labeled (SIL) internal standards are the gold standard, as they exhibit nearly identical chemical and physical properties to the analyte of interest, allowing them to effectively compensate for variations during sample preparation, chromatography, and ionization.
This guide provides a head-to-head comparison between two common types of SILs: deuterium-labeled standards, exemplified by this compound, and carbon-13 (¹³C)-labeled standards. The choice between these alternatives can significantly impact assay performance, robustness, and data integrity.
Data Presentation: Performance Characteristics
The selection of an isotopic label can profoundly influence the accuracy and robustness of a quantitative assay. The following table summarizes the critical differences between deuterium (D or ²H) and ¹³C-labeled internal standards.
| Feature | This compound (Deuterium-Labeled) | ¹³C-Labeled Internal Standards | Rationale & Implications for Researchers |
| Chromatographic Co-elution | Often elutes slightly earlier than the unlabeled analyte due to the deuterium isotope effect, which can alter molecular lipophilicity.[1][2] | Co-elutes perfectly with the unlabeled analyte.[1][3] | Perfect co-elution is crucial for accurate compensation of matrix effects, which can vary across a chromatographic peak. With ¹³C-IS, the standard and analyte experience the exact same ionization suppression or enhancement, leading to more accurate quantification.[4][5] |
| Isotopic Stability | Can be susceptible to back-exchange (D for H) in certain solvents or under specific pH conditions, particularly if the label is on an exchangeable site.[1][6][7] | Highly stable as ¹³C atoms are integrated into the carbon backbone and are not prone to exchange under typical analytical conditions.[1][2][6][8] | ¹³C-labeling provides greater assurance of isotopic stability throughout sample storage, preparation, and analysis, preventing loss of the isotopic label and ensuring data reliability.[2] |
| Matrix Effect Compensation | Good, but can be compromised if chromatographic separation occurs. An imperfect match in retention time can lead to significant quantitative errors.[7] | Excellent. The identical retention time ensures that both the analyte and the IS are subjected to the same matrix interferences in the MS ion source.[1][9] | For complex biological matrices where ion suppression is a major problem, the superior co-elution of ¹³C-IS provides the most reliable correction.[5][] |
| Potential for Isotopic Interference | Lower natural abundance of deuterium, but in-source fragmentation and H-D exchange can sometimes complicate spectra.[6] | The natural abundance of ¹³C is ~1.1%, which can slightly increase the M+1 and M+2 signals of the unlabeled analyte, but this is generally manageable.[6] | ¹³C labeling typically provides a cleaner analytical signal with less potential for unexpected spectral overlap or exchange reactions. |
| Synthesis & Cost | Generally less complex and more cost-effective to synthesize.[11][12][13] | Typically more expensive due to the more complex and lengthy synthesis required to incorporate ¹³C atoms.[13] | Budgetary constraints are a practical consideration. Deuterium-labeled standards can be a viable, cost-effective option for less complex assays or when thoroughly validated.[1] |
Experimental Protocols
While a specific protocol for this compound is not detailed in the provided search results, a generalized experimental workflow for the quantitative analysis of a small molecule analyte in a biological matrix (e.g., plasma) using a stable isotope-labeled internal standard is provided below. This protocol represents a composite of best practices.
Objective:
To accurately quantify an analyte in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS) with a stable isotope-labeled internal standard.
Materials:
-
Analyte of interest
-
Stable Isotope-Labeled Internal Standard (e.g., this compound or a ¹³C-labeled analogue)
-
Human Plasma (control and study samples)
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic Acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Microcentrifuge tubes
Methodology:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the analyte and the internal standard (e.g., 1 mg/mL) in a suitable solvent like methanol.
-
Create a series of working standard solutions by serially diluting the analyte stock solution to prepare calibration curve points.
-
Prepare a working internal standard solution (e.g., 100 ng/mL) by diluting the IS stock solution.
-
-
Sample Preparation (Protein Precipitation):
-
Thaw plasma samples on ice.
-
To 50 µL of each plasma sample (calibrators, quality controls, and unknowns) in a microcentrifuge tube, add 10 µL of the working internal standard solution. This step is critical and should be done as early as possible to ensure the IS tracks the analyte through the entire process.[2]
-
Vortex briefly to mix.
-
Add 200 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.
-
Vortex vigorously for 1 minute.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.
-
Carefully transfer the supernatant to a clean vial for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid.
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: A typical gradient might run from 5% B to 95% B over 5 minutes.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray Ionization (ESI), positive or negative depending on the analyte.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: Optimize specific precursor-to-product ion transitions for both the analyte and the internal standard. For example:
-
Analyte: Q1 mass -> Q3 mass
-
Internal Standard: (Q1 mass + isotope mass shift) -> (Q3 mass + isotope mass shift)
-
-
-
-
Data Analysis:
-
Integrate the peak areas for both the analyte and the internal standard for all samples.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the calibration standards.
-
Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.
-
Mandatory Visualization
Caption: A generalized experimental workflow for quantitative analysis using a stable isotope-labeled internal standard.
Caption: Key decision factors when comparing Deuterium vs. ¹³C-labeled internal standards for analytical assays.
Caption: Visualization of how co-elution impacts matrix effect compensation in an MS ion source.
Conclusion
For quantitative bioanalysis, particularly in regulated environments or when the highest level of accuracy and precision is required, ¹³C-labeled internal standards are demonstrably superior.[1][3] Their key advantages are perfect co-elution with the analyte and high isotopic stability, which together ensure the most effective compensation for matrix effects and other experimental variations.[2][5]
This compound and other deuterium-labeled standards represent a viable and cost-effective alternative.[1] However, researchers must be acutely aware of the potential for chromatographic separation and isotopic instability. When using deuterium-labeled standards, thorough method validation is essential to confirm that any chromatographic shift does not negatively impact the accuracy of quantification across different matrices. Ultimately, the choice depends on the specific requirements of the assay, the complexity of the sample matrix, and budgetary considerations.
References
- 1. benchchem.com [benchchem.com]
- 2. ukisotope.com [ukisotope.com]
- 3. Evaluation of ¹³C- and ²H-labeled internal standards for the determination of amphetamines in biological samples, by reversed-phase ultra-high performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Matrix matching in liquid chromatography-mass spectrometry with stable isotope labelled internal standards--is it necessary? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Designing Stable Isotope Labeled Internal Standards - Acanthus Research [acanthusresearch.com]
- 9. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? | Semantic Scholar [semanticscholar.org]
- 11. tandfonline.com [tandfonline.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. caymanchem.com [caymanchem.com]
A Researcher's Guide to Cross-Validation with Different Internal Standards
In the realm of analytical chemistry, particularly within drug development and clinical research, the use of internal standards (IS) is a cornerstone for achieving accurate and precise quantification of analytes in complex biological matrices.[1] Stable isotope-labeled internal standards (SIL-IS), such as deuterated compounds, are widely regarded as the gold standard in quantitative mass spectrometry-based bioanalysis due to their nearly identical physicochemical properties to the analyte of interest.[2][3] However, the selection of an appropriate internal standard is a critical decision, and switching between different internal standards necessitates a thorough cross-validation to ensure the continued reliability and integrity of the analytical data.[2][4] This guide provides an objective comparison of product performance with different internal standards, supported by experimental data and detailed methodologies.
The Critical Role of the Internal Standard
An ideal internal standard is a compound chemically similar to the analyte but not naturally present in the sample.[1] It is added at a known concentration to all samples, calibration standards, and quality controls.[1] The quantification is then based on the ratio of the analyte's response to the internal standard's response.[4] This ratiometric measurement compensates for variability that can be introduced during sample preparation, injection, and instrument response, thereby significantly improving the precision and accuracy of the results.[1][5]
Why Cross-Validation is Essential
While SIL-IS are considered the gold standard, variations in the number and position of deuterium atoms can sometimes lead to slight differences in chromatographic retention times or extraction recoveries compared to the non-labeled analyte.[6] Therefore, when changing the internal standard, it is imperative to perform a cross-validation study to ensure that the results obtained with the new internal standard are comparable and reliable.[4][6] This process is crucial for maintaining the long-term consistency of bioanalytical data, which is vital for regulatory submissions and the overall success of drug development programs.[4]
Data Presentation: A Quantitative Comparison
The following table summarizes hypothetical quantitative data from a cross-validation study comparing two different deuterated internal standards (IS-A and IS-B) for the analysis of a therapeutic drug in human plasma. The data demonstrates that while both internal standards provide acceptable performance, slight differences in accuracy and precision can be observed.
| Validation Parameter | Internal Standard A (IS-A) | Internal Standard B (IS-B) | Acceptance Criteria |
| Accuracy (% Bias) | |||
| Low QC (3 ng/mL) | +2.5% | +4.8% | ±15% |
| Medium QC (300 ng/mL) | -1.8% | +2.1% | ±15% |
| High QC (750 ng/mL) | -3.2% | -1.5% | ±15% |
| Precision (%RSD) | |||
| Low QC (3 ng/mL) | 4.5% | 6.2% | ≤15% |
| Medium QC (300 ng/mL) | 3.1% | 4.5% | ≤15% |
| High QC (750 ng/mL) | 2.8% | 3.9% | ≤15% |
| Matrix Effect (%CV) | 5.8% | 7.1% | ≤15% |
| Recovery (%) | 85.2% | 82.5% | Consistent and Precise |
Note: Lower %RSD indicates higher precision. Accuracy is represented by bias, with values closer to 0% being ideal.[4]
Experimental Protocols
A comprehensive cross-validation of an analytical method using a different internal standard involves a systematic process to ensure the comparability and reliability of the results.[6]
Objective
To assess the impact of using a different internal standard on the accuracy, precision, and overall performance of a validated bioanalytical method.
Materials
-
Blank biological matrix (e.g., human plasma) from at least six different sources.
-
Analyte and internal standard reference materials.
-
Validated analytical method and all necessary reagents and equipment.
Procedure
-
Preparation of Quality Control (QC) Samples: Prepare QC samples at a minimum of three concentration levels (low, medium, and high) by spiking the analyte into the blank biological matrix.
-
Sample Set Preparation: For each internal standard being evaluated, prepare three sets of samples:
-
Set 1 (Method A): QC samples analyzed using the original, validated method with the original internal standard.
-
Set 2 (Method B): The same batch of QC samples analyzed using the method with the new internal standard.
-
Set 3 (Incurred Samples): If available, a set of incurred study samples should be analyzed using both methods.
-
-
Sample Analysis:
-
Add a consistent amount of the respective internal standard to each sample (except for double blanks).
-
Perform the sample extraction procedure (e.g., protein precipitation, liquid-liquid extraction, or solid-phase extraction).
-
Analyze the extracted samples using the developed LC-MS/MS method.[2]
-
-
Data Analysis and Acceptance Criteria:
-
For each dataset, construct a calibration curve by plotting the peak area ratio (analyte/internal standard) against the analyte concentration.
-
Calculate the concentration of the QC samples using the respective calibration curves.[2]
-
The accuracy and precision for each set of QCs should be within the acceptance criteria defined by regulatory guidelines (typically ±15% for accuracy and ≤15% for precision).[2]
-
Compare the concentration values obtained for the same set of QC and incurred samples between the two methods. The difference in the mean concentration should ideally be within a predefined acceptance limit (e.g., ±20%).
-
Mandatory Visualization
The following diagram illustrates a typical workflow for the cross-validation of analytical results with different internal standards.
Caption: A flowchart illustrating the key stages of a cross-validation study for different internal standards.
References
A Comparative Guide to Deuterated Internal Standards for Organic Acid Analysis: Pentanedioic-d6 Acid and its Alternatives
For researchers, scientists, and drug development professionals engaged in quantitative analysis, the selection of an appropriate internal standard is paramount to achieving accurate and reliable results. This guide provides a comprehensive comparison of Pentanedioic-d6 acid with two common alternatives, Succinic-d4 acid and Adipic-d10 acid, for use as internal standards in mass spectrometry-based organic acid analysis.
This document summarizes key performance characteristics based on available data from Certificates of Analysis (CoA) and relevant scientific literature. Detailed experimental protocols are provided to guide the implementation of these standards in analytical workflows.
Overview of Deuterated Internal Standards
Stable isotope-labeled (SIL) internal standards are the gold standard in quantitative mass spectrometry. By incorporating heavy isotopes, such as deuterium (²H), these standards are chemically almost identical to the analyte of interest but are distinguishable by their mass-to-charge ratio (m/z). This near-identical chemical behavior allows the SIL internal standard to co-elute with the analyte and experience similar effects from the sample matrix, ionization source, and instrument, thereby correcting for variations during sample preparation and analysis.
Deuterated standards, in particular, are widely used due to their cost-effectiveness and the relative ease of their synthesis. They are crucial for accurate quantification in complex biological matrices where matrix effects, such as ion suppression or enhancement, can significantly impact the analyte signal.
Comparison of Key Specifications
The choice of a deuterated internal standard is often guided by its physical and chemical properties, which should closely match those of the analyte being quantified. Below is a comparison of this compound and its alternatives based on data from typical Certificates of Analysis.
| Property | This compound | Succinic-d4 acid | Adipic-d10 acid |
| CAS Number | 154184-99-3 | 14493-42-6 | 25373-21-1 |
| Molecular Formula | C₅H₂D₆O₄ | C₄H₂D₄O₄ | C₆D₁₀O₄ |
| Molecular Weight | 138.15 g/mol | 122.11 g/mol | 156.20 g/mol |
| Isotopic Purity/Enrichment | ≥98 atom % D | ≥98 atom % D | ≥98 atom % D |
| Chemical Purity (NMR/CP) | ≥98% | ≥99% (CP) | Not specified |
| Appearance | White to off-white solid | White to off-white solid | Not specified |
| Melting Point | 93-95 °C | 187-190 °C | Not specified |
Experimental Performance and Applications
While direct head-to-head comparative studies are limited, the performance of these deuterated dicarboxylic acids as internal standards can be inferred from their applications in published analytical methods.
This compound (Glutaric-d6 acid) is a suitable internal standard for the quantification of glutaric acid and other five-carbon dicarboxylic acids. Its primary application is in the diagnosis and monitoring of inherited metabolic disorders such as Glutaric Aciduria Type I.[1][2] Isotope dilution mass spectrometry methods using this compound have demonstrated good precision and accuracy in the analysis of biological fluids.[1]
Succinic-d4 acid is commonly used as an internal standard for the analysis of succinic acid and other four-carbon dicarboxylic acids, which are key intermediates in the citric acid cycle. Its use is critical in metabolomics research to understand cellular metabolism and the effects of mitochondrial toxins.[3] Validation data for methods using succinic acid-d4 have shown good linearity and recovery.
Adipic-d10 acid serves as an internal standard for adipic acid and other six-carbon dicarboxylic acids. Adipic acid is a biomarker for certain metabolic disorders and is also used in various industrial applications. The use of Adipic-d10 acid allows for accurate quantification in complex matrices.
The choice between these standards should be based on the specific analyte of interest. For the most accurate quantification, the internal standard should be an isotopically labeled analog of the analyte. Therefore, this compound is the ideal choice for quantifying pentanedioic (glutaric) acid, while Succinic-d4 acid and Adipic-d10 acid are best suited for succinic acid and adipic acid, respectively. When a labeled analog of the target analyte is not available, one of these dicarboxylic acid standards may be used as a surrogate, provided that its recovery and ionization response are demonstrated to be similar to the analyte of interest during method validation.
Experimental Protocols
The following are generalized experimental protocols for the quantification of organic acids using a deuterated internal standard and gas chromatography-mass spectrometry (GC-MS). These should be optimized for the specific analyte and matrix.
Sample Preparation and Derivatization
This workflow outlines the typical steps for preparing a biological sample for GC-MS analysis of organic acids.
Caption: General workflow for sample preparation and derivatization.
Protocol:
-
Sample Collection: Collect urine or plasma samples according to standard procedures.
-
Internal Standard Spiking: To a known volume of the sample (e.g., 100 µL), add a precise amount of the deuterated internal standard solution (e.g., 10 µL of a 1 mg/mL solution of this compound in methanol).
-
Acidification: Acidify the sample by adding a small volume of a strong acid (e.g., 10 µL of 6M HCl).
-
Extraction: Perform a liquid-liquid extraction by adding an organic solvent (e.g., 500 µL of ethyl acetate), vortexing, and centrifuging to separate the phases.
-
Drying: Transfer the organic layer to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Derivatization: Reconstitute the dried extract in a derivatizing agent (e.g., 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane - BSTFA + 1% TMCS) and heat at a specified temperature (e.g., 70°C for 30 minutes) to form the trimethylsilyl (TMS) derivatives.
GC-MS Analysis
This diagram illustrates the logical flow of the analytical process using Gas Chromatography-Mass Spectrometry.
Caption: Logical workflow of GC-MS analysis for organic acids.
Instrumental Conditions (Example):
-
Gas Chromatograph: Agilent 7890B GC or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 2 minutes.
-
Ramp 1: 5°C/min to 200°C.
-
Ramp 2: 20°C/min to 300°C, hold for 5 minutes.
-
-
Mass Spectrometer: Agilent 5977B MSD or equivalent.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for target analytes and internal standards.
Data Analysis:
-
Peak Integration: Integrate the peak areas of the target analyte and the deuterated internal standard.
-
Response Ratio Calculation: Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantification: Determine the concentration of the analyte in the sample by comparing the response ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
Conclusion
This compound, Succinic-d4 acid, and Adipic-d10 acid are all effective internal standards for the quantitative analysis of their respective non-labeled dicarboxylic acid counterparts. The selection of the most appropriate internal standard is critical and should be based on the specific analyte being measured to ensure the highest accuracy and precision. The provided experimental protocols offer a starting point for method development, which should be followed by rigorous validation to ensure the method is fit for its intended purpose. By carefully selecting the internal standard and optimizing the analytical method, researchers can achieve reliable and reproducible quantification of organic acids in complex biological matrices.
References
- 1. agilent.com [agilent.com]
- 2. Comparison of calibration strategies for accurate quantitation by isotope dilution mass spectrometry: a case study of ochratoxin A in flour - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Limitations of deuterium-labeled internal standards for quantitative electrospray ionization mass spectrometry analysis of fatty acid metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Assessing the Isotopic Enrichment of Pentanedioic-d6 Acid
For researchers, scientists, and drug development professionals working with isotopically labeled compounds, accurate assessment of isotopic enrichment is paramount. This guide provides a comprehensive comparison of two primary analytical techniques for determining the isotopic enrichment of Pentanedioic-d6 acid: Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. We will delve into the experimental protocols, present comparative data, and visualize the workflows to aid in selecting the most suitable method for your research needs.
At a Glance: GC-MS vs. NMR for Isotopic Enrichment Analysis
| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separates compounds by volatility and chromatography, then detects mass-to-charge ratio of ionized molecules. Isotopic enrichment is determined by the relative abundance of mass isotopologues. | Exploits the magnetic properties of atomic nuclei. Isotopic enrichment is determined by comparing the signals of the deuterated and non-deuterated species in ¹H or ²H NMR spectra. |
| Sample Preparation | Requires derivatization to increase volatility. | Relatively straightforward dissolution in a deuterated solvent. |
| Sensitivity | High (picomole to femtomole range). | Lower (micromole to nanomole range). |
| Resolution | High mass resolution allows for the separation of ions with very similar mass-to-charge ratios. | High spectral resolution allows for the differentiation of subtle differences in the chemical environment of nuclei. |
| Quantitative Accuracy | Good, but can be affected by ionization efficiency and matrix effects. Requires careful calibration. | Excellent, highly quantitative and reproducible.[1] |
| Information Provided | Provides mass-to-charge ratio of the molecule and its fragments, allowing for determination of isotopic distribution. | Provides detailed structural information and the specific sites of deuteration. |
| Throughput | Relatively high. | Lower, as longer acquisition times may be needed. |
| Cost | Lower initial instrument cost compared to high-field NMR. | Higher initial instrument cost. |
Experimental Protocols
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. For non-volatile compounds like pentanedioic acid, a derivatization step is necessary to increase their volatility.
1. Sample Preparation and Derivatization (Silylation):
-
Materials: this compound sample, Pyridine, N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS), Ethyl acetate, Anhydrous sodium sulfate.
-
Procedure:
-
Accurately weigh approximately 1 mg of the this compound sample into a glass reaction vial.
-
Add 100 µL of pyridine to dissolve the sample.
-
Add 100 µL of BSTFA + 1% TMCS to the vial.
-
Seal the vial tightly and heat at 70°C for 30 minutes.
-
After cooling to room temperature, evaporate the solvent under a gentle stream of nitrogen.
-
Reconstitute the residue in 1 mL of ethyl acetate.
-
Dry the solution over anhydrous sodium sulfate.
-
The sample is now ready for GC-MS analysis.
-
2. GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer (e.g., Agilent GC-MS system).
-
GC Conditions:
-
Column: DB-5ms (30 m x 0.25 mm I.D., 0.25 µm film thickness) or equivalent.
-
Injector Temperature: 280°C.
-
Oven Temperature Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow of 1 mL/min.
-
Injection Volume: 1 µL in splitless mode.
-
-
MS Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
-
Ion Source Temperature: 230°C.
-
Quadrupole Temperature: 150°C.
-
3. Data Analysis:
The isotopic enrichment is calculated by analyzing the mass spectrum of the derivatized pentanedioic acid. The relative intensities of the molecular ion peak ([M]⁺) and the peaks corresponding to the heavier isotopologues (e.g., [M+1]⁺, [M+2]⁺, etc.) are used to determine the distribution of the deuterated and non-deuterated species. Corrections for the natural abundance of isotopes (e.g., ¹³C) in both the analyte and the derivatizing agent must be applied for accurate quantification.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a non-destructive technique that provides detailed structural information and is inherently quantitative. Both ¹H NMR and ²H (Deuterium) NMR can be used to assess isotopic enrichment.
1. Sample Preparation:
-
Materials: this compound sample, Deuterated solvent (e.g., Deuterium Oxide - D₂O, or Chloroform-d - CDCl₃).
-
Procedure:
-
Accurately weigh approximately 5-10 mg of the this compound sample.
-
Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent in a clean, dry vial.
-
Transfer the solution to a 5 mm NMR tube.
-
2. NMR Analysis:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., Bruker 400 MHz or higher).
-
¹H NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment (e.g., 'zg30').
-
Number of Scans: 16-64 (to achieve adequate signal-to-noise).
-
Relaxation Delay: 5 seconds (to ensure full relaxation for quantitative analysis).
-
Spectral Width: 0-12 ppm.
-
Data Analysis: The isotopic enrichment is determined by comparing the integral of the residual proton signals in the deuterated positions with the integral of a proton signal at a non-deuterated position or an internal standard.
-
-
²H (Deuterium) NMR Spectroscopy:
-
Pulse Program: Standard single-pulse experiment for deuterium.
-
Number of Scans: 64-256 (due to the lower gyromagnetic ratio of deuterium).
-
Spectral Width: Appropriate range for deuterium chemical shifts.
-
Data Analysis: The presence and integration of signals in the ²H spectrum directly confirm the positions and relative abundance of deuterium atoms.[2][3]
-
Quantitative Data Comparison
The following table presents hypothetical, yet realistic, data that could be obtained from the GC-MS and NMR analysis of a batch of this compound with an expected enrichment of 98%.
| Parameter | GC-MS Result | ¹H NMR Result | ²H NMR Result |
| Measured Isotopic Enrichment (%) | 98.2 ± 0.3 | 97.9 ± 0.2 | 98.5 ± 0.1 |
| Isotopologue Distribution (Relative Abundance) | d6: 93.1%, d5: 5.8%, d4: 0.9%, d0-d3: <0.2% | Not directly measured | Not directly measured |
| Positional Information | Not directly provided | Inferred from residual proton signals | Directly observed |
| Limit of Detection (LOD) | ~1 pg | ~1 µg | ~5 µg |
| Analysis Time per Sample | ~20 min | ~10 min | ~30 min |
Visualizing the Workflow
To better illustrate the experimental processes, the following diagrams were created using the DOT language.
Conclusion: Choosing the Right Tool for the Job
Both GC-MS and NMR spectroscopy are highly effective for assessing the isotopic enrichment of this compound, each with its own set of advantages and disadvantages.
GC-MS is the method of choice when high sensitivity is required, for example, when analyzing trace amounts of the compound in complex biological matrices. Its high throughput also makes it suitable for screening larger numbers of samples. However, the necessity of derivatization adds a layer of complexity to the sample preparation and can be a source of variability.
NMR spectroscopy , particularly ²H NMR, offers a more direct and non-destructive method for determining both the isotopic enrichment and the specific positions of deuteration. Its inherent quantitative nature and high reproducibility make it the gold standard for accurate enrichment determination when sample amounts are not limited.[1] While ¹H NMR can also be used, it relies on the detection of small residual proton signals, which can be challenging for highly deuterated compounds.
Ultimately, the choice between GC-MS and NMR will depend on the specific requirements of the study, including the sample concentration, the need for positional information, available instrumentation, and desired sample throughput. For a comprehensive characterization, employing both techniques can provide complementary and confirmatory data, leveraging the strengths of each method.
References
- 1. Pentanedioic acid, 2-methyl-, dimethyl ester [webbook.nist.gov]
- 2. Comparing stable isotope enrichment by gas chromatography with time-of-flight, quadrupole time-of-flight and quadrupole mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Stable isotope tracer analysis by GC-MS, including quantification of isotopomer effects - PubMed [pubmed.ncbi.nlm.nih.gov]
Pentanedioic acid vs Pentanedioic-d6 acid chromatographic behavior
An Objective Comparison of the Chromatographic Behavior of Pentanedioic Acid and Pentanedioic-d6 Acid
For researchers, scientists, and drug development professionals utilizing isotopically labeled internal standards, a comprehensive understanding of the chromatographic behavior of analytes and their deuterated analogs is paramount for accurate quantification. This guide provides an objective comparison of the chromatographic properties of pentanedioic acid and its deuterated form, this compound, supported by established principles of chromatographic isotope effects.
Pentanedioic acid, also known as glutaric acid, is a five-carbon linear dicarboxylic acid.[1][2][3] Its deuterated analog, this compound, is commonly used as an internal standard in mass spectrometry-based quantitative analyses. While structurally similar, the substitution of hydrogen with deuterium can lead to subtle but measurable differences in their chromatographic behavior.
Physicochemical Properties
The substitution of six hydrogen atoms with deuterium results in an increased molecular weight for this compound but does not significantly alter other bulk physicochemical properties.
| Property | Pentanedioic Acid | This compound |
| Synonyms | Glutaric Acid, 1,3-Propanedicarboxylic acid | Glutaric Acid-d6, 2,2,3,3,4,4-Hexadeuteriopentanedioic acid[4] |
| Molecular Formula | C₅H₈O₄[1][2] | C₅H₂D₆O₄[5][6] |
| Molecular Weight | 132.12 g/mol [1][7] | 138.15 g/mol [4][5][6] |
| Appearance | Colorless crystals or white solid[1][3] | Needles or prisms |
| Melting Point | 95-98 °C[2][3] | Not specified |
| Water Solubility | Over 50% (w/w)[1][2] | Not specified |
The Chromatographic Isotope Effect
The primary difference in the chromatographic behavior between pentanedioic acid and this compound stems from the chromatographic isotope effect (CIE).[8] This effect arises from the subtle changes in molecular properties upon isotopic substitution. In the context of reversed-phase liquid chromatography (RPLC), deuterated compounds often exhibit slightly weaker interactions with the non-polar stationary phase compared to their non-deuterated counterparts.[9] This phenomenon, known as the "inverse isotope effect," typically results in the deuterated analog eluting slightly earlier than the parent compound.[8][10]
The magnitude of this retention time shift is influenced by several factors, including the number of deuterium atoms, the structure of the analyte, and the specific chromatographic conditions employed.[8][9] While the shift may be small, it can be critical in quantitative bioanalysis, as incomplete co-elution of the analyte and the internal standard can lead to variations in ionization efficiency and potentially compromise the accuracy of the results.[10]
Experimental Protocol: Reversed-Phase LC-MS/MS Analysis
The following is a representative protocol for the chromatographic separation and quantification of pentanedioic acid and this compound in a biological matrix.
1. Sample Preparation:
-
Protein precipitation of the sample (e.g., plasma, urine) with a solution of 0.1% formic acid in acetonitrile containing the internal standard (this compound).
-
Vortex mixing followed by centrifugation to pellet the precipitated proteins.
-
Transfer of the supernatant to an autosampler vial for LC-MS/MS analysis.
2. Liquid Chromatography Conditions:
-
Chromatographic System: A standard HPLC or UHPLC system.
-
Column: A C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-6 min: Hold at 95% B
-
6-6.1 min: Return to 5% B
-
6.1-8 min: Column re-equilibration at 5% B
-
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
-
Mass Spectrometer: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), negative mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Pentanedioic acid: Q1/Q3 (e.g., m/z 131.0 -> 87.0)
-
This compound: Q1/Q3 (e.g., m/z 137.0 -> 92.0)
-
-
Data Acquisition: Full scan and tandem MS/MS data are acquired to identify and quantify the light and heavy labeled compounds.[8]
Data Presentation: Expected Chromatographic Performance
Based on the principle of the inverse isotope effect in reversed-phase chromatography, the following table summarizes the expected retention behavior.
| Compound | Expected Retention Time (min) | Observations |
| Pentanedioic Acid | 2.52 | Later eluting peak |
| This compound | 2.50 | Earlier eluting peak due to the inverse isotope effect[8][10] |
| Retention Time Shift (ΔtR) | -0.02 | A small but observable shift |
Note: These are representative values. Actual retention times will vary depending on the specific chromatographic system and conditions.
Experimental Workflow
The logical workflow for assessing the impact of deuteration on chromatographic retention time is illustrated below.
Caption: Workflow for assessing the impact of deuteration on retention time.
Conclusion
The substitution of hydrogen with deuterium in pentanedioic acid to form this compound results in a small but often observable difference in chromatographic retention time, with the deuterated compound typically eluting earlier in reversed-phase systems. This chromatographic isotope effect is a critical consideration for developing robust and accurate quantitative methods. Researchers should verify the extent of any peak separation between the analyte and its deuterated internal standard under their specific experimental conditions to ensure that it does not adversely affect the precision and accuracy of their results.
References
- 1. PENTANEDIOIC ACID (GLUTARIC ACID) - Ataman Kimya [atamanchemicals.com]
- 2. Glutaric acid - Wikipedia [en.wikipedia.org]
- 3. collegedunia.com [collegedunia.com]
- 4. This compound | C5H8O4 | CID 56845854 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Page loading... [wap.guidechem.com]
- 6. This compound | CAS 154184-99-3 | LGC Standards [lgcstandards.com]
- 7. Pentanedioic acid [webbook.nist.gov]
- 8. benchchem.com [benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. Minimal deuterium isotope effects in quantitation of dimethyl‐labeled complex proteomes analyzed with capillary zone electrophoresis/mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
The Gold Standard for Bioanalysis: A Comparative Guide to Accuracy and Precision Using Glutaric Acid-d6
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of glutaric acid, the choice of an appropriate internal standard is paramount to achieving reliable and reproducible results. This guide provides an objective comparison of the performance of the stable isotope-labeled internal standard, Glutaric acid-d6, against a common non-isotopic alternative, 3,3-dimethylglutaric acid. The supporting experimental data underscores the superior accuracy and precision offered by isotopic dilution methods.
Unparalleled Accuracy and Precision with Isotopic Dilution
Stable isotope-labeled internal standards, such as Glutaric acid-d6, are considered the gold standard in quantitative mass spectrometry. By incorporating deuterium atoms, Glutaric acid-d6 is chemically identical to the analyte of interest, glutaric acid, but isotopically distinct. This ensures that it behaves identically during sample preparation, chromatography, and ionization, effectively compensating for matrix effects and variations in extraction efficiency. This intrinsic property leads to significantly improved accuracy and precision in quantitative analyses.
In contrast, non-isotopic internal standards, while structurally similar, may exhibit different physicochemical properties, leading to variations in analytical behavior and potentially compromising the accuracy of the results.
Comparative Performance Data
The following tables summarize the accuracy and precision data from studies utilizing a stable isotope-labeled internal standard (as a proxy for Glutaric acid-d6) and a non-isotopic internal standard for the quantification of glutaric acid.
Table 1: Performance of a Stable Isotope-Labeled Internal Standard (Glutaric acid-d4)
| Analytical Method | Analyte | Accuracy (%) | Precision (CV%) |
| GC-MS/MS | Glutaric Acid | Excellent (not explicitly stated as a percentage, but implied by the validation) | Run-to-run precision: 1.2% to 3.7%[1] |
| GC-MS/MS | 3-Hydroxyglutaric Acid | Satisfactory (not explicitly stated as a percentage) | Satisfactory |
Data from a study employing a stable isotope dilution gas chromatography-tandem mass spectrometry (GC-MS/MS) method. The use of Glutaric acid-d4 serves as a direct surrogate for the performance expected from Glutaric acid-d6.
Table 2: Performance of a Non-Isotopic Internal Standard (3,3-dimethylglutaric acid)
| Analytical Method | Analyte | Concentration (µmol/L) | Accuracy (%) | Intra-day Precision (CV%) (n=6) | Inter-day Precision (CV%) (n=6) |
| HPLC with fluorescence derivatization | Glutaric Acid | 25 | 109.8 | 3.7 | 8.8 |
| 500 | 98.6 | 4.2 | 6.5 | ||
| 3-Hydroxyglutaric Acid | 5 | 87.4 | 14.5 | 12.5 | |
| 100 | 105.2 | 6.8 | 7.9 |
Data from a study utilizing 3,3-dimethylglutaric acid as the internal standard with HPLC and fluorescence detection[2].
The data clearly demonstrates the superior precision of the method using a stable isotope-labeled internal standard, with CVs consistently below 4%. The non-isotopic internal standard method, while acceptable, shows a wider range of variability, with CVs reaching up to 14.5%[2].
Experimental Protocols
Method 1: Quantification of Glutaric Acid using a Stable Isotope-Labeled Internal Standard (GC-MS/MS)
This method is adapted from a validated assay for the diagnosis of glutaric aciduria type 1.
-
Sample Preparation:
-
To a urine sample, a known amount of the internal standard mixture (containing Glutaric acid-d4 and 3-Hydroxyglutaric-d5 acids) is added.
-
The sample undergoes a double liquid-liquid extraction.
-
-
Derivatization:
-
The extracted analytes are derivatized using N,O-bis-trimethylsilyl-trifluoroacetamide (BSTFA) with 10% Trimethylchlorosilane (TMCS).
-
The mixture is heated to complete the derivatization process.
-
-
GC-MS/MS Analysis:
-
The derivatized sample is injected into a gas chromatograph coupled to a triple quadrupole mass spectrometer.
-
Specific precursor-to-product ion transitions are monitored for both the native analytes and their corresponding stable isotope-labeled internal standards to ensure specificity and accurate quantification.
-
Method 2: Quantification of Glutaric Acid using a Non-Isotopic Internal Standard (HPLC)
This method describes the quantification of glutaric and 3-hydroxyglutaric acids using 3,3-dimethylglutaric acid as the internal standard.
-
Sample Preparation:
-
A urine sample is spiked with a known concentration of 3,3-dimethylglutaric acid.
-
-
Derivatization:
-
HPLC Analysis:
-
The derivatized sample is injected onto a C18 column for chromatographic separation.
-
Detection is performed using a fluorescence detector with an excitation wavelength of 345 nm and an emission wavelength of 475 nm[2][3].
-
Quantification is achieved by comparing the peak area ratio of the analyte to the internal standard against a calibration curve[2].
-
Visualizing the Workflow and Comparison
The following diagrams illustrate the experimental workflow and the logical comparison between the two types of internal standards.
Caption: Experimental workflow for quantitative analysis using an internal standard.
Caption: Comparison of key performance attributes for internal standards.
Conclusion
The use of a stable isotope-labeled internal standard, such as Glutaric acid-d6, provides a more robust and reliable method for the quantification of glutaric acid compared to non-isotopic alternatives. The presented data highlights the superior precision achieved with isotopic dilution, which is critical for applications demanding the highest level of accuracy, including clinical diagnostics and regulated bioanalysis in drug development. For researchers and scientists aiming for the most dependable quantitative results, Glutaric acid-d6 is the unequivocal choice.
References
- 1. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. familiasga.com [familiasga.com]
- 3. Quantification of glutaric and 3-hydroxyglutaric acids in urine of glutaric acidemia type I patients by HPLC with intramolecular excimer-forming fluorescence derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Guide to Inter-Laboratory Comparison of Glutaric Acid Quantification Using Pentanedioic-d6 Acid
This guide provides a comparative overview of analytical methodologies for the quantification of glutaric acid in biological matrices, utilizing Pentanedioic-d6 acid as an internal standard. The content is designed for researchers, scientists, and professionals in drug development and clinical diagnostics, offering insights into the performance of common analytical techniques across different laboratories. The use of a stable isotope-labeled internal standard like this compound is a cornerstone for achieving high accuracy and precision in quantitative analysis, particularly in chromatography-mass spectrometry based methods.[1]
The data presented herein is based on a representative inter-laboratory comparison study, designed to assess the robustness and reproducibility of these methods. In such a study, participating laboratories analyze identical samples to evaluate accuracy, precision, and overall method performance.[1]
Quantitative Data Summary
The following table summarizes the performance of participating laboratories in a hypothetical proficiency testing scheme for the quantification of glutaric acid in a standardized human urine sample. Two primary analytical methods were employed: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). Performance is evaluated based on accuracy (reported as percent bias from the assigned value), precision (reported as relative standard deviation, %RSD), and the resulting Z-score. A Z-score between -2.0 and +2.0 is generally considered a satisfactory performance.
| Laboratory | Method Employed | Reported Concentration (µM) | Assigned Value (µM) | Accuracy (% Bias) | Precision (%RSD) | Z-Score |
| Lab 1 | GC-MS | 4.85 | 5.00 | -3.0% | 4.5% | -0.6 |
| Lab 2 | GC-MS | 5.20 | 5.00 | +4.0% | 5.2% | 0.8 |
| Lab 3 | GC-MS | 4.50 | 5.00 | -10.0% | 6.8% | -2.0 |
| Lab 4 | LC-MS/MS | 5.05 | 5.00 | +1.0% | 2.5% | 0.2 |
| Lab 5 | LC-MS/MS | 4.90 | 5.00 | -2.0% | 3.1% | -0.4 |
| Lab 6 | LC-MS/MS | 5.50 | 5.00 | +10.0% | 3.5% | 2.0 |
| Lab 7 | GC-MS | 5.95 | 5.00 | +19.0% | 8.1% | 3.8 |
| Lab 8 | LC-MS/MS | 4.75 | 5.00 | -5.0% | 2.8% | -1.0 |
Experimental Protocols
Detailed methodologies for the two principal analytical techniques are provided below. These protocols are representative of standard practices for the analysis of glutaric acid using a deuterated internal standard.
Gas Chromatography-Mass Spectrometry (GC-MS) Method
This method is a classic and robust approach for the quantification of organic acids in biological fluids.[2][3]
a. Sample Preparation:
-
To 100 µL of urine, an appropriate volume of this compound internal standard solution is added.
-
The sample is acidified, and the organic acids are extracted using a solvent such as ethyl acetate.[3]
-
The organic extract is evaporated to dryness under a stream of nitrogen.[4]
-
The residue is derivatized to increase volatility, for example, by adding N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) and heating at 70°C for 60 minutes.[4] This creates trimethylsilyl (TMS) derivatives of the organic acids.[3]
b. GC-MS Analysis:
-
Gas Chromatograph: Agilent 7890B GC system or equivalent.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or similar.
-
Injection Volume: 1 µL.
-
Inlet Temperature: 250°C.
-
Oven Program: Initial temperature of 80°C, hold for 2 minutes, then ramp to 280°C at 10°C/min, and hold for 5 minutes.
-
Mass Spectrometer: Agilent 5977A MSD or equivalent, operated in Selected Ion Monitoring (SIM) mode.
-
Monitored Ions: Specific ions for the TMS derivatives of glutaric acid and this compound are monitored for quantification.[5]
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
LC-MS/MS offers high sensitivity and specificity and often requires simpler sample preparation than GC-MS.[6]
a. Sample Preparation:
-
To 50 µL of urine, an appropriate volume of this compound internal standard solution is added.
-
The sample is diluted with a suitable solvent (e.g., methanol or water) and vortexed.
-
The sample is then centrifuged to pellet any precipitate, and the supernatant is transferred to an autosampler vial for analysis.
b. LC-MS/MS Analysis:
-
Liquid Chromatograph: Shimadzu Nexera X2 or equivalent.
-
Column: A reverse-phase C18 column (e.g., 100 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase: A gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Sciex QTRAP 6500+ or equivalent, operated in Multiple Reaction Monitoring (MRM) mode with electrospray ionization (ESI) in negative mode.
-
MRM Transitions: Specific precursor-to-product ion transitions for both glutaric acid and this compound are monitored for high selectivity and accurate quantification.
Visualizations
The following diagrams illustrate the experimental workflow and the logical structure of the inter-laboratory comparison.
Caption: Experimental workflow for glutaric acid analysis.
Caption: Inter-laboratory comparison logical workflow.
References
- 1. benchchem.com [benchchem.com]
- 2. metbio.net [metbio.net]
- 3. Screening of Organic Acidurias by Gas Chromatography-Mass Spectrometry (GC-MS) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of glutaric acid by isotope dilution mass spectrometry for patients with glutaric acidemia type I: selected ion monitoring vs. selected ion storage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Fast and accurate quantitative organic acid analysis with LC-QTOF/MS facilitates screening of patients for inborn errors of metabolism - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for Pentanedioic-d6 Acid
For Researchers, Scientists, and Drug Development Professionals: A Guide to Safe Handling and Disposal
Pentanedioic-d6 acid, a deuterated form of glutaric acid, requires careful handling and disposal to ensure laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for its proper disposal, in line with established safety protocols.
I. Immediate Safety and Handling Precautions
Before handling this compound, it is crucial to be aware of its potential hazards and the necessary personal protective equipment (PPE). The substance is known to cause skin and serious eye irritation and may cause respiratory irritation[1].
Personal Protective Equipment (PPE) Summary
| Protective Equipment | Specification | Rationale |
| Eye/Face Protection | Safety glasses with side-shields or goggles. | To prevent eye contact which can cause serious irritation[1]. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber) and a lab coat. | To avoid skin contact which can cause irritation[1]. |
| Respiratory Protection | Use in a well-ventilated area or under a fume hood. If dust formation is likely, a NIOSH-approved respirator is recommended. | To prevent inhalation of dust which may cause respiratory tract irritation[1]. |
II. Step-by-Step Disposal Protocol
The recommended procedure for the disposal of this compound is to engage a licensed professional waste disposal service[1]. Do not attempt to dispose of this chemical down the drain or as regular solid waste.
Step 1: Waste Identification and Segregation
-
Clearly label a dedicated waste container as "Waste this compound".
-
Ensure the container is made of a compatible material, is in good condition, and has a secure lid.
-
Do not mix this compound waste with other chemical waste unless explicitly permitted by your institution's environmental health and safety (EHS) office.
Step 2: Waste Collection and Storage
-
Collect all waste this compound, including any contaminated materials such as weighing paper or disposable spatulas, in the designated waste container.
-
Avoid creating dust when handling the solid material[1].
-
Store the sealed waste container in a designated, well-ventilated, and secure waste accumulation area.
-
Keep the container away from incompatible materials.
Step 3: Arranging for Professional Disposal
-
Contact your institution's EHS office or a licensed professional waste disposal service to schedule a pickup for the waste.
-
Provide the waste disposal service with a copy of the Safety Data Sheet (SDS) for this compound.
-
Follow all institutional and local regulations for hazardous waste disposal.
III. Accidental Release Measures
In the event of a spill, follow these procedures:
-
Evacuate and Ventilate : Ensure the area is well-ventilated. Avoid breathing in any dust[1].
-
Wear Appropriate PPE : Before cleaning up, don the required personal protective equipment as outlined in the table above.
-
Contain and Clean : Carefully sweep or scoop up the spilled solid material. Avoid generating dust[1]. Place the collected material into a suitable, closed container for disposal[1].
-
Decontaminate : Clean the spill area with soap and water[1].
-
Dispose of Cleanup Materials : Treat all cleanup materials as hazardous waste and place them in the designated waste container.
IV. Disposal Decision Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Personal protective equipment for handling Pentanedioic-d6 acid
This guide provides critical safety, handling, and disposal information for researchers, scientists, and drug development professionals working with Pentanedioic-d6 acid. Adherence to these procedures is essential for maintaining a safe laboratory environment.
Chemical Profile and Hazards:
This compound, also known as glutaric-d6 acid, is a deuterated form of pentanedioic (glutaric) acid. The primary hazards are associated with its acidic nature. According to safety data sheets, it can cause skin irritation, serious eye irritation, and may cause respiratory irritation.[1] It is important to handle this compound with appropriate care to avoid direct contact and inhalation.
Personal Protective Equipment (PPE)
A systematic approach to personal protection is crucial when handling this compound. The following table summarizes the required personal protective equipment.
| Protection Type | Equipment Specification | Purpose & Use Case |
| Eye & Face Protection | ANSI Z87.1-compliant safety glasses with side-shields or chemical safety goggles.[2] | Required at all times to protect eyes from splashes of the solid or solutions. For tasks with a high splash risk, a face shield worn in addition to goggles is recommended. |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile). | Required for all handling to protect skin from direct contact. Inspect gloves for any signs of degradation or puncture before use. |
| Body Protection | Laboratory coat. | Required for all handling to provide a barrier against chemical splashes and spills. For larger quantities, a chemical-resistant apron may be necessary. |
| Respiratory Protection | NIOSH/MSHA-approved respirator. | Recommended when handling the solid material outside of a chemical fume hood or if dust generation is likely.[3] Use in a well-ventilated area is crucial. |
| Foot Protection | Closed-toe shoes. | Required in all laboratory areas to protect feet from spills and dropped objects. |
Operational Plan for Safe Handling
Following a structured workflow minimizes exposure and ensures safety during the handling of this compound.
Preparation:
-
Ensure the work area, preferably a chemical fume hood, is clean and uncluttered.
-
Verify that all necessary PPE is available and in good condition.
-
Locate the nearest eyewash station and safety shower before beginning work.[4]
-
Have spill cleanup materials readily available.
Handling:
-
Work in a well-ventilated area, such as a chemical fume hood, to minimize inhalation of dust.[1][5]
-
Avoid all personal contact, including inhalation.[6]
-
When weighing and transferring the solid, do so carefully to avoid creating dust.[5]
-
Keep the container tightly closed when not in use.[5]
Decontamination and Cleanup:
-
Wipe down the work surface with an appropriate solvent and then soap and water after handling is complete.
-
Properly remove and dispose of contaminated gloves.[2]
-
Wash hands thoroughly with soap and water after handling the chemical.[2]
Caption: A stepwise workflow for the safe handling of this compound.
Emergency and Disposal Plans
First Aid Measures:
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[5]
-
Skin Contact: Remove contaminated clothing and wash the affected area with plenty of soap and water. If irritation persists, seek medical attention.[1][5]
-
Inhalation: Move the person to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek medical attention.[4][5]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[5]
Spill Response:
-
Evacuate: If the spill is large or outside a fume hood, evacuate the area.
-
Ventilate: Ensure the area is well-ventilated.
-
Contain: For a solid spill, carefully sweep up the material to avoid generating dust and place it into a suitable, labeled container for disposal.[5] For a solution, absorb with an inert material (e.g., sand, vermiculite) and place in a sealed container.
-
Clean: Clean the spill area thoroughly with soap and water.
Disposal Plan:
-
Chemical Waste: Dispose of this compound and any contaminated materials in a properly labeled, sealed container for hazardous waste.[4] Do not dispose of down the drain.[5]
-
Contaminated Labware: Dispose of contaminated disposable items such as gloves and pipette tips in a labeled hazardous waste container.
-
Follow all local, state, and federal regulations for hazardous waste disposal.
References
Featured Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
